Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-4-11-7(10)6(5-9)8(12-2)13-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POABRARINOCORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372687 | |
| Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-58-4 | |
| Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
An In-Depth Technical Guide to the
Executive Summary
This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a key ketene dithioacetal intermediate in modern organic synthesis. Ketene dithioacetals are highly valuable building blocks due to their versatile reactivity, enabling the construction of complex molecular architectures, particularly heterocyclic compounds.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the mechanistic underpinnings of the synthesis, a robust and validated experimental protocol, characterization methods, and critical safety considerations. By explaining the causality behind the experimental choices, this guide aims to equip scientists with the practical and theoretical knowledge required for the successful and safe execution of this synthesis.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, also known as Ethyl 2-cyano-3,3-bis(methylthio)acrylate, belongs to the class of "push-pull" alkenes. Its molecular structure features electron-withdrawing groups (cyano and ethyl ester) at the α-position and electron-donating methylthio groups at the β-position.[3][4] This electronic arrangement confers unique reactivity, making it an invaluable intermediate for synthesizing a wide array of organic compounds, including pharmaceuticals, agrochemicals, and functional materials.[5]
The core value of this compound lies in its role as a ketene dithioacetal. These moieties are versatile synthons that can participate in a variety of chemical transformations, such as cycloadditions, Michael additions, and nucleophilic substitutions, to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[2][3][4] Consequently, this compound serves as a critical starting material for constructing complex heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).[5][6]
Mechanistic Insights: The Chemistry of Dithioacetal Formation
The synthesis of this compound is a classic example of forming a ketene dithioacetal from an active methylene compound.[2] The overall transformation can be understood through a logical three-step sequence:
-
Deprotonation: The process begins with the deprotonation of the active methylene group in ethyl cyanoacetate. The protons on the α-carbon are particularly acidic due to the resonance-stabilizing and inductive effects of the adjacent cyano (-CN) and ethyl ester (-COOEt) groups.[7] A suitable base is used to abstract a proton, generating a stabilized carbanion (enolate). The choice of base is critical; strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often effective.[8]
-
Nucleophilic Addition to Carbon Disulfide: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂). This addition reaction forms a dithiocarboxylate salt intermediate.
-
S-Alkylation: The final step involves the sequential alkylation of the two sulfur atoms of the dithiocarboxylate intermediate. A common and efficient alkylating agent for this purpose is methyl iodide (CH₃I). Two equivalents of the alkylating agent are required to react with both sulfur atoms, yielding the neutral, stable ketene dithioacetal product.[2]
The following diagram illustrates the logical flow of the synthesis.
Caption: Workflow of the ketene dithioacetal synthesis.
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol is designed to be self-validating by providing clear, unambiguous steps and rationale. Adherence to these instructions is critical for achieving a high yield and purity of the target compound.
Reagent and Solvent Data
Proper preparation and handling of reagents are paramount. All solvents should be anhydrous unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Key Properties |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.0 | User Defined | Liquid, moisture-sensitive[7] |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 2.2 | Calculated | Flammable solid, reacts violently with water |
| Carbon Disulfide | CS₂ | 76.14 | 1.1 | Calculated | Colorless liquid, highly flammable, toxic |
| Methyl Iodide | CH₃I | 141.94 | 2.2 | Calculated | Colorless liquid, toxic, light-sensitive |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | High boiling point, polar aprotic |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Workup | Highly flammable, peroxide former |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | Workup | Aqueous solution for quenching |
| Brine | NaCl (aq) | 58.44 | - | Workup | Saturated NaCl solution for washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying | Drying agent for organic phase |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Purge the entire system with dry nitrogen for 10-15 minutes to establish an inert atmosphere.
Execution:
-
Base Suspension: Under a positive flow of nitrogen, carefully add sodium hydride (2.2 eq.) to the flask. Add anhydrous DMF to create a stirrable suspension.
-
Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C.
-
Carbanion Formation: Add ethyl cyanoacetate (1.0 eq.) dropwise via the dropping funnel to the cooled NaH suspension over 30 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of hydrogen gas will be observed. Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Dithiolate Formation: Add carbon disulfide (1.1 eq.) dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C. The color of the mixture will typically change to a deep red or brown. Allow the mixture to stir at this temperature for 1 hour.
-
Alkylation: Add methyl iodide (2.2 eq.) dropwise. This step is often exothermic; careful control of the addition rate is necessary to keep the temperature below 15 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
Workup and Purification:
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution. This will quench any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil or a solid, can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Safety Precautions
-
Toxicity: this compound is considered toxic and an irritant.[9] Carbon disulfide and methyl iodide are also highly toxic and should be handled exclusively in a well-ventilated chemical fume hood.
-
Flammability: Sodium hydride, carbon disulfide, and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]
-
Quenching: Sodium hydride reacts violently with water, producing flammable hydrogen gas. The quenching procedure must be performed slowly and carefully.
Characterization of the Final Product
Confirmation of the product's identity and purity is essential. The expected physical appearance is a white to off-white or yellow crystalline solid.[4][9]
-
Spectroscopic Analysis:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), and two singlets for the two non-equivalent methylthio (-SCH₃) groups.
-
¹³C NMR: Expect signals corresponding to the cyano group, the ester carbonyl, the olefinic carbons, the ethyl group carbons, and the methylthio carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the cyano group (C≡N stretch, ~2220 cm⁻¹), the ester carbonyl group (C=O stretch, ~1720 cm⁻¹), and the carbon-carbon double bond (C=C stretch, ~1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 217.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation (wet reagents/solvents). | Ensure all glassware is dry and solvents are anhydrous. Use fresh, high-quality sodium hydride. |
| Low reactivity of alkylating agent. | Confirm the purity of methyl iodide. Ensure stoichiometric amounts are correct. | |
| Formation of Byproducts | Mono-alkylation or side reactions. | Maintain strict temperature control, especially during additions. Ensure 2.2 equivalents of methyl iodide are used. |
| Difficult Purification | Oily product that won't crystallize. | Attempt purification via column chromatography. Try co-distillation with a non-polar solvent to remove residual DMF. |
Conclusion
The synthesis of this compound is a robust and highly valuable procedure in the arsenal of the synthetic organic chemist. By understanding the underlying reaction mechanism involving the activation of a methylene group, nucleophilic attack on carbon disulfide, and subsequent S-alkylation, researchers can effectively leverage this protocol. The resulting ketene dithioacetal is a powerful and versatile intermediate, poised for further elaboration into a multitude of complex molecular targets, particularly within the realm of pharmaceutical and materials science. Careful attention to experimental conditions and safety protocols is essential for the successful and responsible execution of this synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Ethyl 2-cyano-3,3-bis(methylthio)acrylate (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate CAS number 17823-58-4 properties
An In-depth Technical Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS: 17823-58-4)
Foreword for the Advanced Researcher
This compound is more than a mere chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. As a member of the ketene dithioacetal class, it embodies the principles of "push-pull" olefin chemistry, rendering it an exceptionally reactive and selective building block.[1][2] Its unique electronic structure, characterized by electron-donating methylsulfanyl groups and electron-withdrawing cyano and ester moieties, activates the molecule for a diverse array of transformations. This guide is designed for professionals in research and drug development, providing a senior-level perspective on the core properties, synthesis, reactivity, and applications of this pivotal compound, with a focus on the causal relationships that govern its utility.
Core Molecular Identity and Physicochemical Profile
This compound, registered under CAS number 17823-58-4, is a functionalized acrylate derivative.[3][4] Its structure is foundational to its reactivity.
Caption: Chemical Structure of the title compound.
The molecule's key physicochemical properties are summarized below, providing essential data for experimental design and process development.
| Property | Value | Reference(s) |
| CAS Number | 17823-58-4 | [3][5][6] |
| Molecular Formula | C₈H₁₁NO₂S₂ | [3][7][8] |
| Molecular Weight | 217.31 g/mol | [5][6][7] |
| Appearance | White to orange or green powder/crystal | [7] |
| Melting Point | 58 °C | [7] |
| Boiling Point | 315.6 ± 42.0 °C (Predicted) | [7] |
| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [7] |
| Flash Point | 144.7 °C | [7] |
| Solubility | Soluble in Methanol | [7] |
| InChI Key | POABRARINOCORV-UHFFFAOYSA-N | [5][8] |
| SMILES | CCOC(=O)C(C#N)=C(SC)SC | [5][9] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this ketene dithioacetal is a classic example of nucleophilic addition and subsequent alkylation, leveraging the acidity of α-protons in active methylene compounds. The most common and industrially relevant pathway involves the reaction of ethyl cyanoacetate with carbon disulfide, followed by S-methylation.[3]
Causality of the Synthesis: The process hinges on the sequential formation of nucleophiles. First, a base (e.g., sodium ethoxide) deprotonates ethyl cyanoacetate, creating a stabilized carbanion. This potent nucleophile readily attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate intermediate is then bis-alkylated on the sulfur atoms using a methylating agent like dimethyl sulfate or methyl iodide to yield the final product.
Detailed Experimental Protocol: Synthesis
-
Preparation: To a cooled (0-5 °C) solution of sodium ethoxide in absolute ethanol, add ethyl cyanoacetate dropwise under an inert nitrogen atmosphere, maintaining the temperature below 10 °C.
-
Dithiolate Formation: After stirring for 30 minutes, add carbon disulfide dropwise. The reaction mixture will typically change color. Allow the reaction to stir at low temperature for 2-3 hours.
-
S-Methylation: Introduce a methylating agent, such as dimethyl sulfate, dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-30 °C.
-
Work-up and Isolation: After stirring overnight at room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and then a cold ethanol/water mixture.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the title compound as a crystalline solid.[7]
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound stems from its "push-pull" electronic configuration. The electron-donating methylsulfanyl groups (push) and the electron-withdrawing cyano and ester groups (pull) polarize the C=C double bond, making the β-carbon highly electrophilic and the methylsulfanyl groups excellent leaving groups in the presence of nucleophiles.[2]
This reactivity profile makes it a premier substrate for the synthesis of polysubstituted heterocycles, particularly pyrimidines, which are prevalent scaffolds in medicinal chemistry.[10][11]
Application Focus: Pyrimidine Synthesis
The reaction with binucleophiles like guanidine or isothiuronium salts proceeds via a sequential addition-elimination and cyclization mechanism.[12][13][14] This provides a direct and efficient route to highly functionalized pyrimidines that are otherwise difficult to access.
Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine
-
Reaction Setup: Dissolve this compound (1 equivalent) and guanidine nitrate (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to the mixture to liberate free guanidine and facilitate the reaction.
-
Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The precipitated pyrimidine derivative is collected by filtration, washed, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired polysubstituted pyrimidine.
Caption: Mechanism for pyrimidine synthesis.
Role in Drug Discovery and Development
As a versatile chemical intermediate, this compound is a critical starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs).[15] Its ability to efficiently generate complex heterocyclic systems like pyrimidines is of paramount importance. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including antivirals, anticancer agents, and antibiotics.[11]
The high purity of this intermediate is essential for pharmaceutical manufacturing, ensuring predictable reaction outcomes, minimizing side-product formation, and simplifying the purification of the final API, thereby adhering to stringent regulatory standards.[15]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards. Adherence to established safety protocols is mandatory for all personnel.
| Hazard Class | Description | Reference(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [4][16] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][16] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [4][16] |
| GHS Signal Word | Warning | [4][16] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[4][7][16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Storage
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound price & availability - MOLBASE [molbase.com]
- 4. aksci.com [aksci.com]
- 5. Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 17823-58-4|Ethyl 2-cyano-3,3-bis(methylthio)acrylate|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. PubChemLite - Ethyl 3,3-bis(methylthio)-2-cyanoacrylate (C8H11NO2S2) [pubchemlite.lcsb.uni.lu]
- 10. tsijournals.com [tsijournals.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. tcichemicals.com [tcichemicals.com]
A Comprehensive Spectroscopic Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a multifunctional organic compound with the chemical formula C₈H₁₁NO₂S₂, holds significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a cyanoacrylate moiety flanked by two methylsulfanyl groups, renders it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No. 17823-58-4), offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound is characterized by an electron-deficient double bond due to the presence of both a cyano and an ester group. The two methylsulfanyl groups at the C3 position further influence the electronic environment of the molecule.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.35 | Triplet | 3H | -OCH₂CH ₃ |
| 2.55 | Singlet | 3H | -SCH ₃ |
| 2.65 | Singlet | 3H | -SCH ₃ |
| 4.30 | Quartet | 2H | -OCH ₂CH₃ |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is consistent with its proposed structure. The triplet at approximately 1.35 ppm and the quartet at 4.30 ppm are characteristic of an ethyl ester group. The integration of these signals (3H and 2H, respectively) and their splitting patterns (triplet and quartet) are due to the coupling between the methyl and methylene protons. The two singlets at 2.55 and 2.65 ppm, each integrating to 3H, are assigned to the two methylsulfanyl (-SCH₃) groups. The slight difference in their chemical shifts suggests that they may be in slightly different chemical environments, potentially due to restricted rotation around the C=C double bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -OCH₂C H₃ |
| 18.5 | -SC H₃ |
| 19.0 | -SC H₃ |
| 62.5 | -OC H₂CH₃ |
| 95.0 | C -CN |
| 116.0 | -C N |
| 162.0 | C =O |
| 170.0 | =C (SCH₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum further confirms the structure. The signal at 14.2 ppm corresponds to the methyl carbon of the ethyl group, while the methylene carbon appears at 62.5 ppm. The two distinct signals for the methylsulfanyl carbons at 18.5 and 19.0 ppm corroborate the observation from the ¹H NMR that these groups are in slightly different environments. The quaternary carbon attached to the cyano group appears at a relatively upfield position (95.0 ppm) due to the shielding effect of the double bond and the sulfur atoms. The cyano carbon itself is observed at 116.0 ppm. The carbonyl carbon of the ester group resonates at 162.0 ppm. The downfield signal at 170.0 ppm is assigned to the C3 carbon of the double bond, which is deshielded by the two electron-withdrawing methylsulfanyl groups.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include:
-
Pulse width: 30-45 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the multiplicities.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters include:
-
Pulse width: 30-45 degrees
-
Spectral width: 0-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Figure 2. A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2920 | Medium | C-H stretching (alkyl) |
| 2220 | Strong | C≡N stretching (nitrile) |
| 1725 | Strong | C=O stretching (ester) |
| 1580 | Medium | C=C stretching (alkene) |
| 1250 | Strong | C-O stretching (ester) |
| 700-600 | Medium | C-S stretching |
Interpretation of the IR Spectrum:
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The strong absorption at 2220 cm⁻¹ is indicative of the nitrile (C≡N) group. Another strong band at 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the ethyl ester. The C-H stretching vibrations of the alkyl groups (ethyl and methyl) are observed in the 2980-2920 cm⁻¹ region. The C=C double bond stretch appears around 1580 cm⁻¹. The strong absorption at 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage. Finally, the C-S stretching vibrations are expected in the 700-600 cm⁻¹ region.
Experimental Protocol for FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR): This is a convenient method for solid samples.
-
Ensure the ATR crystal is clean. A background spectrum of the empty crystal should be run first.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 217 | 100 | [M]⁺ (Molecular Ion) |
| 186 | 40 | [M - OCH₃]⁺ |
| 172 | 60 | [M - OCH₂CH₃]⁺ |
| 144 | 30 | [M - COOCH₂CH₃]⁺ |
| 117 | 50 | [M - SCH₃ - COOCH₂CH₃]⁺ |
| 47 | 20 | [SCH₃]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound under electron ionization (EI) conditions is expected to show a prominent molecular ion peak [M]⁺ at m/z 217, which corresponds to its molecular weight. The fragmentation pattern would likely involve the loss of fragments from the ester and methylsulfanyl groups. For instance, the loss of an ethoxy radical (-OCH₂CH₃) would result in a fragment ion at m/z 172. The loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment at m/z 144. Further fragmentation could involve the loss of a methylsulfanyl radical (-SCH₃).
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.
Sample Introduction:
-
For a solid sample, direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source, and the sample is heated to vaporize it.
Data Acquisition:
-
The vaporized sample molecules are ionized by a beam of high-energy electrons (typically 70 eV for EI).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Figure 3. A plausible fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, coupled with robust and validated experimental protocols, offers a reliable resource for the scientific community. The presented data and interpretations are essential for the unambiguous identification and characterization of this important synthetic intermediate, thereby facilitating its application in the development of novel chemical entities and pharmaceutical agents.
NMR and IR spectra of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Introduction: Elucidating the Molecular Architecture
This compound belongs to the class of ketene dithioacetals, which are versatile building blocks in modern organic synthesis.[1][2][3] These molecules are characterized by a "push-pull" electronic system, where electron-withdrawing groups (like cyano and ester moieties) are conjugated with electron-donating groups (the methylsulfanyl groups) across a carbon-carbon double bond.[1][4] This unique electronic nature makes them valuable intermediates for creating a wide array of heterocyclic and alicyclic compounds.[1]
A precise understanding of the molecular structure is paramount for its application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of the molecule's functional groups and atomic connectivity. This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, grounded in established spectroscopic principles and supported by data from analogous structures.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are systematically labeled as shown in the diagram below. This convention will be used throughout the guide for peak assignments.
Caption: Labeled structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) are all used to deduce the structure.[5][6]
Experimental Protocol: ¹H NMR
A standardized protocol ensures reproducibility and high-quality data.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹H NMR Spectral Interpretation
The structure of this compound suggests four distinct proton environments.
| Assignment (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (C⁸H₃) | 1.3 - 1.4 | Triplet (t) | 3H | Protons of the ethyl group's methyl. Shielded, aliphatic environment. Split into a triplet by the adjacent two methylene (-CH₂-) protons (n+1 rule).[6][7] |
| -S-CH₃ (C³H₃, C⁴H₃) | 2.4 - 2.7 | Singlet (s) | 6H | Protons of the two methylsulfanyl groups. These are chemically equivalent (or very similar) and appear as a single, unsplit signal as there are no adjacent protons. Their position is downfield from typical alkanes due to the deshielding effect of the adjacent sulfur atom. |
| -O-CH₂- (C⁷H₂) | 4.2 - 4.4 | Quartet (q) | 2H | Protons of the ethyl group's methylene. Deshielded by the adjacent electronegative oxygen atom. Split into a quartet by the neighboring three methyl (-CH₃) protons.[7][8] |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments in a molecule, providing critical information about the carbon skeleton, including the presence of C=C and C=O double bonds and quaternary carbons.
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope. Proton-decoupling is standardly used to simplify the spectrum, resulting in each unique carbon appearing as a single line.
¹³C NMR Spectral Interpretation
The molecule has eight unique carbon atoms. Their expected chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.
| Assignment (Label) | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (C⁸) | ~14 | Standard aliphatic methyl carbon of an ethyl ester.[7][8] |
| -S-CH₃ (C³, C⁴) | 18 - 22 | Aliphatic methyl carbons attached to sulfur. The chemical shift is slightly downfield compared to a standard alkane methyl. |
| -O-CH₂- (C⁷) | ~62 | Methylene carbon of the ethyl ester, deshielded by the directly attached oxygen atom.[7] |
| C=C-CN (C¹) | 95 - 105 | Quaternary vinylic carbon attached to the cyano group. This carbon is significantly shielded due to the electron-donating resonance effect from the dithioacetal moiety in this push-pull system. |
| -CN (C⁵) | 115 - 118 | Cyano group carbon. A characteristic chemical shift for nitriles.[7] |
| C=O (C⁶) | 162 - 165 | Carbonyl carbon of the ethyl ester. This is a typical value for an α,β-unsaturated ester.[7] |
| C=(S)₂ (C²) | 165 - 175 | Quaternary vinylic carbon attached to the two sulfur atoms. This carbon is strongly deshielded by the two sulfur atoms and its position within the conjugated system. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR an excellent tool for functional group identification.[9]
Experimental Protocol: IR
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
IR Spectral Interpretation
The IR spectrum will be dominated by strong absorptions from the three key functional groups: the nitrile, the ester, and the substituted alkene.
| Frequency Range (cm⁻¹) | Vibration | Intensity | Interpretation |
| 2900 - 3000 | C-H stretch (sp³) | Medium-Weak | Corresponds to the C-H bonds in the methyl and methylene groups of the ethyl and methylsulfanyl fragments. |
| 2215 - 2225 | C≡N stretch | Strong, Sharp | A highly characteristic absorption for a conjugated nitrile group. Its position and sharpness are diagnostic.[7][10] |
| 1715 - 1725 | C=O stretch | Strong | The carbonyl stretch of the α,β-unsaturated ester. Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[1][7] |
| 1580 - 1620 | C=C stretch | Medium-Strong | The stretching vibration of the carbon-carbon double bond. Its intensity is enhanced due to the significant dipole change in the push-pull system. |
| 1200 - 1300 | C-O stretch | Strong | The C-O single bond stretch of the ester group. |
| ~700 | C-S stretch | Weak-Medium | The carbon-sulfur bond stretch. This region can be complex, but a band is expected for the methylsulfanyl groups.[1] |
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and unequivocal characterization of this compound. ¹H NMR confirms the presence and connectivity of the ethyl and methylsulfanyl protons. ¹³C NMR maps the complete carbon skeleton, highlighting the unique electronic nature of the vinylic carbons. Finally, IR spectroscopy provides a clear fingerprint of the key cyano, ester, and alkene functional groups. This comprehensive spectroscopic data set is essential for confirming the identity and purity of the compound, enabling its confident use in research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Regioselective synthesis of novel ketene dithioacetals | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. core.ac.uk [core.ac.uk]
- 9. pepolska.pl [pepolska.pl]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a highly functionalized ketene dithioacetal, serves as a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a confluence of electron-withdrawing cyano and ester groups alongside two nucleophilically displaceable methylsulfanyl moieties, renders it a powerful building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis, and an exploration of its applications, particularly in the realm of heterocyclic chemistry and drug discovery.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17823-58-4 | [1] |
| Molecular Formula | C₈H₁₁NO₂S₂ | [1] |
| Molecular Weight | 217.31 g/mol | [1] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 315.6 ± 42.0 °C (Predicted) | [2] |
| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.545 (Predicted) | [2] |
| Appearance | White to orange to green powder/crystal | [2] |
| Solubility | Soluble in Methanol | [2] |
Molecular Structure and Spectroscopic Analysis
The structure of this compound is characterized by a central carbon-carbon double bond substituted with a cyano group, an ethyl ester group, and two methylsulfanyl groups.
Caption: Chemical structure of this compound.
Spectroscopic Data:
-
¹H NMR Spectroscopy: A ¹H NMR spectrum of the compound is available, providing confirmation of its structure.[3] The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. Two singlets corresponding to the two non-equivalent methylsulfanyl groups would also be anticipated.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a powerful tool for structural elucidation. Key expected signals would include those for the nitrile carbon, the ester carbonyl carbon, the two olefinic carbons of the double bond, the carbons of the ethyl group, and the two carbons of the methylsulfanyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A strong absorption around 2220 cm⁻¹ would correspond to the C≡N stretching of the nitrile group. A strong band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ester. The C=C double bond stretching would likely appear in the 1600-1650 cm⁻¹ region.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the methylsulfanyl groups, and other small fragments.
Synthesis
The most common and efficient method for the synthesis of this compound involves the reaction of an active methylene compound, ethyl cyanoacetate, with carbon disulfide in the presence of a base, followed by alkylation.[4][5] This method is a variation of the more general synthesis of ketene dithioacetals.[6][7]
Caption: General synthetic scheme for this compound.
Experimental Protocol:
Step 1: Formation of the Dithiolate Intermediate
-
To a stirred solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., dimethylformamide, tetrahydrofuran), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a low temperature (e.g., 0 °C) under an inert atmosphere.
-
After the deprotonation is complete, carbon disulfide is added dropwise, maintaining the low temperature. The reaction mixture is typically stirred for several hours to ensure the complete formation of the dithiolate salt.
Step 2: S-Alkylation
-
To the solution containing the dithiolate intermediate, a methylating agent, such as methyl iodide, is added dropwise at a low temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up typically involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Rationale for Experimental Choices: The use of a strong base is crucial for the initial deprotonation of the acidic α-carbon of ethyl cyanoacetate.[8] The subsequent nucleophilic attack of the resulting carbanion on the electrophilic carbon of carbon disulfide leads to the formation of the dithiolate.[7] The choice of an aprotic solvent is important to prevent protonation of the intermediates. The S-alkylation with methyl iodide is a standard procedure for forming methyl thioethers.[9]
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the presence of the electron-deficient double bond and the two methylsulfanyl groups, which are excellent leaving groups. This makes the compound a versatile electrophile in various reactions.
Reactions with Nucleophiles
The C-3 position of the double bond is highly electrophilic and readily undergoes nucleophilic attack. The methylsulfanyl groups can be displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of a wide range of substituted alkenes and heterocycles.[10]
1. Synthesis of Pyrazoles:
The reaction of this compound with amidrazones provides a straightforward route to highly substituted mercapto pyrazole derivatives.[5][11]
Caption: Synthesis of mercapto pyrazoles.
The reaction likely proceeds via an initial Michael addition of the amidrazone to the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of methanethiol.
2. Synthesis of Pyridines and Pyridinethiones:
This ketene dithioacetal is a valuable precursor for the synthesis of polysubstituted pyridines and pyridinethiones.[12] The reaction with active methylene compounds in the presence of a base can lead to the formation of highly functionalized pyridine rings. The reaction pathway often involves a series of Michael additions, cyclizations, and elimination steps.
3. General Reactivity as a Ketene Dithioacetal:
As a member of the ketene dithioacetal family, this compound can participate in a variety of other transformations, including:
-
[3+3] Cycloaromatization Reactions: Reaction with 1,3-dianions can lead to the formation of substituted aromatic compounds.[13]
-
Diels-Alder Reactions: While ketenes themselves are often poor dienophiles, their masked forms, such as ketene dithioacetals, can participate in [4+2] cycloaddition reactions.[14]
Applications in Drug Development
The ability of this compound to serve as a scaffold for the synthesis of diverse heterocyclic systems makes it a molecule of significant interest to the pharmaceutical industry. Many biologically active compounds contain pyridine, pyrimidine, and pyrazole cores. By providing a versatile and efficient entry point to these ring systems, this intermediate facilitates the generation of compound libraries for high-throughput screening and the development of new therapeutic agents.
Safety and Handling
This compound is classified as toxic and an irritant.[1] It is harmful if inhaled, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists looking to leverage its synthetic potential.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-BIS(METHYLTHIO)-2-CYANOACRYLIC ACID ETHYL ESTER(17823-58-4) 1H NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Regioselective synthesis of novel ketene dithioacetals | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Introduction: A Versatile Building Block in Modern Organic Synthesis
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a prominent member of the ketene dithioacetal family, stands as a cornerstone intermediate for synthetic chemists, particularly those engaged in the construction of complex heterocyclic scaffolds. Its unique electronic and structural features, characterized by a "push-pull" alkene system, render it a highly versatile and reactive substrate. The presence of electron-withdrawing cyano and ethyl ester groups at the α-position, juxtaposed with electron-donating methylsulfanyl groups at the β-position, creates a polarized carbon-carbon double bond, predisposing the molecule to a variety of nucleophilic attacks and cycloaddition reactions.[1][2] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and spectrochemical properties, tailored for researchers and professionals in drug development and materials science. Understanding the nuanced molecular architecture of this compound is paramount to leveraging its full synthetic potential.[3]
Molecular Structure and Properties
The fundamental properties of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO₂S₂ | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| CAS Number | 17823-58-4 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 58 °C | - |
| Boiling Point | 315.6 ± 42.0 °C (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, and most common organic solvents. | - |
Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a well-established, three-step, one-pot reaction sequence characteristic of ketene dithioacetal formation from active methylene compounds.[4] This process involves the deprotonation of the active methylene group, subsequent reaction with carbon disulfide, and finally, S-alkylation.
Experimental Protocol
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
Dithiocarboxylation: Carbon disulfide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The color of the solution typically changes to a deep red or orange, indicating the formation of the dithiocarboxylate intermediate. The mixture is allowed to stir at room temperature for 2 hours.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a white to pale yellow solid.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are crucial for the complete deprotonation of the α-carbon of ethyl cyanoacetate without competing nucleophilic addition to the ester or nitrile functionalities.[5]
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and intermediates and to facilitate the S_N2 reaction during the methylation step.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the reaction of the highly reactive anionic intermediates with atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation and subsequent additions are performed at 0 °C to control the exothermic nature of the reactions and to minimize side product formation.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is essential for the unambiguous identification and quality control of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals for the ethyl and methylsulfanyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.26 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.09 | Singlet | 6H | -S-CH₃ |
| 1.31 | Triplet | 3H | -O-CH₂-CH₃ |
Validated prediction based on data from Aly et al. (2015) for analogous compounds.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is instrumental in confirming the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 162.92 | C =O (Ester) |
| 149.82 | C =C(SMe)₂ |
| 121.71 | C N |
| 95.0 (Predicted) | =C (CN)COOEt |
| 59.24 | -O-CH₂ -CH₃ |
| 14.39 | -O-CH₂-CH₃ |
| 11.93 | -S-CH₃ |
Validated prediction based on data from Aly et al. (2015) and standard chemical shift tables.[2][6]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 | Strong, Sharp | C≡N stretch |
| ~1720 | Strong, Sharp | C=O stretch (Ester) |
| ~1600 | Medium | C=C stretch (Alkene) |
| ~2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~700 | Medium | C-S stretch |
Predicted values based on characteristic IR absorption frequencies.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 186 | [M - OCH₂CH₃]⁺ |
| 170 | [M - SCH₃]⁺ |
| 142 | [M - CO₂Et]⁺ |
Predicted fragmentation patterns based on the principles of mass spectrometry.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its "push-pull" electronic nature. The β-carbon is highly electrophilic due to the influence of the α-cyano and ester groups, making it susceptible to attack by a wide range of nucleophiles. Conversely, the methylsulfanyl groups are excellent leaving groups, facilitating subsequent substitution or elimination reactions.
This unique reactivity profile allows for its use in the synthesis of a diverse array of heterocyclic compounds, including pyrazoles, pyridines, thiophenes, and pyrimidines.[1][2] The reaction with bifunctional nucleophiles often proceeds via a cascade mechanism, enabling the rapid construction of complex molecular architectures from simple starting materials.
Caption: Reactivity and synthetic applications of the title compound.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its well-defined molecular structure, characterized by a polarized double bond and good leaving groups, allows for a predictable and diverse range of chemical transformations. This guide has provided a detailed overview of its synthesis, spectroscopic properties, and reactivity, offering valuable insights for researchers and professionals in the chemical sciences. A thorough understanding of these fundamental aspects is key to unlocking the full potential of this important building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
The Genesis and Evolution of Ketene Dithioacetals: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketene dithioacetals, a class of organic compounds characterized by a carbon-carbon double bond substituted with two thioether groups, have emerged from relative obscurity to become indispensable building blocks in modern organic synthesis. Their unique electronic properties and versatile reactivity have established them as powerful intermediates for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of ketene dithioacetal chemistry. It delves into the foundational synthetic methodologies, explores the underlying mechanistic principles that govern their reactivity, and showcases their extensive applications in contemporary research and drug development. Through a blend of historical perspective, mechanistic insight, and practical experimental details, this guide aims to equip researchers with the knowledge to effectively harness the synthetic potential of these remarkable compounds.
A Historical Perspective: From a Chemical Curiosity to a Synthetic Workhorse
The story of ketene dithioacetals is intrinsically linked to the broader development of both ketene chemistry and organosulfur chemistry. While the pioneering work of Hermann Staudinger in the early 20th century laid the groundwork for our understanding of ketenes (RR'C=C=O), the specific dithio-analogs remained largely unexplored for several decades.[1]
The true genesis of ketene dithioacetal chemistry can be traced to the exploration of the reactivity of active methylene compounds with carbon disulfide (CS₂). Early investigations in the mid-20th century focused on the formation of dithiocarboxylates and related sulfur-containing compounds. A pivotal breakthrough was the development of a general and efficient method for the synthesis of α-oxo ketene dithioacetals. This reaction, involving the treatment of an active methylene compound with a base, followed by the addition of carbon disulfide and subsequent alkylation, proved to be a robust and versatile route to this class of compounds.
Key contributions from research groups led by Dieter and Junjappa and Ila in the 1980s and 1990s were instrumental in recognizing and popularizing the immense synthetic potential of ketene dithioacetals.[2][3] Their comprehensive studies and seminal reviews illuminated the rich and varied reactivity of these compounds, transforming them from chemical curiosities into mainstream synthetic intermediates.[2][3]
The Cornerstone of Synthesis: The Reaction of Active Methylene Compounds with Carbon Disulfide
The most fundamental and widely employed method for the preparation of ketene dithioacetals involves the reaction of a compound containing an active methylene group with carbon disulfide in the presence of a base, followed by quenching with an alkylating agent. This venerable reaction has been the subject of extensive methodological development, with a wide range of substrates, bases, and alkylating agents being successfully employed.
General Mechanism
The reaction proceeds through a well-established mechanistic pathway:
-
Deprotonation: A base abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide, forming a dithio-carboxylate intermediate.
-
Alkylation: The dithio-carboxylate is then bis-alkylated by an appropriate electrophile, typically an alkyl halide, to yield the ketene dithioacetal.
Figure 1: General mechanism for the synthesis of ketene dithioacetals.
Experimental Protocol: Synthesis of a Representative α-Oxo Ketene Dithioacetal
This protocol provides a detailed, step-by-step methodology for the synthesis of a typical α-oxo ketene dithioacetal, a versatile and widely used subclass of these compounds.
Materials:
-
Active methylene compound (e.g., a β-ketoester or malonate derivative)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Carbon disulfide (CS₂)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (2.2 equivalents) in anhydrous THF under a positive pressure of nitrogen.
-
Enolate Formation: The active methylene compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete enolate formation.
-
Dithiocarboxylation: The reaction mixture is cooled back to 0 °C, and carbon disulfide (1.1 equivalents) is added dropwise via the dropping funnel. The reaction is typically exothermic and is accompanied by a color change. The mixture is stirred at 0 °C for 1 hour.
-
Alkylation: The alkylating agent (2.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The resulting mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ketene dithioacetal.
Self-Validation: The purity and identity of the synthesized ketene dithioacetal should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The characteristic signals in the NMR spectra and the C=C and C-S stretching frequencies in the IR spectrum provide definitive evidence for the successful synthesis of the target compound.
The Fountain of Reactivity: Chemical Properties and Synthetic Applications
The synthetic utility of ketene dithioacetals stems from their unique electronic structure. The two sulfur atoms act as electron-donating groups, polarizing the carbon-carbon double bond and rendering the β-carbon electron-rich and the α-carbon electron-deficient. This "push-pull" electronic character, often enhanced by the presence of an electron-withdrawing group at the α-position, is the key to their diverse reactivity.
Key Reaction Manifolds
Ketene dithioacetals participate in a wide range of chemical transformations, serving as versatile synthons for the construction of complex molecular architectures.
| Reaction Type | Description |
| Michael Additions | The electron-rich β-carbon of the ketene dithioacetal readily undergoes conjugate addition to Michael acceptors. |
| Cycloaddition Reactions | They can act as either the diene or dienophile component in Diels-Alder reactions, as well as participate in [2+2] and [3+2] cycloadditions. |
| Annulation Reactions | Ketene dithioacetals are excellent precursors for the construction of various carbocyclic and heterocyclic ring systems. |
| Functional Group Interconversions | The dithioacetal moiety can be readily converted into other functional groups, such as carbonyls, carboxylic acids, and vinyl halides. |
| Umpolung Reactivity | The inherent polarity of the ketene dithioacetal can be reversed, allowing the β-carbon to act as an electrophilic site. |
Application in Drug Discovery and Development
The versatility of ketene dithioacetal chemistry has not gone unnoticed by the pharmaceutical industry. These compounds have been utilized as key intermediates in the synthesis of a number of biologically active molecules. Their ability to serve as scaffolds for the introduction of diverse functional groups makes them attractive starting points for the development of new therapeutic agents.
Figure 2: Diverse applications of ketene dithioacetals.
Conclusion and Future Outlook
From their humble beginnings as products of a fundamental reaction in organosulfur chemistry, ketene dithioacetals have evolved into a cornerstone of modern synthetic strategy. The pioneering work of early researchers, coupled with the continued innovation of contemporary chemists, has unlocked the immense potential of these versatile building blocks. Their rich and tunable reactivity, combined with their accessibility through robust synthetic methods, ensures that ketene dithioacetals will continue to play a pivotal role in the advancement of organic synthesis, with profound implications for the development of new medicines, materials, and agrochemicals. The future of ketene dithioacetal chemistry is bright, with ongoing research focused on the development of novel catalytic and asymmetric transformations, further expanding the synthetic toolkit available to the scientific community.
References
- 1. metaphactory [semopenalex.org]
- 2. α-Oxoketene-S,S-, N,S- and N,N-acetals: versatile intermediates in organic synthesis - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Dieter, R.K. (1986) α-Oxo Ketene Dithioacetals and Related Compounds Versatile Three-Carbon Synthons. Tetrahedron, 42, 3029-3096. - References - Scientific Research Publishing [scirp.org]
The Unassuming Workhorse of Heterocyclic Synthesis: A Technical Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a prominent member of the ketene dithioacetal family, stands as a cornerstone in the edifice of modern synthetic organic chemistry. Its unique electronic and structural features, characterized by a polarized double bond flanked by electron-withdrawing and donating groups, render it a highly versatile and reactive building block. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse applications in the construction of complex heterocyclic frameworks and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of its reactivity and present field-proven insights into its practical application, aiming to equip researchers and drug development professionals with the knowledge to effectively harness its synthetic potential.
Introduction: The Power of Polarization
At first glance, this compound might appear as just another multifunctional organic molecule. However, its true power lies in the synergistic interplay of its functional groups. The electron-withdrawing cyano and ester groups work in concert to polarize the carbon-carbon double bond, making the β-carbon highly electrophilic. Conversely, the two methylsulfanyl groups at the same position act as excellent leaving groups, setting the stage for a variety of nucleophilic substitution and cyclization reactions. This "push-pull" electronic arrangement is the key to its remarkable versatility in organic synthesis[1].
This guide will navigate through the essential technical aspects of this compound, providing a comprehensive resource for both seasoned and novice synthetic chemists.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, 3,3-Bis(methylthio)-2-cyanoacrylic acid ethyl ester | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 17823-58-4 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁NO₂S₂ | --INVALID-LINK-- |
| Molecular Weight | 217.31 g/mol | --INVALID-LINK-- |
| Appearance | White to orange to green powder/crystal | --INVALID-LINK-- |
| Melting Point | 58 °C | --INVALID-LINK-- |
| Boiling Point | 315.6 ± 42.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.216 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential. This compound is classified as harmful and toxic[1][2].
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[2].
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection[2].
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a classic example of the formation of a ketene dithioacetal. The procedure involves a three-component reaction between an active methylene compound (ethyl cyanoacetate), carbon disulfide, and a methylating agent (dimethyl sulfate)[3].
Underlying Principle: The Chemistry of Ketene Dithioacetal Formation
The reaction proceeds through a well-established mechanism. First, a strong base deprotonates the acidic α-carbon of ethyl cyanoacetate, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate intermediate is then S-methylated twice using a methylating agent like dimethyl sulfate to yield the final product. The choice of a strong, non-nucleophilic base is crucial to favor the initial deprotonation without competing side reactions.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reagents and Materials:
-
Ethyl cyanoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation of the Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl cyanoacetate (1 equivalent) to anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Formation of the Dithiocarboxylate: Cool the reaction mixture back to 0°C. Add carbon disulfide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The solution will typically turn a deep red or brown color.
-
Methylation: Cool the reaction mixture again to 0°C. Add dimethyl sulfate (2.5 equivalents) dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its ability to act as a versatile precursor for a wide array of heterocyclic compounds. Its application as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) further underscores its importance in drug discovery and development[4].
General Reactivity Pathway
The primary mode of reactivity involves the nucleophilic substitution of one or both of the methylsulfanyl groups. This can be followed by an intramolecular cyclization to form a heterocyclic ring.
Caption: General reaction pathway illustrating the utility of the title compound in heterocyclic synthesis.
Synthesis of Thiophene Derivatives
Thiophene and its derivatives are prevalent scaffolds in many biologically active compounds[5][6]. This compound can serve as a precursor for substituted thiophenes through reactions with appropriate nucleophiles. For instance, reaction with a compound containing an active methylene group in the presence of a base can lead to the formation of highly substituted thiophene derivatives.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles with significant biological activity, forming the core of several drugs[7][8]. The reaction of this compound with binucleophiles such as amidines or guanidines provides a direct route to substituted pyrimidines. The reaction proceeds by initial nucleophilic attack of one of the nitrogens of the binucleophile on the electrophilic β-carbon of the ketene dithioacetal, followed by displacement of a methylsulfanyl group. Subsequent intramolecular cyclization and elimination of the second methylsulfanyl group leads to the formation of the pyrimidine ring.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a testament to the power of functional group interplay in organic synthesis. Its unique electronic properties make it a highly valuable and versatile building block for the construction of a wide range of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its reactivity and applications. It is our hope that this technical resource will empower researchers and drug development professionals to fully leverage the synthetic potential of this unassuming yet powerful workhorse of organic chemistry.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Boiling and melting point of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Abstract
This compound (CAS No: 17823-58-4) is a pivotal chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] A thorough understanding of its physicochemical properties, particularly its melting and boiling points, is fundamental for its effective use in research and development, process scale-up, and quality control. This guide provides a comprehensive analysis of the thermal characteristics of this compound, contextualizes the available data, and outlines the experimental methodologies required for their accurate determination. We address the distinction between experimentally verified and computationally predicted values, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Identification
This compound is a multifunctionalized acrylate derivative. Its molecular architecture, featuring electron-withdrawing cyano and ethyl ester groups alongside two methylsulfanyl (methylthio) moieties, imparts a unique reactivity profile that makes it a valuable precursor in various synthetic pathways, including cycloadditions and Michael additions.[2] The key identifiers and properties of the compound are summarized below.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | Ethyl 2-cyano-3,3-bis(methylthio)acrylate; 3,3-Bis(methylthio)-2-cyanoacrylic acid ethyl ester | [3][5] |
| CAS Number | 17823-58-4 | [3][5][6] |
| Molecular Formula | C₈H₁₁NO₂S₂ | [2][3][5] |
| Molecular Weight | 217.31 g/mol | [5] |
| Appearance | White to orange or green crystalline solid/powder | [2][5] |
Molecular Structure
The structure of this compound is defined by a central carbon-carbon double bond. This core is substituted with a cyano group and an ethyl ester group on one carbon, and two methylsulfanyl groups on the other.
Caption: 2D structure of this compound.
Thermal Properties: Melting and Boiling Point
The melting and boiling points are critical parameters that dictate storage conditions, reaction temperatures, and purification methods like recrystallization and distillation.
Table 2: Quantitative Thermal and Physical Data
| Parameter | Value | Notes | Source(s) |
| Melting Point | 58 °C | Experimental | [3][5][6] |
| Boiling Point | 315.6 ± 42.0 °C | Predicted | [3][5][6] |
| Flash Point | 144.7 °C | [3][5] | |
| Density | 1.216 ± 0.06 g/cm³ | Predicted | [3][5][6] |
| Vapor Pressure | 0.000432 mmHg at 25°C | [3][5] |
Melting Point Analysis
The melting point of this compound is consistently reported as 58°C.[3][5][6] This value represents the temperature at which the compound transitions from a solid to a liquid state at atmospheric pressure. As an experimentally determined value, it serves as a reliable indicator of purity. Impurities typically depress and broaden the melting range. The relatively moderate melting point indicates that the intermolecular forces in the crystalline lattice, likely dipole-dipole interactions and van der Waals forces, are overcome without excessive thermal energy.
Boiling Point Analysis
The boiling point is cited as a predicted value of approximately 315.6°C.[3][5][6] The "predicted" nature of this data is a critical distinction. Experimental determination of the boiling point for a molecule of this complexity and functionality can be challenging due to the potential for decomposition at elevated temperatures. The presence of multiple functional groups, particularly the acrylate system, can make the compound susceptible to polymerization or degradation before its boiling point is reached at standard pressure. Therefore, computational models are often employed to estimate this property based on molecular structure and functional group contributions.
Experimental Protocols for Thermal Analysis
To ensure scientific integrity, protocols for determining thermal properties must be robust and self-validating. The choice of methodology is dictated by the compound's expected properties and stability.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional capillary methods for its high precision, small sample requirement, and ability to provide additional thermodynamic data (e.g., enthalpy of fusion). It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing an unambiguous melting onset and peak.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation during heating.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 80°C at a rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
Cool the sample back to 25°C.
-
-
Data Analysis: Determine the onset temperature of the endothermic event corresponding to melting. This onset is the most reliable representation of the true melting point.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination via Vacuum Distillation
Causality: Direct boiling at atmospheric pressure is ill-advised due to the high predicted boiling point and risk of decomposition. Vacuum distillation allows the compound to boil at a significantly lower temperature, preserving its chemical integrity. The boiling point at standard pressure can then be extrapolated using a pressure-temperature nomograph.
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Introduction: Place a small quantity of the compound and a boiling chip or magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system, aiming for a stable pressure (e.g., 1 mmHg).
-
Heating: Gently heat the distillation flask using an oil bath.
-
Observation: Record the temperature at which the liquid boils and condensate forms consistently on the thermometer bulb. This temperature is the boiling point at the measured pressure.
-
Extrapolation: Use the Clausius-Clapeyron relation or a standard nomograph to estimate the boiling point at atmospheric pressure (760 mmHg) from the experimental low-pressure data. This step is crucial for standardizing the result.
Safety and Handling
Given its intended use in specialized chemical synthesis, proper handling is paramount. The compound is classified as toxic and an irritant.
-
Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant.[5]
-
Safety Precautions: Always handle in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
This compound is a solid at room temperature with a well-defined experimental melting point of 58°C. Its boiling point is computationally predicted to be approximately 315.6°C, a value that reflects the challenges of experimental determination due to potential thermal degradation. For professionals in drug development and chemical research, it is essential to rely on the experimental melting point for purity assessment and to approach the boiling point with the understanding that it is a theoretical value. Any purification involving distillation must be conducted under high vacuum to ensure the chemical integrity of this valuable synthetic intermediate.
References
Methodological & Application
The Versatile Ketene Dithioacetal: A Gateway to Heterocyclic Scaffolds in Drug Discovery
Application Notes and Protocols for the Strategic Use of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Introduction: Unveiling the Synthetic Potential of a Unique Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount. This compound, a multifunctional ketene dithioacetal, has emerged as a powerhouse reagent, offering chemists a reliable and versatile platform for the synthesis of a wide array of pharmacologically relevant heterocycles. Its unique electronic properties, characterized by the push-pull system of electron-withdrawing cyano and ester groups and the electron-donating methylthio groups, render it highly susceptible to a variety of synthetic transformations.[1][2] This guide provides an in-depth exploration of the applications of this reagent in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
The strategic advantage of this compound lies in the lability of its methylthio groups, which act as excellent leaving groups upon nucleophilic attack. This, coupled with the electrophilic nature of the double bond and the reactivity of the cyano and ester moieties, allows for a programmed series of reactions, often in one-pot procedures, to generate complex molecular architectures. This document will delve into the synthesis of five principal classes of heterocycles: pyridines, pyrimidines, thiazoles, thiophenes, and pyrazoles, showcasing the reagent's remarkable versatility.
I. The Synthesis of Substituted Pyridines: Accessing the Privileged Core
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its synthesis from acyclic precursors is a cornerstone of medicinal chemistry. This compound provides an elegant entry into highly functionalized 3-cyano-2-pyridones, which are valuable intermediates for further chemical elaboration.
Mechanistic Rationale: A Tale of Michael Addition and Cyclization
The synthesis of 3-cyano-4-(methylthio)-2-pyridones typically proceeds through a reaction with a compound containing an active methylene group (e.g., malononitrile, cyanoacetamide). The reaction is initiated by a base-catalyzed Michael addition of the active methylene compound to the electrophilic double bond of the ketene dithioacetal. This is followed by an intramolecular cyclization, where the nucleophilic nitrogen (from the active methylene compound or a nitrogen source like ammonia) attacks one of the methylthio-bearing carbons, leading to the elimination of methanethiol and the formation of the pyridone ring. The choice of base and solvent is critical in promoting both the initial Michael addition and the subsequent cyclization while minimizing side reactions.
Diagram 1: General Reaction Pathway for Pyridone Synthesis
Caption: A simplified workflow for the synthesis of 3-cyano-2-pyridone derivatives.
Protocol 1: Synthesis of 3-Cyano-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyridone
This protocol details the synthesis of a representative 3-cyano-2-pyridone derivative, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
N-phenylacetoacetamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Benzene
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion in oil) in dry benzene (30 mL).
-
Addition of Reactants: To this suspension, add N-phenylacetoacetamide (1.77 g, 10 mmol) and this compound (2.17 g, 10 mmol) dissolved in a mixture of dry benzene (20 mL) and dry DMF (10 mL).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Cyclization: After the initial reaction, add methanol (30 mL) to the mixture and reflux for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the pure 3-cyano-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyridone.
Expected Outcome: A crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure.
II. Constructing Pyrimidines: A Foundation for Bioactive Molecules
Pyrimidines are fundamental components of nucleic acids and a wide range of clinically used drugs. The reaction of this compound with amidines or guanidine provides a direct and efficient route to highly substituted pyrimidine derivatives.
Mechanistic Rationale: A Double Nucleophilic Attack
The synthesis of pyrimidines from ketene dithioacetals and amidines (or guanidine) involves a sequential double nucleophilic substitution. The reaction is initiated by the attack of one of the nitrogen atoms of the amidine onto one of the methylthio-substituted carbons of the ketene dithioacetal, leading to the displacement of a methylthio group. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the cyano group, forming the pyrimidine ring. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack and the final aromatization.
Diagram 2: Pyrimidine Synthesis Workflow
References
Application Notes and Protocols: Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate as a versatile building block in medicinal chemistry. This guide delves into the synthesis of biologically active heterocyclic compounds, with a particular focus on pyrazole derivatives, renowned for their therapeutic potential.
Introduction: The Strategic Advantage of this compound
This compound, a prominent member of the ketene dithioacetal family, is a highly valuable and versatile intermediate in organic synthesis.[1] Its unique structural features, including the presence of electron-withdrawing cyano and ester groups and two electron-donating methylsulfanyl groups, create a "push-pull" electronic effect. This electronic arrangement renders the molecule susceptible to a variety of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic systems.[2]
The core utility of this reagent in medicinal chemistry lies in its ability to serve as a synthon for a variety of five- and six-membered heterocyclic rings, which are prevalent scaffolds in numerous approved drugs.[3][4] The pyrazole nucleus, in particular, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][6][7] This guide will focus on the practical application of this compound in the synthesis of medicinally relevant pyrazole derivatives.
Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate: A Key Intermediate
One of the most significant applications of this compound is its conversion to Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. This pyrazole derivative serves as a crucial intermediate for the synthesis of a diverse library of bioactive compounds.[5][8]
Reaction Principle and Causality
The synthesis of the pyrazole ring from this compound and hydrazine is a classic example of a condensation reaction followed by intramolecular cyclization. The reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient carbon of the ketene dithioacetal, followed by the elimination of a methanethiol molecule and subsequent ring closure.
The choice of hydrazine hydrate as the nitrogen source is critical. Hydrazine, with its two nucleophilic nitrogen atoms, is perfectly suited to form the five-membered pyrazole ring. The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with gentle heating to drive the reaction to completion.[9][10] The workup procedure involving pouring the reaction mixture into ice-cold water facilitates the precipitation of the product, which can then be easily isolated by filtration.
Detailed Step-by-Step Protocol
This protocol outlines the synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water with gentle stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Drying and Purification: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate.
Reaction Mechanism: Formation of the Pyrazole Ring
The formation of the pyrazole ring from this compound and hydrazine proceeds through a well-defined mechanism involving nucleophilic attack, elimination, and cyclization.
Caption: Proposed mechanism for the formation of the pyrazole ring.
Synthetic Utility: Derivatization and Biological Applications
The synthesized Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a versatile intermediate that can be further modified to generate a library of compounds with diverse biological activities. The amino group at the 5-position and the ester group at the 4-position provide handles for further chemical transformations.
For instance, the amino group can be acylated, alkylated, or used in condensation reactions to introduce various substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This synthetic flexibility allows for the exploration of the structure-activity relationship (SAR) of these pyrazole derivatives, a critical aspect of drug discovery.
A study by Thore et al. demonstrated the synthesis of a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates by condensing the ketene dithioacetal with various hydrazides.[5][10] Several of these compounds exhibited significant analgesic and anti-inflammatory activities with a reduced ulcerogenic index compared to the standard drug diclofenac.[5]
Quantitative Data: Synthesis of Pyrazole Derivatives
The following table summarizes the synthesis of various pyrazole derivatives from a ketene dithioacetal and different hydrazides, as reported by Thore et al.[10]
| Compound | Hydrazide Used | Reaction Time (h) | Yield (%) |
| 3a | 4-Sulfonamidophenyl hydrazide | 3 | 78 |
| 3b | 4-Chlorophenyl hydrazide | 2 | 82 |
| 3c | Phenylsulfonyl hydrazide | 3 | 75 |
| 3d | 4-Nitrophenyl hydrazide | 2.5 | 85 |
| 3e | 2,4-Dinitrophenyl hydrazide | 2 | 88 |
Experimental Workflow: From Starting Material to Bioactive Compound
The overall workflow for utilizing this compound in the synthesis of bioactive pyrazole derivatives can be visualized as follows:
Caption: General workflow for drug discovery using the target reagent.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to readily form key heterocyclic scaffolds, such as pyrazoles, makes it an invaluable tool for the synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors. The synthetic accessibility and the potential for generating diverse libraries of compounds underscore the continued importance of this ketene dithioacetal in the pursuit of new medicines.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
The Keten-dithioacetal Core: Application Notes on Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate in Pharmaceutical Synthesis
Introduction: In the landscape of modern medicinal chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of diverse molecular scaffolds. Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS 17823-58-4), a multifunctional ketene dithioacetal, has emerged as a critical C3 synthon, enabling the construction of a multitude of heterocyclic systems that form the core of numerous pharmacologically active agents.[1] This technical guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and mechanistic insights for its application in the synthesis of key pharmaceutical intermediates.
The unique electronic properties of this molecule, characterized by the push-pull system of the electron-withdrawing cyano and ester groups and the electron-donating methylsulfanyl groups, render the vinylic carbon susceptible to nucleophilic attack and the methylsulfanyl groups as excellent leaving groups. This reactivity profile is the cornerstone of its versatility in cyclocondensation reactions.[2]
I. Synthesis of the Pyrimidine Core: Accessing Privileged Scaffolds
The pyrimidine ring is a ubiquitous feature in a vast array of pharmaceuticals, including antivirals, anticancer agents, and cardiovascular drugs.[3] this compound provides a highly efficient entry into densely functionalized pyrimidines. A prime example is the synthesis of 2,4-diamino-6-(methylsulfanyl)pyrimidine-5-carbonitrile, a scaffold of significant interest in drug discovery.[4][5]
Application Protocol 1: Synthesis of 2,4-Diamino-6-(methylsulfanyl)pyrimidine-5-carbonitrile
This protocol details the cyclocondensation reaction with guanidine, a binucleophile that provides the N-C-N fragment for the pyrimidine ring formation.
Reaction Scheme:
A representative reaction scheme for pyrimidine synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | CAS No. | Purity |
| This compound | 217.31 | 17823-58-4 | ≥98% |
| Guanidine Hydrochloride | 95.53 | 50-01-1 | ≥99% |
| Sodium Ethoxide (NaOEt) | 68.05 | 141-52-6 | ≥97% |
| Ethanol (EtOH), Anhydrous | 46.07 | 64-17-5 | 99.5% |
Step-by-Step Protocol:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (1.05 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.0 eq) in ethanol at room temperature. Stir the mixture for 30 minutes. The resulting precipitate of sodium chloride can be filtered off, or the slurry can be used directly in the next step.
-
Reaction Setup: To the ethanolic solution of guanidine, add this compound (1.0 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product will form. Filter the solid, wash with cold ethanol, and then with water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to afford the desired 2,4-diamino-6-(methylsulfanyl)pyrimidine-5-carbonitrile as a solid.
Mechanistic Rationale:
The reaction proceeds via a sequence of nucleophilic attack, addition-elimination, and cyclization.
Simplified mechanistic workflow for pyrimidine formation.
Initially, one of the amino groups of guanidine acts as a nucleophile, attacking the electron-deficient β-carbon of the ketene dithioacetal. This is followed by the elimination of a molecule of methanethiol. The second amino group of the guanidine then undergoes an intramolecular cyclization by attacking the cyano group, leading to the formation of the six-membered pyrimidine ring. Subsequent tautomerization results in the stable aromatic product.[6] The use of a base like sodium ethoxide is crucial to generate the free guanidine from its hydrochloride salt and to facilitate the elimination steps.[7]
II. The Gewald Reaction: Crafting Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including anticancer and anti-inflammatory properties.[8][9][10] this compound is an excellent substrate for the Gewald reaction, a multicomponent reaction that allows for the facile construction of this scaffold.
Application Protocol 2: Synthesis of a Substituted Thieno[2,3-b]pyridine
This protocol outlines a representative Gewald reaction involving the ketene dithioacetal, an active methylene compound (e.g., malononitrile), and elemental sulfur.
Reaction Scheme:
A representative scheme for Thieno[2,3-b]pyridine synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | CAS No. | Purity |
| This compound | 217.31 | 17823-58-4 | ≥98% |
| Malononitrile | 66.06 | 109-77-3 | ≥99% |
| Sulfur (elemental) | 32.07 | 7704-34-9 | ≥99.5% |
| Morpholine | 87.12 | 110-91-8 | ≥99% |
| Ethanol (EtOH) | 46.07 | 64-17-5 | 99.5% |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: Add morpholine (1.5 eq) to the suspension at room temperature with stirring.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction mixture typically becomes homogeneous before the product starts to precipitate. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF.
Mechanistic Rationale:
The Gewald reaction mechanism is complex but is generally understood to initiate with a Knoevenagel condensation.[8]
Simplified mechanistic workflow for the Gewald reaction.
The base (morpholine) catalyzes the Knoevenagel condensation between the active methylene of the ketene dithioacetal and malononitrile. Elemental sulfur then adds to the resulting activated alkene to form a thiolate intermediate.[11][12] This is followed by an intramolecular cyclization where the thiolate attacks one of the cyano groups, and subsequent tautomerization and elimination of H₂S leads to the formation of the stable, aromatic 2-aminothiophene ring, which in this case is fused to a pyridine ring.[13]
III. Synthesis of the Pyrazole Core: A Gateway to Bioactive Molecules
Pyrazole derivatives are another class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10] The reaction of this compound with hydrazine provides a straightforward route to 3-amino-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for further elaboration.[14]
Application Protocol 3: Synthesis of 3-Amino-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
This protocol describes the cyclocondensation with hydrazine hydrate.
Reaction Scheme:
A representative scheme for pyrazole synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | CAS No. | Purity |
| This compound | 217.31 | 17823-58-4 | ≥98% |
| Hydrazine Hydrate | 50.06 | 7803-57-8 | ~80% |
| Ethanol (EtOH) | 46.07 | 64-17-5 | 99.5% |
| Acetic Acid (Glacial) | 60.05 | 64-19-7 | ≥99.7% |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Cyclocondensation: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. The product can be recrystallized from ethanol or another suitable solvent to obtain pure 3-amino-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile.
Mechanistic Rationale:
The formation of the pyrazole ring follows a similar logic of nucleophilic attack and cyclization.
Simplified mechanistic workflow for pyrazole formation.
One of the nitrogen atoms of hydrazine attacks the β-carbon of the ketene dithioacetal, leading to the elimination of one equivalent of methanethiol. The terminal amino group of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the cyano group, forming the five-membered pyrazole ring. A final tautomerization yields the stable aromatic 3-aminopyrazole derivative.
Conclusion
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its ability to readily undergo cyclocondensation reactions with a variety of binucleophiles provides efficient access to a wide range of medicinally important heterocyclic cores, including pyrimidines, thieno[2,3-b]pyridines, and pyrazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthon in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Procedures for Reactions with Ketene Dithioacetals
Introduction: The Synthetic Power of a Polarized Alkene
Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond substituted with two thioether groups at one carbon and, typically, electron-withdrawing groups at the other. This "push-pull" electronic structure renders them exceptionally versatile and valuable building blocks in modern organic synthesis.[1][2] The electron-donating thioether groups polarize the double bond, making the β-carbon electron-rich and the α-carbon electron-deficient, while the electron-withdrawing groups further enhance this effect. This unique reactivity profile allows them to participate in a vast array of transformations, including cycloadditions, nucleophilic substitutions, and as precursors for a multitude of heterocyclic and carbocyclic systems.[3][4]
This guide provides an in-depth exploration of the experimental procedures for the synthesis and key reactions of ketene dithioacetals, grounded in established methodologies and mechanistic understanding. The protocols are designed to be self-validating, with explanations for critical steps to empower researchers to adapt and troubleshoot these powerful reactions.
Part 1: The Cornerstone Protocol: Synthesis of Ketene Dithioacetals
The most prevalent and reliable method for synthesizing ketene dithioacetals involves a three-step, one-pot sequence:
-
Deprotonation: An active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) is deprotonated with a strong base.
-
Dithiocarboxylation: The resulting carbanion reacts with carbon disulfide (CS₂).
-
S-Alkylation: The intermediate dithiolate salt is alkylated with an alkylating agent, typically an alkyl halide, to yield the final product.[5]
The choice of base is critical and depends on the pKa of the active methylene compound. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and triethylamine (Et₃N).[5]
General Workflow for Ketene Dithioacetal Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments of ketene dithioacetal chemistry. (2013) | Ling Pan | 221 Citations [scispace.com]
- 5. growingscience.com [growingscience.com]
Application Notes & Protocols: The Synthetic Utility of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is perpetual. Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a functionalized ketene dithioacetal, has emerged as a powerful and adaptable precursor for constructing a diverse array of complex molecular architectures.[1][2] Its unique electronic properties, stemming from the push-pull effect of electron-donating methylsulfanyl groups and electron-withdrawing cyano and ester moieties, render it an exceptional substrate for a multitude of transformations.[3] This guide provides an in-depth exploration of its role in synthesis, focusing on the construction of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application, aimed at researchers and professionals in chemical and pharmaceutical development.
Molecular Profile:
-
IUPAC Name: this compound
-
CAS Number: 17823-58-4
-
Molecular Formula: C₈H₁₁NO₂S₂[4]
-
Key Features: A polarized ketene dithioacetal with two reactive methylsulfanyl leaving groups, an electron-deficient carbon-carbon double bond, and synthetically versatile cyano and ester functionalities.
Part 1: The Core Reactivity - A Hub for Heterocyclic Synthesis
The primary utility of this compound lies in its role as a C3 synthon for the construction of five- and six-membered heterocycles.[1] The underlying principle for its reactivity is a sequence of nucleophilic addition, elimination, and cyclization. The two methylsulfanyl (-SMe) groups are excellent leaving groups, facilitating sequential or double vinylic substitution reactions.[1]
Mechanistic Rationale: The Addition-Elimination Pathway
The synthetic versatility is rooted in a predictable reaction mechanism. A binucleophilic reagent (e.g., containing N-C-N, N-N, or N-C-S fragments) initiates the process.
-
Initial Nucleophilic Attack: The reaction commences with the attack of a nucleophile at the C3 carbon, which is rendered highly electrophilic by the adjacent cyano and ester groups.
-
Elimination of Methanethiol: This addition is followed by the elimination of the first methylsulfanyl group as methanethiol (MeSH), a volatile and easily removed byproduct. This step regenerates the double bond, now incorporating the nucleophile.
-
Intramolecular Cyclization: The second nucleophilic center of the reagent then attacks the electrophilic carbon of the cyano or ester group, or the C2 carbon, leading to ring closure.
-
Final Elimination/Tautomerization: A final elimination of the second methylsulfanyl group or a tautomerization step yields the stable, aromatic heterocyclic product.
This mechanistic paradigm allows for the controlled and often high-yield synthesis of diverse heterocyclic systems.
Caption: General reaction pathway for heterocyclic synthesis.
Part 2: Application in Pyrimidine Synthesis
The synthesis of substituted pyrimidines, a core scaffold in numerous pharmaceuticals, is a flagship application. The reaction with 1,3-binucleophiles like guanidine, thiourea, or amidines provides a direct and efficient route to highly functionalized pyrimidines.
Synthesis of 2,4-Diamino-5-cyanopyrimidines
Reacting the title compound with guanidine hydrochloride in the presence of a base is a classic example. The guanidine acts as an N-C-N binucleophile, leading to the formation of a pyrimidine ring bearing amino, cyano, and ester-derived functionalities.
Caption: Experimental workflow for pyrimidine synthesis.
Protocol 1: Synthesis of Ethyl 2,4-diamino-5-cyanopyrimidine-6-carboxylate
Principle: This protocol details the condensation of this compound with guanidine. The reaction proceeds via a double nucleophilic substitution of the methylsulfanyl groups by the nitrogen atoms of guanidine, followed by cyclization to form the pyrimidine core.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 217.30 | 10.0 | 2.17 g |
| Guanidine Hydrochloride | 95.53 | 12.0 | 1.15 g |
| Sodium Ethoxide (21% solution in Ethanol) | 68.05 | 24.0 | ~7.8 mL |
| Anhydrous Ethanol | - | - | 50 mL |
| Deionized Water | - | - | For work-up |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.17 g, 10.0 mmol) and guanidine hydrochloride (1.15 g, 12.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir the suspension.
-
Base Addition: While stirring, add the sodium ethoxide solution (~7.8 mL, 24.0 mmol) dropwise over 10 minutes at room temperature. The addition is exothermic. Causality Note: Sodium ethoxide serves to deprotonate the guanidine hydrochloride to its free base form, which is the active nucleophile, and to neutralize the HCl byproduct.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold deionized water with stirring.
-
Isolation: A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove residual impurities. Dry the product under vacuum at 50 °C. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: The structure of the resulting ethyl 2,4-diamino-5-cyanopyrimidine-6-carboxylate should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Safety: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4] Methanethiol is a byproduct with a strong, unpleasant odor.
Part 3: Application in Pyridine & Pyridone Synthesis
The synthesis of highly substituted pyridines and 2-pyridones is another powerful application, typically achieved by reacting the title compound with a C-C-C synthon, such as a 1,3-dicarbonyl compound or other active methylene compounds (e.g., malononitrile, cyanoacetamide).[5][6]
Synthesis of 3,5-Dicyanopyridines
The reaction with malononitrile in the presence of a base like piperidine or sodium ethoxide exemplifies the construction of a pyridine ring. This transformation likely proceeds through a domino Knoevenagel/Michael/cyclization sequence.[7][8]
Protocol 2: Synthesis of 2-Amino-6-(methylsulfanyl)-3,5-dicyanopyridine
Principle: This protocol describes the reaction between this compound and malononitrile. One of the methylsulfanyl groups is displaced, and the malononitrile fragment helps form the pyridine ring.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 217.30 | 10.0 | 2.17 g |
| Malononitrile | 66.06 | 10.0 | 0.66 g |
| Piperidine | 85.15 | 1.0 | ~0.1 mL |
| Anhydrous Ethanol | - | - | 40 mL |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.17 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in 40 mL of anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 mL, 1.0 mmol) to the solution. Causality Note: Piperidine acts as a base to deprotonate the malononitrile, generating the active carbanion nucleophile required to initiate the reaction cascade.
-
Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction's progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum. Recrystallization from a suitable solvent like acetonitrile can be performed for higher purity.
-
Characterization: Confirm the structure of the product using standard spectroscopic methods (NMR, MS, IR).
Part 4: Summary of Synthetic Applications
The versatility of this compound extends to a wide range of other heterocyclic systems. The choice of the binucleophile dictates the final heterocyclic core.
| Target Heterocycle | Binucleophilic Reagent | Key Reaction Type |
| Pyrimidines | Guanidine, Amidines, Thiourea | [3+3] Cyclocondensation |
| Pyridines/Pyridones | Malononitrile, Cyanoacetates, 1,3-Diketones | Domino Knoevenagel/Michael/Cyclization |
| Pyrazoles | Hydrazine, Substituted Hydrazines | [3+2] Cyclocondensation[9] |
| Thiophenes | Reagents with active methylene and sulfur | Gewald-type reaction variant |
| Benzoxazoles | 2-Aminophenols | Double Vinylic Substitution[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate
This document provides a detailed protocol and scientific rationale for the synthesis of (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate, a functionalized thiazolidine derivative, utilizing Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate as a key starting material. This guide is intended for researchers, medicinal chemists, and professionals in drug development interested in the synthesis of heterocyclic scaffolds.
Introduction: The Significance of Thiazolidines
Thiazolidine is a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, which serves as a core scaffold in a multitude of biologically active compounds.[1][2] Derivatives of this ring system are integral to well-known pharmaceuticals, including the antibiotic penicillin and antidiabetic drugs like pioglitazone.[1] The versatility of the thiazolidine moiety allows for diverse functionalization, making it a "privileged scaffold" in medicinal chemistry for targeting a wide range of biological targets.[2][3][4]
This compound is a highly valuable and versatile building block in organic synthesis.[5] As a ketene dithioacetal, it possesses two electrophilic carbon centers and two excellent leaving groups (methylsulfanyl), making it an ideal precursor for constructing various heterocyclic systems through reactions with binucleophiles.[6] This application note details its efficient use in a cyclocondensation reaction with 2-aminoethanethiol (cysteamine) to yield a highly functionalized thiazolidine derivative, demonstrating a robust and reliable synthetic strategy.[7][8]
Reaction Mechanism: Cyclocondensation Pathway
The synthesis proceeds via a cyclocondensation reaction. This process involves a sequence of nucleophilic addition and elimination steps, ultimately leading to the formation of the stable five-membered thiazolidine ring.
The proposed mechanism is as follows:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine group of 2-aminoethanethiol on one of the electrophilic carbons of the ketene dithioacetal double bond.
-
First Elimination: This addition is followed by the elimination of the first molecule of methanethiol (CH₃SH), a favorable leaving group, to form an intermediate.
-
Intramolecular Cyclization (Thia-Michael Addition): The pendant thiol group of the intermediate then acts as an intramolecular nucleophile, attacking the remaining electrophilic carbon.
-
Final Elimination: The subsequent elimination of the second molecule of methanethiol results in the formation of the exocyclic double bond and the final, stable thiazolidine product, (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate.[6]
Caption: Proposed reaction mechanism for thiazolidine synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate.[7][8]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Amount Used (mmol) | Amount Used (g) |
| This compound | 17823-58-4 | C₈H₁₁NO₂S₂ | 217.31 | 4.0 | 0.87 |
| 2-Aminoethanethiol (Cysteamine) | 60-23-1 | C₂H₇NS | 77.15 | 4.1 | 0.32 |
| Absolute Ethanol | 64-17-5 | C₂H₆O | 46.07 | - | 25 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (0.87 g, 4.0 mmol) and 2-aminoethanethiol (0.32 g, 4.1 mmol).
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. The product is expected to crystallize out of the solution upon cooling.
-
Product Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold absolute ethanol (2 x 5 mL) to remove any soluble impurities.
-
Purification: For higher purity, the crude product can be recrystallized from absolute ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form single crystals.[7][8]
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Caption: Experimental workflow for thiazolidine synthesis.
Expected Results and Characterization
The successful execution of this protocol should yield the target compound with the following characteristics.
| Parameter | Expected Outcome | Reference |
| Product Name | (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate | [7][8] |
| Appearance | Crystalline solid | [7][8] |
| Yield | ~85% (0.67 g) | [7][8] |
| Molecular Formula | C₈H₁₀N₂O₂S | [7][8] |
| Molecular Weight | 198.24 g/mol | [7][8] |
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy should be used to confirm the molecular structure. Expected ¹H-NMR signals include triplets and quartets for the ethyl group, and two triplets corresponding to the methylene protons of the thiazolidine ring.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) group (around 2200 cm⁻¹) and the ester carbonyl (C=O) group (around 1700 cm⁻¹).[10]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product. The mass spectrum for a similar compound showed a clear molecular ion peak (M+).[9]
-
X-ray Crystallography: For unambiguous structural and stereochemical confirmation, single-crystal X-ray diffraction can be performed. The structure of this specific compound has been confirmed by this method.[7][8]
Troubleshooting Guide
| Potential Problem | Plausible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure or wet reagents/solvent. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Use freshly distilled or high-purity anhydrous solvent and pure reagents. 2. Ensure a steady reflux is maintained. 3. Monitor reaction by TLC until starting material is consumed. |
| Product is Oily/Fails to Crystallize | 1. Presence of impurities. 2. Residual methanethiol or solvent. | 1. Purify the crude product using column chromatography (silica gel). 2. Ensure the product is thoroughly dried under vacuum before attempting recrystallization. |
| Inconsistent Spectroscopic Data | 1. Presence of unreacted starting materials or byproducts. 2. Formation of geometric isomers. | 1. Improve purification via recrystallization or chromatography. 2. The E-isomer is reported as the stable product; however, reaction conditions can sometimes influence isomer ratios.[7][11] |
Conclusion
This application note outlines a highly efficient and straightforward method for the synthesis of (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. The use of this compound as a precursor provides a reliable pathway to this functionalized thiazolidine scaffold. The detailed protocol, mechanistic insights, and troubleshooting guide offer researchers a comprehensive resource for producing this valuable heterocyclic compound, which can serve as an intermediate for more complex molecular targets in pharmaceutical and materials science research.
References
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of a Ketene Dithioacetal Building Block
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a multifunctional ketene dithioacetal, stands as a cornerstone in the edifice of modern heterocyclic chemistry. Its unique electronic and structural features, characterized by an electron-deficient carbon-carbon double bond and two labile methylsulfanyl groups, render it a highly versatile synthon for the construction of a diverse array of heterocyclic scaffolds. The polarized nature of the double bond makes it susceptible to nucleophilic attack, while the methylsulfanyl groups can act as excellent leaving groups, facilitating cyclization cascades.[1] This guide provides an in-depth exploration of the cyclization reactions of this remarkable reagent, offering detailed protocols and mechanistic insights for the synthesis of valuable heterocyclic compounds.
I. Synthesis of Five-Membered Heterocycles: The Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2] this compound serves as an excellent precursor for the regioselective synthesis of highly functionalized pyrazoles through reactions with hydrazine derivatives.
A. Reaction with Hydrazine Hydrate: A Direct Route to 5-Aminopyrazoles
The reaction with hydrazine hydrate proceeds via a facile cyclocondensation pathway, yielding ethyl 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carboxylates. This transformation is a cornerstone for creating diversely substituted pyrazoles.[3][4]
Mechanism of Pyrazole Formation:
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the electron-deficient C3 position of the ketene dithioacetal. This is followed by the elimination of one equivalent of methanethiol. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second hydrazine nitrogen onto the cyano group. Tautomerization of the cyclized product leads to the formation of the stable aromatic pyrazole ring.[5]
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yields in Reactions with Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions involving Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a versatile ketene dithioacetal for the synthesis of a variety of heterocyclic compounds. Here, we combine established chemical principles with practical, field-proven insights to help you navigate common challenges and significantly improve your reaction yields.
I. Understanding the Reactivity of this compound
This compound is a highly functionalized Michael acceptor. Its reactivity is primarily dictated by the electron-withdrawing cyano and ester groups, which activate the double bond for nucleophilic attack. The two methylsulfanyl (-SMe) groups at the C3 position make it an excellent leaving group, facilitating cyclization reactions with binucleophiles to form a variety of heterocyclic systems, such as pyrimidines and pyridines.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound.
Q1: What are the most common applications of this compound in organic synthesis?
A1: This reagent is a valuable building block for the synthesis of a wide range of polysubstituted heterocycles. Its ability to react with binucleophiles makes it particularly useful for constructing six-membered rings. The most prominent applications include the synthesis of:
-
Pyrimidines: By reacting with amidines or guanidine, it provides a straightforward route to substituted pyrimidines, which are core structures in many pharmaceuticals.[1][2]
-
Pyridines: Reaction with active methylene compounds in the presence of a base can lead to the formation of highly substituted pyridine derivatives.[3]
-
Thiophenes: While less common as a direct cyclization partner for thiophene synthesis, it can be a precursor to molecules that undergo subsequent transformations to yield thiophenes, analogous to the Gewald reaction.[1]
Q2: How should I store and handle this compound?
A2: this compound is a solid that should be stored in a cool, dry place away from moisture.[4] While generally stable, prolonged exposure to atmospheric moisture can lead to slow hydrolysis. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to maintain its reactivity. Always consult the Safety Data Sheet (SDS) for specific handling precautions.
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the consumption of the starting material and the formation of the product. Due to the conjugated system in the product, it is often UV-active, making visualization straightforward. For more detailed analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
III. Troubleshooting Guide: Low Yield and Side Reactions
This section provides a systematic approach to troubleshooting common issues that can lead to low yields in your reactions.
Problem 1: Low or No Product Yield
Low or no conversion of the starting material is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Explanation | Suggested Solution |
| Inactive Base | The chosen base may be old, hydrated, or not strong enough to deprotonate the nucleophile or facilitate the elimination of the methylsulfanyl group. | Use a freshly opened or properly stored base. Consider using a stronger base (see Table 1 for a comparison). For instance, sodium ethoxide is often more effective than weaker bases like triethylamine or piperidine.[5] |
| Suboptimal Solvent | The solvent may not be suitable for the reaction. It could be impeding the solubility of reactants or interfering with the reaction mechanism. | Screen a range of solvents with varying polarities. For many reactions involving ketene dithioacetals, polar aprotic solvents like DMF or DMSO are effective.[6] Ethanol is also a common choice, particularly for pyrimidine synthesis.[7] |
| Low Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC for product formation and potential decomposition. Refluxing is often necessary. |
| Insufficient Reaction Time | The reaction may be slow and has not yet reached completion. | Continue to monitor the reaction over a longer period. If the reaction stalls, consider a higher temperature or a more active catalyst. |
| Moisture in the Reaction | Water can hydrolyze the ketene dithioacetal starting material or the product.[6] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (N2 or Ar) can also be beneficial. |
Problem 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products.
-
Hydrolysis of the Ketene Dithioacetal: The starting material can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to form a β-keto thioester.
-
Mechanism: The reaction is initiated by the attack of water on the electrophilic C3 carbon, followed by the elimination of one of the methylsulfanyl groups.
-
Prevention: As mentioned above, using anhydrous conditions is crucial.
-
-
Incomplete Cyclization: The initial Michael addition of the nucleophile may occur, but the subsequent cyclization and elimination of the second methylsulfanyl group may be slow or incomplete.
-
Indication: You may observe an intermediate product on TLC or LC-MS.
-
Solution: Increasing the reaction temperature or switching to a stronger base can often drive the cyclization to completion.
-
-
Competing Reaction Pathways: With certain binucleophiles, there may be multiple possible cyclization pathways, leading to isomeric products.
-
Example: In the synthesis of 4-aminopyrimidines, the initial nucleophilic attack can occur at either nitrogen of the amidine, potentially leading to different isomers.
-
Control: The regioselectivity can often be influenced by the reaction conditions, particularly the choice of solvent and base. Careful optimization is required to favor the desired product.
-
IV. Experimental Protocols and Optimization
This section provides detailed experimental protocols for common reactions and guidance on optimizing your reaction conditions.
Protocol 1: General Procedure for the Synthesis of 4-Amino-5-cyano-6-(methylsulfanyl)pyrimidines
This protocol is a general guideline for the reaction of this compound with an amidine.
Step-by-Step Methodology:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 mL), add the desired amidine hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by recrystallization or column chromatography.
Optimization of Reaction Conditions
The yield of your reaction can be significantly improved by optimizing the following parameters:
Table 1: Comparison of Bases for Heterocycle Synthesis
| Base | Typical pKa (Conjugate Acid) | Comments |
| Sodium Ethoxide (NaOEt) | ~16 | A strong base, often providing high yields in pyrimidine synthesis.[5] |
| Potassium tert-Butoxide (KOtBu) | ~19 | A stronger, non-nucleophilic base that can be effective when weaker bases fail. |
| Sodium Hydride (NaH) | ~35 | A very strong, non-nucleophilic base, useful for deprotonating less acidic nucleophiles. Requires careful handling. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | A non-nucleophilic organic base, often used in milder reaction conditions. |
| Piperidine | ~11.1 | A weaker secondary amine base, sometimes used in Knoevenagel-type condensations. May require higher temperatures or longer reaction times.[5] |
| Triethylamine (Et3N) | ~10.7 | A common, relatively weak organic base. Often requires a catalyst or higher temperatures to be effective.[5] |
Solvent Selection:
-
Ethanol/Methanol: Good choice for reactions with alkoxide bases, as the solvent is the conjugate acid of the base. Often promotes precipitation of the product upon cooling.[7]
-
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can enhance the rate of reaction by solvating cations and leaving the "naked" anion of the nucleophile more reactive.[6]
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good alternative to DMF and DMSO.
-
Toluene: A non-polar solvent that can be used with a Dean-Stark trap to remove water azeotropically, which is beneficial for preventing hydrolysis.
Temperature:
-
Most reactions with this compound require heating to proceed at a reasonable rate. Refluxing in the chosen solvent is a common starting point.
-
Microwave irradiation has been shown to significantly reduce reaction times and improve yields in analogous reactions like the Gewald synthesis.[8][1]
V. Purification Strategies for Sulfur-Containing Heterocycles
Purification of the final products can sometimes be challenging due to the presence of sulfur-containing impurities.
Common Impurities:
-
Unreacted starting material.
-
Partially reacted intermediates.
-
Products from side reactions (e.g., hydrolysis products).
-
Elemental sulfur (if used as a reagent in analogous reactions).
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with hexanes. For sulfur-containing compounds, recrystallization from hot xylenes can be effective.[9]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.
-
Washing: Washing the crude product with appropriate solvents can remove some impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent like hexanes can remove non-polar impurities.
VI. Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Reaction Mechanism: Synthesis of a Pyrimidine Derivative
Caption: General reaction mechanism for pyrimidine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
VII. References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
Sabnis, R. W. (2003). The Gewald Reaction. Journal of Heterocyclic Chemistry, 40(4), 579-593.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
-
Tomyshev, K. A., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(10), 1353.
-
Chen, J., et al. (2013). One-pot synthesis of 2-(2-aminothiophene)-benzimidazoles via a modified Gewald multicomponent reaction. Tetrahedron Letters, 54(38), 5225-5228.
-
Potts, K. T., Cipullo, M., Ralli, P., & Theodoridis, G. (1981). Ketene dithio acetals as synthetic intermediates. Synthesis of unsaturated 1,5-diketones. Journal of the American Chemical Society, 103(12), 3584-3586.
-
ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Al-Zaydi, K. M. (2009). One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals. Molecules, 14(6), 2113-2124.
-
Doug's Lab. (2015, September 5). Recrystallization of Sulfur [Video]. YouTube. --INVALID-LINK--
-
Singh, P., & Kumar, A. (2012). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Research on Chemical Intermediates, 38(8), 1869-1875.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Reactions of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Welcome to the dedicated technical support guide for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS 17823-58-4). This versatile ketene dithioacetal is a powerful building block in synthetic chemistry, prized for its multiple reactive sites that enable the construction of complex heterocyclic scaffolds.[1][2][3] However, its high reactivity can also lead to unexpected side reactions and challenging product mixtures.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from established literature and field experience. Our goal is to provide you, the research scientist, with the causal understanding needed to diagnose issues, optimize conditions, and prevent the formation of common side products.
Section 1: Reactions with Hydrazine Derivatives – The Path to Pyrazoles
The condensation of this compound with hydrazines is a cornerstone reaction for synthesizing highly functionalized pyrazoles.[4][5] Despite its utility, this reaction is often plagued by issues of regioselectivity and incomplete conversion.
FAQ 1.1: My reaction with a substituted hydrazine (e.g., phenylhydrazine) is yielding a mixture of regioisomers. How can I control the outcome?
Answer: This is the most common challenge encountered. The formation of two regioisomers arises from the initial nucleophilic attack of either the substituted (-NHR) or unsubstituted (-NH2) nitrogen of the hydrazine onto the electrophilic β-carbon of the ketene dithioacetal. Subsequent cyclization and elimination of methanethiol and ethanol lead to the different pyrazole products.
Causality: The regioselectivity is a delicate balance of steric and electronic factors, heavily influenced by reaction conditions.
-
Pathway A (Kinetic Control): The less sterically hindered -NH2 group often reacts faster, especially at lower temperatures.
-
Pathway B (Thermodynamic Control): The more nucleophilic, substituted -NHR group can be favored under different conditions. The choice of solvent and base/acid catalyst is critical in modulating these pathways.[6][7]
Troubleshooting & Protocol: To favor a single regioisomer, a chemo- and regioselective approach using a base catalyst under reflux conditions has proven effective.[6]
// Reactants Substrate [label="Ketene Dithioacetal"]; Hydrazine [label="R-NH-NH₂"];
// Intermediates Intermediate_A [label="Adduct via NH₂ attack\n(Kinetic Pathway)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate_B [label="Adduct via NHR attack\n(Thermodynamic Pathway)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"];
// Products Product_A [label="Regioisomer 1\n(e.g., 1-Aryl-5-methylthio-pyrazole)", fillcolor="#E6F4EA", fontcolor="#202124"]; Product_B [label="Regioisomer 2\n(e.g., 1-Aryl-3-methylthio-pyrazole)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Connections {Substrate, Hydrazine} -> Intermediate_A [label=" Less Hindered Attack\n (Often Favored)"]; {Substrate, Hydrazine} -> Intermediate_B [label=" More Nucleophilic Attack"]; Intermediate_A -> Product_A [label=" Cyclization &\n Elimination"]; Intermediate_B -> Product_B [label=" Cyclization &\n Elimination"]; } dot Caption: Competing pathways in pyrazole synthesis.
Protocol 1: Regioselective Synthesis of 5-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile This protocol is adapted from methodologies that have demonstrated high regioselectivity.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 217 mg) and phenylhydrazine hydrochloride (1.0 mmol, 145 mg) in absolute ethanol (10 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg). The base is crucial for liberating the free hydrazine and catalyzing the condensation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) for 3-4 hours. The disappearance of the starting ketene dithioacetal indicates completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure 5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
FAQ 1.2: My reaction is clean but the yield is very low, with a significant amount of starting material remaining.
Answer: This typically points to insufficient activation or reaction time. The reaction involves several equilibrium steps, and driving it to completion requires overcoming the activation energy for both the initial addition and the subsequent cyclization/elimination.
Troubleshooting Steps:
-
Check Base/Catalyst Stoichiometry: If using a salt like phenylhydrazine hydrochloride, ensure you have added at least one equivalent of base to generate the free nucleophile. Catalytic amounts of base might be insufficient.[6]
-
Increase Temperature: While some reactions proceed at room temperature, many require refluxing in solvents like ethanol or isopropanol to proceed at a reasonable rate.
-
Consider an Acid Catalyst: Some protocols utilize an acid catalyst such as p-toluenesulfonic acid (p-TSA) to promote the reaction, which may be more effective for certain substituted hydrazines.[7]
-
Solvent Choice: Ensure your solvent is anhydrous if water-sensitive intermediates are possible. Ethanol is a common and effective choice.
Section 2: Reactions with Amine & Amine-Derived Nucleophiles
The reaction with amines can lead to either mono-substitution, yielding stable enamino-N,S-acetals, or double substitution. The outcome is highly dependent on the amine's structure and the reaction conditions.
FAQ 2.1: The reaction with my primary amine stops after replacing only one methylsulfanyl group. How can I achieve double substitution?
Answer: The product of the first substitution, an ethyl 2-cyano-3-(alkylamino)-3-(methylsulfanyl)acrylate, is significantly less reactive than the starting material. The newly introduced amino group is electron-donating, which deactivates the double bond towards further nucleophilic attack.
Causality: The "push-pull" electronic character of the starting material is diminished after the first substitution, making the displacement of the second methylsulfanyl group more difficult.[8]
Troubleshooting & Protocol:
-
Forceful Conditions: Higher temperatures (e.g., refluxing in toluene or xylene) and longer reaction times are necessary.
-
Stoichiometry: Use a significant excess of the amine (3-4 equivalents) to shift the equilibrium towards the disubstituted product.
-
Removal of Byproduct: The reaction releases methanethiol (CH₃SH), a volatile and odorous byproduct. Performing the reaction in an open system (in a well-ventilated fume hood) or under a gentle stream of nitrogen can help drive the reaction forward according to Le Châtelier's principle.
FAQ 2.2: I'm using 2-aminoethanethiol to synthesize a thiazolidine derivative, but the reaction is messy. What's going wrong?
Answer: With a dinucleophile containing both a soft (thiol) and a hard (amine) nucleophilic center, multiple reaction pathways can compete. The desired pathway is an initial attack by one group, followed by an intramolecular cyclization.
Likely Side Reactions:
-
Polymerization: Intermolecular reactions can occur where one molecule's amine attacks another molecule's activated double bond, leading to oligomers or polymers.
-
Incorrect Cyclization: The initial attack can occur via either the amine or the thiol. While the thiol is a softer nucleophile and may preferentially attack the soft electrophilic β-carbon, the amine attack followed by cyclization is also possible.
-
Formation of Disulfides: The thiol can be oxidized to a disulfide, especially if the reaction is run open to air for extended periods at high temperatures.
Troubleshooting:
-
High Dilution: Running the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Controlled Temperature: Refluxing in ethanol is often sufficient. Overheating can promote side reactions.[9]
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions involving the thiol.
Protocol 2: Synthesis of (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate This protocol is based on a reported successful synthesis.[9]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate (4.0 mmol, 0.87 g) in absolute ethanol (25 mL).
-
Nucleophile Addition: Add 2-aminoethanethiol (4.1 mmol, 0.32 g) to the solution.
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Cooling & Crystallization: Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose the most common issues.
Summary Data Table
| Nucleophile | Expected Product Type | Common Side Reactions / Issues | Key Conditions / Solutions |
| Hydrazine Hydrate | 3-Methylthio-1H-pyrazole | Incomplete reaction, low yield. | Reflux in EtOH, ensure proper stoichiometry. |
| Substituted Hydrazines | 1-Substituted-pyrazoles | Formation of regioisomers. | Use base (K₂CO₃) or acid (p-TSA) catalyst to direct selectivity.[6][7] |
| Primary Amines | Enamino-N,S-acetal or Diamino-alkene | Reaction stops at mono-substitution. | High temperature, excess amine, removal of CH₃SH. |
| Dinucleophiles (e.g., H₂N-X-YH) | Heterocycles (e.g., Thiazolidine) | Polymerization, complex mixtures. | High dilution, inert atmosphere, moderate temperature.[9] |
| Active Methylene Compounds | Substituted alkenes or cyclic compounds | Sluggish reaction, low yield. | Strong, non-nucleophilic base (e.g., NaH, t-BuOK), anhydrous solvent. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. bookdelivery.com [bookdelivery.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
An authoritative guide for researchers, scientists, and drug development professionals on the purification of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.
Welcome to the technical support guide for this compound. This document provides in-depth, field-proven guidance on the purification of this versatile ketene dithioacetal intermediate. As a crucial building block in the synthesis of various heterocyclic compounds, achieving high purity is paramount for the success of subsequent reactions.[1][2][3][4] This guide is structured to address common challenges and provide robust, validated protocols.
Section 1: Foundational Knowledge - Physicochemical Properties & Purity Assessment
Understanding the physical properties of your target compound is the first principle of developing a successful purification strategy. It dictates the choice of methodology, solvents, and handling procedures.
Key Physicochemical Data
The properties of this compound are summarized below.
| Property | Value | Source & Rationale |
| Molecular Formula | C₈H₁₁NO₂S₂ | [5] |
| Molar Mass | 217.31 g/mol | [5] |
| Appearance | White to orange/green powder or crystal | [5] The color variation often indicates the presence of impurities. A highly pure sample is typically a white or pale yellow solid. |
| Melting Point | 58 °C | [5] This relatively low melting point makes recrystallization an excellent choice for purification, as it can be performed without excessive heating that might degrade the sample. |
| Boiling Point | 315.6 °C (Predicted) | [5] The high boiling point suggests that standard distillation is not feasible. However, vacuum distillation or steam distillation could be considered for removing highly volatile impurities. |
| Solubility | Soluble in Methanol | [5] Also generally soluble in other organic solvents like ethanol, ethyl acetate, and dichloromethane. This solubility profile is key to selecting solvents for both recrystallization and chromatography. |
Assessing Product Purity
Before and after any purification attempt, it is critical to assess the purity of your material.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method for monitoring reaction progress and assessing the complexity of a crude mixture.[6] A single spot on the TLC plate (visualized under UV light and/or with a stain) is a good, albeit not definitive, indicator of purity. It is essential for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The integration of proton signals can provide a quantitative measure of purity against a known standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and identification. Commercial suppliers often use GC to determine purity levels of >=98.0%.[5]
Section 2: Validated Purification Protocols
Based on the compound's properties, two primary methods are recommended: Recrystallization for high-yield purification of solid crude products and Flash Column Chromatography for purifying oils or complex mixtures.
Protocol A: Recrystallization
This is the preferred method if your crude product is a solid and you need to process a moderate to large quantity of material. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection:
-
Begin with ethanol or methanol, as the compound is known to be soluble.[5] The synthesis of a similar cyanoacrylate involved washing with cold ethanol, suggesting it's a good candidate.[7]
-
Place a small amount of your crude product in a test tube. Add the chosen solvent dropwise at room temperature until the solid just dissolves.
-
Add an anti-solvent (e.g., water) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again.
-
If crystals form upon cooling, you have found a suitable solvent/anti-solvent system. An ideal system is typically 9:1 or 8:2 ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored (dark orange or brown), it may contain colored byproducts.[8]
-
Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not boil the solution with charcoal, as this can cause bumping.
-
-
Hot Filtration:
-
If you used charcoal, or if there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol B: Flash Column Chromatography
This method is ideal for purifying crude products that are oily or contain impurities with similar solubility to the desired compound. It separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.
Step-by-Step Methodology:
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various solvent systems. A common starting point for cyanoacrylates is a mixture of ethyl acetate and hexane.[9]
-
The ideal eluent system will give your desired product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (either as a slurry or by dry packing followed by wetting). Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This section addresses common problems in a direct Q&A format.
Q1: My crude product is a dark, oily substance and won't solidify, even on cooling. What should I do?
-
Probable Cause: This is often due to the presence of significant amounts of impurities, such as unreacted starting materials or solvent residue, which depress the melting point of the product.
-
Solution Path:
-
Initial Cleanup: Try to remove any residual high-boiling solvents (like DMF or DMSO if used in the reaction) under high vacuum.
-
Attempt to "Crash Out" the Solid: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a non-polar anti-solvent (like hexane or petroleum ether) dropwise while stirring vigorously. This may force the product to precipitate as a solid, which can then be collected and recrystallized properly.
-
Default to Chromatography: If the product remains an oil, flash column chromatography is the most effective purification method.
-
Q2: My recrystallization attempt failed. Either nothing crystallized, or an oil formed at the bottom.
-
Probable Cause:
-
No Crystals: Too much solvent was used, or the compound is highly soluble even at low temperatures in the chosen solvent.
-
Oiling Out: The boiling point of the solvent is higher than the melting point of the compound (58 °C), causing it to melt before it dissolves and then fail to crystallize.
-
-
Solution Path:
-
If no crystals form: Reduce the solvent volume by gentle heating and try cooling again. If that fails, add a suitable anti-solvent.
-
If the product oils out: Re-heat the mixture to dissolve the oil, then add more of the primary solvent to lower the saturation point. Let it cool very slowly, perhaps by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
-
Q3: After recrystallization, my product's purity is still low and the melting point is broad.
-
Probable Cause: The chosen solvent system is not effectively differentiating between the product and a key impurity.
-
Solution Path:
-
Re-evaluate the Solvent: Experiment with different solvent/anti-solvent combinations. For example, if you used ethanol/water, try isopropanol/water or ethyl acetate/hexane.
-
Perform a Second Recrystallization: A second pass through the recrystallization protocol can often significantly improve purity.
-
Charcoal Treatment: If you suspect colored, polymeric, or polar impurities, repeat the recrystallization and include the activated charcoal treatment step as described in Protocol A.
-
Q4: During column chromatography, two spots on the TLC are very close together and I can't separate them.
-
Probable Cause: The polarity of the two compounds is very similar in the chosen eluent system.
-
Solution Path:
-
Fine-Tune the Eluent: Make small, incremental changes to the solvent ratio. For an ethyl acetate/hexane system, slightly decreasing the percentage of the more polar ethyl acetate will increase the separation between spots (though it will take longer to elute).
-
Change the Solvents: Switch to a different solvent system with different chemical properties. For example, replace ethyl acetate/hexane with dichloromethane/methanol. The different interactions of the compounds with the new solvents can often improve separation.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the most efficient purification method for a large-scale (>100 g) synthesis?
A: For large-scale work, recrystallization is almost always preferred over chromatography due to its simplicity, lower cost (no silica gel), and reduced solvent waste. Chromatography at this scale requires large columns and significant amounts of solvent, making it cumbersome and expensive.
Q: How should I store the purified this compound?
A: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[5] While stable, prolonged exposure to air and light should be avoided.
Q: What are the primary safety hazards I should be aware of during purification?
A: According to safety data, this compound is considered toxic if inhaled, swallowed, or in contact with skin. It can also cause irritation to the eyes, skin, and respiratory system.[5] Therefore, you must:
-
Work in a well-ventilated fume hood.
-
Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[5]
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5]
Visualizations & Workflows
Purification Method Selection Workflow
Caption: Decision tree for selecting the primary purification method.
Troubleshooting: Low Purity After Recrystallization
Caption: Stepwise guide for improving purity after an initial recrystallization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Cyanoacrylate Synthesis
Welcome to the Technical Support Center for Cyanoacrylate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing cyanoacrylate monomers. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the stability of your final product.
Core Principles of Cyanoacrylate Synthesis
The industrial synthesis of cyanoacrylate monomers, such as ethyl-2-cyanoacrylate (ECA), is predominantly achieved through a Knoevenagel condensation reaction.[1][2] This process involves the reaction of an alkyl cyanoacetate with formaldehyde, catalyzed by a weak base.[2] The initial product is a low-molecular-weight polymer or oligomer.[1][3] To obtain the desired monomer, this intermediate polymer must be "cracked" or depolymerized at high temperatures under a vacuum.[1][3] The resulting monomer is then purified, typically by vacuum distillation, and stabilized with a combination of inhibitors to prevent premature polymerization.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of cyanoacrylate monomers. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and step-by-step corrective actions.
Issue 1: Premature Polymerization
Question: My Knoevenagel condensation reaction mixture solidified into a solid mass before I could proceed to the depolymerization step. What is the cause and how can I prevent this?
Answer: This indicates premature bulk polymerization of the intermediate oligomers. Cyanoacrylates are extremely sensitive to anionic polymerization, which can be initiated by residual basic catalysts or trace amounts of moisture.[1][2]
Causality: The Knoevenagel condensation is base-catalyzed (e.g., using piperidine). If this basic catalyst is not completely neutralized or removed after the condensation step, it will continue to initiate the polymerization of the newly formed cyanoacrylate oligomers, leading to a solid mass.[1]
Troubleshooting Steps:
-
Catalyst Neutralization: Ensure the complete neutralization of the basic catalyst after the condensation reaction is complete. This can be achieved by adding a stoichiometric amount of an acid, such as p-toluenesulfonic acid or phosphorus pentoxide (P₂O₅), before attempting to remove the solvent or apply heat for depolymerization.[1]
-
Avoid Strong Bases: Use weak bases as catalysts and in the minimum effective amount. Strong bases can trigger uncontrollably rapid polymerization.
-
Temperature Control: While the condensation reaction requires heat, excessive temperatures can accelerate unwanted polymerization. Maintain the reaction temperature within the optimal range for the specific alkyl cyanoacetate being used.[1]
Question: My purified and stabilized cyanoacrylate monomer polymerized in the storage container. What went wrong?
Answer: This is a common issue resulting from inadequate stabilization or improper storage conditions. The stability of the monomer relies on a dual-inhibitor system and protection from polymerization initiators.
Causality: Cyanoacrylate monomers can polymerize via two main pathways: anionic polymerization (initiated by bases/moisture) and free-radical polymerization (initiated by radicals, often from light or heat).[4][5] Effective stabilization requires both an anionic polymerization inhibitor and a free-radical inhibitor.[1][4] If either is absent or depleted, polymerization can occur.
Troubleshooting Steps:
-
Verify Inhibitor Addition: Confirm that both an anionic inhibitor (e.g., sulfur dioxide, sulfonic acids) and a free-radical inhibitor (e.g., hydroquinone, p-methoxyphenol) were added to the purified monomer.[4][6]
-
Check Inhibitor Concentrations: Ensure that the inhibitors are present at their optimal concentrations. These are critical for shelf stability without excessively hindering the desired polymerization during application.[6][7]
-
Storage Conditions: Store the stabilized monomer in a cool, dark, and dry environment. A freezer at -20°C is recommended for long-term storage to significantly slow down any potential polymerization.[5] Ensure the container is sealed tightly to prevent moisture ingress.
-
Container Material: Use appropriate storage containers, such as polyethylene or Teflon, which are less likely to have surface impurities that could initiate polymerization.
Workflow for Troubleshooting Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization.
Issue 2: Low Monomer Yield
Question: After the depolymerization ("cracking") and distillation steps, my final yield of purified monomer is very low. How can I improve this?
Answer: Low monomer yield is typically a result of incomplete depolymerization, re-polymerization of the monomer during distillation, or inefficient purification.
Causality: The "cracking" process is a thermal degradation of the oligomer back to the monomer.[3] This is an equilibrium process, and for it to be efficient, the monomer must be removed from the hot reaction zone as it forms. If the temperature is too low, the cracking rate will be slow. If the vacuum is not sufficient, the monomer will not vaporize quickly enough and may re-polymerize in the hot flask.[1]
Troubleshooting Steps:
-
Optimize Depolymerization Conditions: The cracking process requires high temperatures, typically between 150–250°C, under a high vacuum (e.g., <5 mbar).[1][8] Ensure your equipment can maintain a stable high temperature and a deep vacuum to facilitate the immediate vaporization of the monomer as it forms.
-
Efficient Condensation: Use an efficient condenser to quickly cool the monomer vapor back into a liquid in the collection flask. This prevents the monomer from re-entering the hot reaction vessel.
-
Prevent Re-polymerization: Ensure that all glassware for the distillation is scrupulously clean and dry. Traces of moisture or basic residues on the glass surface can cause the freshly distilled monomer to polymerize in the collection path or flask.[9] Consider acid-washing the glassware beforehand.
-
Stabilize the Distillate: It is crucial to have a small amount of a free-radical inhibitor (e.g., hydroquinone) in the receiving flask to stabilize the monomer as it condenses.[8]
| Parameter | Recommended Range | Rationale |
| Depolymerization Temperature | 150 - 250 °C | To provide sufficient energy for the thermal cracking of the oligomer.[1] |
| System Pressure | < 5 mbar | To lower the boiling point of the monomer, allowing it to vaporize immediately upon formation and be removed from the hot zone.[8][10] |
| Distillation Temperature (Monomer) | 70 - 95 °C (at ~1.5-2 mbar) | Specific to the alkyl cyanoacrylate being purified; ensures selective distillation away from impurities.[8][10] |
Table 1: Key Parameters for Depolymerization and Purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of each type of inhibitor in cyanoacrylate monomer stabilization?
A1: A dual-stabilizer system is essential for the shelf life of cyanoacrylate monomers.
-
Anionic Polymerization Inhibitors: These are acidic compounds (e.g., sulfur dioxide, p-toluenesulfonic acid) that prevent the initiation of polymerization by neutralizing trace basic impurities, such as hydroxyl ions from moisture.[4] Since anionic polymerization is the primary and most rapid curing mechanism, these inhibitors are critical for preventing the monomer from solidifying in its container.[2]
-
Free-Radical Polymerization Inhibitors: These compounds (e.g., hydroquinone, butylated hydroxyanisole (BHA)) scavenge free radicals that can be generated by exposure to heat or UV light.[4][7] While slower than the anionic route, free-radical polymerization can still lead to a gradual increase in viscosity and eventual solidification over time.
| Inhibitor Type | Example | Typical Concentration | Function |
| Anionic | Sulfur Dioxide (SO₂) | 5 - 100 ppm | Neutralizes basic initiators (e.g., moisture).[6] |
| p-Toluenesulfonic Acid | 50 - 200 ppm | Provides an acidic environment to inhibit anionic polymerization. | |
| Free-Radical | Hydroquinone (HQ) | 20 - 50 ppm | Scavenges free radicals generated by light or heat.[7] |
| Butylated Hydroxyanisole (BHA) | 500 - 3750 ppm | Often used in combination with HQ for synergistic stabilization.[7] |
Table 2: Common Stabilizers and Their Typical Concentrations.
Q2: Can I purify cyanoacrylates using column chromatography instead of distillation?
A2: While theoretically possible, column chromatography is generally not recommended for the purification of highly reactive cyanoacrylate monomers. The high surface area of the stationary phase (e.g., silica gel) provides numerous sites that can initiate polymerization, often leading to the monomer polymerizing on the column. Distillation under a high vacuum remains the standard and most effective method for purification.[3]
Q3: The viscosity of my stored monomer has increased, and it cures more slowly. What is happening?
A3: An increase in viscosity and a slower cure speed are classic indicators of partial polymerization.[1] Over time, even in the presence of inhibitors, some monomer molecules can form oligomers (short polymer chains). This increases the overall viscosity of the liquid. As the concentration of active monomer decreases and the concentration of oligomers increases, the kinetics of the curing reaction slow down. This is a sign that the inhibitors are being depleted and the monomer is nearing the end of its shelf life.
Q4: How do I properly perform the Knoevenagel condensation step?
A4: The following is a generalized protocol for the Knoevenagel condensation to form the cyanoacrylate oligomer.
Experimental Protocol: Knoevenagel Condensation
-
Setup: In a multi-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser with a Dean-Stark trap, add the alkyl cyanoacetate and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a weak base catalyst, such as piperidine or diisopropylethylammonium acetate (DIPEAc), to the mixture.[1][11]
-
Reactant Addition: Slowly add formaldehyde (or paraformaldehyde) to the reaction mixture. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction: Heat the mixture to reflux. The water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the cessation of water collection.
-
Neutralization: Once the reaction is complete, cool the mixture and add an acid (e.g., p-toluenesulfonic acid) to neutralize the basic catalyst. This is a critical step to prevent premature polymerization of the resulting oligomer.[1]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude cyanoacrylate oligomer, which is then ready for the depolymerization step.
Diagram of the Cyanoacrylate Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. zdschemical.com [zdschemical.com]
- 5. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 6. GB2107328A - Stabilized cyanoacrylate adhesive composition - Google Patents [patents.google.com]
- 7. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 8. Organic Chemistry: Cyanoacrylate Synthesis — WISRD [wisrd.org]
- 9. Sciencemadness Discussion Board - Cyanoacrylate (Superglue) production/synthesis - possible for home chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Technical Support Center: Troubleshooting Ketene Dithioacetal Reactions
Welcome to the technical support center for ketene dithioacetal chemistry. As versatile building blocks in modern organic synthesis, ketene dithioacetals offer a gateway to a vast array of molecular architectures, from complex heterocyclic systems to functionalized carbonyl compounds.[1][2] Their unique "push-pull" electronic nature, however, can present specific challenges during synthesis and subsequent transformations.[3]
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying chemical principles governing these reactions. Here, you will find field-proven insights and solutions to common problems, structured to help you diagnose issues, optimize your conditions, and achieve your synthetic goals efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during ketene dithioacetal reactions.
Q1: My reaction yield is extremely low or I'm only recovering starting material. What are the first things I should check?
A: Low or no conversion is typically traced back to three critical areas:
-
Inefficient Deprotonation: The active methylene compound must be fully deprotonated to react with carbon disulfide. Ensure your base is strong enough (e.g., NaH, t-BuOK) and the solvent is anhydrous. Weaker bases like triethylamine may not be sufficient for less acidic substrates.[4]
-
Reagent Quality: Carbon disulfide can degrade, and alkylating agents (like methyl iodide) should be fresh. Ensure your starting active methylene compound is pure.
-
Temperature Control: The initial deprotonation and reaction with CS₂ are often performed at low temperatures (e.g., 0 °C) to prevent side reactions, while the subsequent alkylation may require room temperature or gentle heating.[3] Drastic temperature deviations can halt the reaction or promote decomposition.
Q2: My TLC shows a complex mixture of products. What are the most probable side reactions?
A: The appearance of multiple spots often points to several competing pathways:
-
Self-Substitution: The intermediate dithiolate can react with another molecule of the starting material, especially if the alkylating agent is added too slowly or is not reactive enough. This is a known issue with alkyl ketene dithioacetals.[5]
-
Hydrolysis: Ketene dithioacetals, particularly α-oxo variants, can be sensitive to acid-catalyzed hydrolysis during aqueous workup, reverting to a thioester or related species.[6][7]
-
Michael Addition: If your reaction conditions generate nucleophiles, they can add to the electron-deficient double bond of the newly formed ketene dithioacetal, leading to 1,4-adducts.[8][9]
Q3: How do I purify my ketene dithioacetal? It seems to be decomposing on my standard silica gel column.
A: The perceived instability on silica gel is a common issue, as the acidic nature of silica can catalyze hydrolysis or other decomposition pathways.[6] Consider these alternative purification strategies:
-
Deactivated Silica: Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent).
-
Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high-purity material without the risk of decomposition.[10]
-
Distillation: For thermally stable, non-cyclic ketene acetals, distillation under reduced pressure can be effective. It is sometimes beneficial to perform the distillation in the presence of an amine to prevent polymerization or decomposition.[11]
Section 2: Detailed Troubleshooting Guides
This section provides a deeper dive into specific experimental problems, offering detailed explanations and step-by-step solutions.
Problem 1: Low Yield in the Synthesis of α-Oxo Ketene Dithioacetals
Question: I am attempting to synthesize an α-aroyl ketene dithioacetal from a substituted acetophenone, carbon disulfide (CS₂), and methyl iodide (CH₃I) using sodium tert-butoxide as the base in THF. My yield is consistently below 30%. How can I optimize this reaction?
Answer: The synthesis of α-oxo ketene dithioacetals is a cornerstone reaction, but its success hinges on the careful orchestration of base, solvent, and temperature.[3] Let's break down the causality behind low yields and outline an optimization strategy.
Causality Analysis:
The reaction proceeds via deprotonation of the acetophenone's α-carbon, nucleophilic attack on CS₂, and subsequent S-alkylation.[10] A low yield suggests a bottleneck in one of these steps or competing side reactions.
-
Incomplete Deprotonation: While sodium tert-butoxide is a strong base, its effectiveness can be hampered by steric bulk and solubility. If the enolate is not formed efficiently and quantitatively, the unreacted ketone remains.
-
Base-Induced Side Reactions: Strong bases can promote self-condensation of the starting acetophenone (an aldol-type reaction) if the subsequent steps are not rapid.
-
Poor Temperature Management: The initial steps are exothermic. Running the reaction at too high a temperature can lead to the formation of undesired byproducts. Conversely, if the temperature is too low during alkylation, the reaction may be too sluggish.[3]
-
Solvent Effects: THF is a common choice, but for certain substrates, a more polar aprotic solvent like DMF or DMSO can enhance the solubility of intermediates and improve reaction rates.[5]
Below is a decision tree to systematically diagnose and solve issues related to low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
This protocol incorporates best practices for maximizing yield.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and wash with anhydrous hexanes (3x) to remove the oil. Add anhydrous DMF to the flask.
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of the substituted acetophenone (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Dithiocarboxylation: After stirring for 1 hour at 0 °C, add carbon disulfide (1.2 equivalents) dropwise, again maintaining the temperature below 5 °C. The solution should turn a deep red or orange color. Allow the mixture to stir at 0 °C for an additional 1-2 hours.
-
Alkylation: Add methyl iodide (2.5 equivalents) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by pouring it into ice-cold water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel deactivated with 1% triethylamine.
Table 1: Recommended Base and Solvent Combinations
| Base (eq.) | Solvent | Temperature (°C) | Notes & Considerations |
| NaH (2.2) | DMF / DMSO | 0 to RT | Recommended: Highly effective for a broad range of substrates. Requires careful handling.[5] |
| t-BuOK (2.2) | THF | 0 to RT | Good alternative to NaH, but can be sterically hindered. |
| LiOH·H₂O | Acetonitrile | 40-50 | A milder, reported method for specific substrates, particularly in three-component reactions.[4][12] |
| Triethylamine (2.0) | CH₃CN | RT | Generally only effective for highly activated methylene compounds (e.g., Meldrum's acid).[8] |
Problem 2: Controlling Reaction Pathways and Side Products
Question: I am using an α-cyano ketene dithioacetal as a Michael acceptor. However, under basic conditions, I am observing significant hydrolysis of the dithioacetal group. How can I favor the Michael addition while preventing hydrolysis?
Answer: This is an excellent question that highlights the dual reactivity of ketene dithioacetals. They are susceptible to both nucleophilic attack at the double bond (Michael addition) and hydrolysis, especially under acidic or certain basic conditions.[6][13][14]
Causality Analysis:
-
Michael Addition: The presence of an electron-withdrawing group (EWG) like a cyano or carbonyl group polarizes the C=C double bond, making the β-carbon highly electrophilic and an excellent Michael acceptor. This reaction is typically favored by soft nucleophiles under basic or neutral conditions.[9][15]
-
Hydrolysis: The hydrolysis of a ketene dithioacetal is most commonly catalyzed by acid, which protonates the double bond to form a stabilized carbocation intermediate that is then attacked by water.[6] However, strong basic conditions can also promote hydrolysis, although the mechanism is different. The key is that the presence of water is required.
This diagram illustrates the choice points for a nucleophile reacting with an α-oxo ketene dithioacetal.
Caption: Competing reaction pathways for α-oxo ketene dithioacetals.
To favor Michael addition over hydrolysis, the reaction must be run under strictly anhydrous conditions .
-
Rigorous Drying: Flame-dry all glassware. Use anhydrous solvents. If using a solid base like K₂CO₃, dry it in an oven beforehand. If using a liquid base like DBU, consider using a freshly opened bottle or distilling it.
-
Choice of Base: Use a non-nucleophilic base that can deprotonate your Michael donor without adding competing nucleophiles to the system. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a catalytic amount of a strong base like t-BuOK are often effective.
-
Anhydrous Workup: Modify your workup to avoid aqueous acid. Quench the reaction with a saturated solution of NH₄Cl (which is weakly acidic but generally safer than strong acids), and immediately extract the product. Ensure all organic layers are thoroughly dried with MgSO₄ or Na₂SO₄ before solvent removal.
Problem 3: Challenges in Deprotection
Question: I need to convert my dithiane-protected ketone back to the carbonyl group. I've tried using aqueous acid, but the reaction is very slow and requires harsh conditions that affect other functional groups in my molecule. What are some milder, more effective deprotection methods?
Answer: The stability that makes dithioacetals excellent protecting groups also makes their removal challenging.[16] Relying on simple hydrolysis is often inefficient. Modern organic synthesis has produced a variety of milder, more reliable methods that rely on oxidation or Lewis acid assistance.
Causality Analysis:
Effective deprotection requires converting the sulfur atoms into better leaving groups or activating the C-S bond towards cleavage. This is typically achieved by:
-
Oxidation: Oxidizing the sulfur atoms (e.g., to a sulfoxide or sulfone) makes them more electron-withdrawing and facilitates cleavage.
-
Lewis Acid/Halogen Activation: Using reagents that coordinate to the sulfur atoms (e.g., metal salts) or react with them (e.g., N-halosuccinimides) forms an intermediate that is readily displaced by water or another oxygen source.[17][18]
Table 2: Comparison of Modern Deprotection Methods
| Reagent System | Solvent | Key Features & Advantages | Potential Issues | Citation |
| TMSCl / NaI | Acetonitrile | Very mild, metal-free, and inexpensive. Tolerates many functional groups. | Can be slow for very hindered substrates. | [16] |
| o-Iodoxybenzoic acid (IBX) | H₂O / β-cyclodextrin | Green, neutral conditions. Works well for a variety of substrates. | IBX can be explosive under certain conditions; commercial stabilized versions are recommended. | [18] |
| Bis(trifluoroacetoxy)iodobenzene (BTI) | aq. THF | Highly effective, especially for labile compounds like alkaloids. | Reagent is expensive and moisture-sensitive. | [18] |
| Electrochemical | CH₃CN / LiClO₄ | Neutral conditions, avoids harsh chemical reagents. | Requires specialized electrochemical equipment. | [19] |
| MnO₂ / AlCl₃ | CH₃CN | Non-hydrolytic, good for selective deprotection of benzylic dithioacetals. | May not work for enolizable ketones.[17] |
This protocol is a reliable and gentle alternative to harsh acidic methods.[16]
-
Setup: To a solution of the ketene dithioacetal (1.0 equivalent) in anhydrous acetonitrile (CH₃CN), add sodium iodide (NaI, 10 equivalents).
-
Reaction: Add trimethylsilyl chloride (TMSCl, 10 equivalents) to the mixture. Stir at room temperature.
-
Monitoring: Follow the reaction's progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ijrpc.com [ijrpc.com]
- 4. growingscience.com [growingscience.com]
- 5. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baselius.ac.in [baselius.ac.in]
- 11. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.org [mdpi.org]
- 18. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 19. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Welcome to the technical support center for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS 17823-58-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile synthetic intermediate. As a ketene dithioacetal, this compound offers unique reactivity but also requires specific handling to ensure its integrity and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. Supplier recommendations vary from room temperature to refrigeration (2-8°C)[1]. For unopened containers, refrigeration is the preferred method to minimize the potential for slow degradation over time. Once opened, it is advisable to store the compound at room temperature to prevent condensation of atmospheric moisture inside the container upon repeated warming and cooling cycles[2][3]. To further protect the compound, especially after opening, storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is a best practice.
Q2: What are the main degradation pathways I should be aware of?
A2: While specific degradation studies on this compound are not extensively published, based on the functional groups present (ketene dithioacetal, cyanoacrylate, and thioethers), the following degradation pathways are plausible:
-
Hydrolysis: The ester and the ketene dithioacetal moieties are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid and other degradation products.
-
Oxidation: The methylsulfanyl (thioether) groups can be oxidized to sulfoxides and subsequently to sulfones, particularly in the presence of oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, complex decomposition and polymerization pathways may occur. The presence of the reactive cyanoacrylate group can contribute to thermal instability.
Q3: Is this compound sensitive to light?
A3: Compounds with conjugated π-systems, such as this one, can be sensitive to UV light. Photodegradation can lead to isomerization or other unwanted side reactions. Therefore, it is recommended to store the compound in an amber or opaque container and to minimize its exposure to direct light during handling and experiments[4].
Q4: What are the known incompatibilities of this compound?
A4: This compound should be considered incompatible with the following:
-
Strong oxidizing agents: These can lead to the oxidation of the thioether groups.
-
Strong acids and bases: These can catalyze the hydrolysis of the ester and ketene dithioacetal functional groups.
-
Strong nucleophiles: The electron-deficient double bond makes it a good Michael acceptor, and it will react with strong nucleophiles.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: Degradation of the starting material.
Troubleshooting Steps:
-
Verify Purity: Before use, especially if the compound has been stored for an extended period, verify its purity by an appropriate analytical method such as HPLC or ¹H NMR.
-
Fresh is Best: Whenever possible, use a freshly opened container of the reagent for critical reactions.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen and moisture, especially when weighing and transferring.
-
Solvent Purity: Ensure that the solvents used in your reaction are anhydrous and free of peroxides, as these can contribute to the degradation of the starting material.
Issue 2: Difficulty in Purification of Reaction Products
Possible Cause: Co-eluting impurities or thermal degradation during purification.
Troubleshooting Steps:
-
Alternative Chromatography: If column chromatography on silica gel leads to poor separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Avoid High Temperatures: If using distillation for purification of your product, be mindful of the potential for thermal degradation of any residual starting material, which could contaminate the distillate. Use high vacuum to lower the distillation temperature.
-
Aqueous Work-up: A thorough aqueous work-up of your reaction mixture can help remove any water-soluble degradation products of the starting material before proceeding with purification.
Issue 3: Discoloration of the Compound Upon Storage
Possible Cause: Minor oxidation or exposure to light.
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool and dry place.
-
Inert Gas Blanket: After each use, flush the headspace of the container with an inert gas like nitrogen or argon before resealing.
-
Purity Check: A slight discoloration may not significantly impact the reactivity in all cases, but it is prudent to check the purity by TLC or another quick analytical method before use.
Data and Protocols
Physical and Chemical Properties
| Property | Value |
| CAS Number | 17823-58-4[5][6] |
| Molecular Formula | C₈H₁₁NO₂S₂[5][6] |
| Molecular Weight | 217.31 g/mol [5] |
| Appearance | White to orange to green powder or crystal[5] |
| Melting Point | 58 °C |
| Boiling Point | 315.6 °C (Predicted)[5] |
| Solubility | Soluble in methanol[5] |
Protocol for a General Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. This is a foundational experiment to understand the compound's degradation profile.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze by HPLC at various time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze by HPLC at various time points.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C) and analyze at various time points.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber and analyze at various time points.
-
HPLC Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A general starting point for method development could be a C18 column with a gradient elution of water and acetonitrile.
Visualizations
Logical Flow for Troubleshooting Inconsistent Reactions
Caption: Troubleshooting logic for inconsistent reaction outcomes.
Potential Degradation Pathways
Caption: Plausible degradation pathways for the compound.
References
How to avoid polymerization of cyanoacrylate derivatives during synthesis
Technical Support Center: Synthesis of Cyanoacrylate Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Polymerization
Welcome to the Technical Support Center for Cyanoacrylate Synthesis. This resource is designed to provide in-depth guidance and troubleshooting for professionals working with these highly reactive monomers. As a Senior Application Scientist, I understand the nuances and challenges inherent in synthesizing and handling cyanoacrylate derivatives. This guide is structured to address the common pitfalls and provide scientifically grounded solutions to prevent premature polymerization, ensuring the success of your experiments and the purity of your products.
Understanding the Challenge: The High Reactivity of Cyanoacrylates
Cyanoacrylates are vinyl monomers characterized by their rapid polymerization, a property that makes them excellent adhesives. This reactivity stems from the strong electron-withdrawing effects of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon. This electronic configuration renders the β-carbon highly susceptible to nucleophilic attack, which can initiate a rapid chain-growth polymerization cascade.[1] The primary mechanism for this is anionic polymerization, which can be triggered by even weak bases, including ubiquitous moisture.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of cyanoacrylate derivatives, providing explanations and actionable steps to resolve them.
Issue 1: Solidification of the Reaction Mixture During Knoevenagel Condensation
Question: My reaction mixture, intended for the synthesis of a cyanoacrylate derivative via Knoevenagel condensation, turned into a solid mass before I could proceed to the depolymerization step. What went wrong?
Answer: This indicates that premature bulk polymerization of the intermediate oligomers has occurred. The Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde is a common route to cyanoacrylate synthesis.[2][3][4] This reaction is typically base-catalyzed, forming a prepolymer that is then "cracked" or depolymerized at high temperatures to yield the monomer.[5][6] If the basic catalyst is not neutralized before heating, it will initiate rapid anionic polymerization of the oligomers.[7]
Causality and Troubleshooting Steps:
-
Inadequate Catalyst Neutralization: The basic catalyst (e.g., piperidine) must be completely neutralized after the condensation phase and before any solvent removal or heating for depolymerization.[7]
-
Solution: Add a stoichiometric amount of a strong acid, such as phosphorus pentoxide (P₂O₅) or p-toluenesulfonic acid, to the reaction mixture. This will quench the catalytic activity of the base.[7]
-
-
Use of an Excessively Strong Base: While the Knoevenagel condensation requires a base, a very strong base can aggressively promote polymerization of the newly formed cyanoacrylate oligomers.
-
Solution: Opt for a weaker base catalyst or ensure its concentration is kept to the minimum required for the condensation reaction. Some methods even explore catalyst-free approaches under specific conditions like ultrasound irradiation.[8]
-
-
Premature Heating: Applying heat before the complete neutralization of the catalyst will accelerate the unwanted polymerization.
-
Solution: Ensure the neutralization step is complete at a lower temperature before proceeding to the high-temperature depolymerization.
-
Issue 2: Low Monomer Yield After Depolymerization and Distillation
Question: I've successfully performed the Knoevenagel condensation and neutralized the catalyst, but my final yield of the purified cyanoacrylate monomer after the "cracking" and distillation step is very low. How can I improve this?
Answer: A low monomer yield post-depolymerization is a common issue that can often be traced back to suboptimal conditions during the cracking and distillation process, or incomplete initial reaction.
Causality and Troubleshooting Steps:
-
Incorrect Depolymerization Temperature and Pressure: The thermal "cracking" of the prepolymer into the monomer requires a delicate balance of high temperature and high vacuum.[7]
-
Solution: Optimize the depolymerization temperature, which is typically in the range of 150–250°C, and ensure your vacuum system can maintain a sufficiently low pressure. This facilitates the immediate vaporization of the monomer as it forms, preventing it from repolymerizing in the hot reaction vessel.[7]
-
-
Presence of Water: Residual water in the reaction mixture can act as an initiator for anionic polymerization, even at elevated temperatures, reducing the amount of monomer that can be distilled.
-
Solution: Ensure all reactants and solvents are anhydrous. The Knoevenagel condensation itself produces water, which should be efficiently removed, for example, by azeotropic distillation with a solvent like toluene.[9]
-
-
Inadequate Inhibition in the Collection Flask: The freshly distilled monomer is highly reactive and can polymerize in the collection vessel if not properly stabilized.
-
Solution: The collection flask for the distilled monomer should be pre-charged with a suitable combination of anionic and free-radical polymerization inhibitors.
-
Issue 3: Polymerization of Purified Monomer During Storage
Question: I successfully synthesized and purified my cyanoacrylate derivative, and added stabilizers. However, the monomer solidified in its storage container after a short period. What could be the reason for this?
Answer: The stability of purified cyanoacrylate monomers during storage is critically dependent on the effectiveness of the added inhibitors and the storage conditions.
Causality and Troubleshooting Steps:
-
Inhibitor Depletion or Ineffectiveness: The stabilizers are consumed over time as they quench any stray polymerization initiators.[7]
-
Solution: Verify that you are using the correct types and concentrations of both anionic and free-radical inhibitors. A combination is crucial because both polymerization pathways are possible.
-
-
Moisture Ingress: Even minute amounts of moisture can initiate anionic polymerization.[10]
-
Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of both anionic and free-radical polymerization.[12]
-
Exposure to Light: Some cyanoacrylate formulations can be sensitive to light, which can initiate free-radical polymerization.
-
Solution: Store the monomer in an opaque container or in a dark location to protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cyanoacrylate polymerization that I need to prevent during synthesis?
A1: The dominant and most problematic pathway during synthesis is anionic polymerization.[1][2] This is due to the high electrophilicity of the β-carbon in the cyanoacrylate molecule, making it extremely susceptible to attack by even weak nucleophiles like water, alcohols, and amines.[1][11] This initiation is very rapid and leads to a fast chain-growth reaction.[2]
Q2: What types of inhibitors should I use, and when should I add them?
A2: A dual-inhibitor system is essential for stabilizing cyanoacrylate monomers:
-
Anionic Polymerization Inhibitors: These are typically acidic compounds that neutralize any basic initiators. Strong acids like sulfuric acid or sulfonic acids, and Lewis acids such as sulfur dioxide (SO₂) or boron trifluoride (BF₃), are commonly used.[11][15][16] These are often introduced during the depolymerization/distillation phase to stabilize the hot monomer vapors.[17][18]
-
Free-Radical Polymerization Inhibitors: These are necessary to prevent polymerization initiated by radicals, which can be generated by heat or light. Phenolic compounds like hydroquinone, hydroquinone monomethyl ether, and butylated hydroxytoluene (BHT) are common choices.[15][19] These are typically added to the monomer after it has been distilled and cooled.
Q3: Can I purify my cyanoacrylate derivative using column chromatography?
A3: While vacuum distillation is the standard purification method, column chromatography is generally not recommended for cyanoacrylates. The high polarity of the monomer and its extreme sensitivity to moisture make it very likely to polymerize on the stationary phase of the column.[20] If distillation is causing polymerization, it is better to optimize the distillation conditions (lower pressure, appropriate temperature, and the presence of inhibitors in the distillation pot and receiving flask) rather than attempting chromatography.[20]
Q4: My glassware is clean, but I still have polymerization issues. What could be the problem?
A4: Standard cleaning procedures may not be sufficient. Residual basic detergents or even the slightly basic nature of soda-lime glass can be enough to initiate polymerization.
-
Solution: All glassware that will come into contact with cyanoacrylates should be acid-washed, rinsed thoroughly with deionized water, and then oven-dried to ensure it is both acidic and completely free of moisture.[11]
Q5: How does humidity affect the synthesis and handling of cyanoacrylates?
A5: Humidity is a critical factor. Water from the atmosphere is a potent initiator of anionic polymerization.[10][21]
-
During Synthesis: It is crucial to work in a dry environment and use anhydrous reagents and solvents.
-
During Handling and Storage: Minimize exposure of the monomer to air. Work in a glove box or under a stream of dry inert gas if possible. Always keep containers tightly sealed.
Experimental Protocols & Data
Table 1: Recommended Inhibitors for Cyanoacrylate Stabilization
| Inhibitor Type | Examples | Typical Concentration | Point of Addition |
| Anionic | Sulfur Dioxide (SO₂), Phosphoric Acid, Sulfonic Acids | 10-100 ppm | During depolymerization/distillation |
| Free-Radical | Hydroquinone, Hydroquinone Monomethyl Ether, BHT | 200-1000 ppm | To the cooled, distilled monomer |
Note: Optimal concentrations may vary depending on the specific cyanoacrylate derivative and intended application.
Protocol: Acid Washing of Glassware
-
Initial Cleaning: Wash glassware with a standard laboratory detergent to remove gross contaminants.
-
Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.
-
Acid Bath: Immerse the glassware in a 1 M solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for at least 4 hours (or overnight for best results).
-
Final Rinsing: Remove from the acid bath and rinse extensively with deionized water until the rinse water is neutral (test with pH paper).
-
Drying: Dry the glassware in an oven at a temperature above 120°C for several hours to ensure all moisture is removed. Allow to cool in a desiccator before use.
Visualizing the Process
Diagram 1: Cyanoacrylate Synthesis and Stabilization Workflow
Caption: Workflow for cyanoacrylate synthesis and stabilization.
Diagram 2: Troubleshooting Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 13. permabond.com [permabond.com]
- 14. lifehacks.stackexchange.com [lifehacks.stackexchange.com]
- 15. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 16. CA1098533A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 17. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
- 18. GB2107328A - Stabilized cyanoacrylate adhesive composition - Google Patents [patents.google.com]
- 19. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyanoacrylate - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Heterocyclic Synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing heterocyclic compounds and to troubleshoot common challenges that lead to low conversion rates. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience to provide you with practical and effective solutions.
Section 1: General Troubleshooting Guide for Low Conversion Rates
Low yields in heterocyclic synthesis can be frustrating and time-consuming. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issues.[1] This section provides a foundational framework for diagnosing and addressing common problems encountered in a wide range of heterocyclic reactions.
Q1: My reaction is yielding significantly less product than expected. What are the primary factors I should investigate?
A1: Low conversion rates can stem from a multitude of factors. A logical, step-by-step investigation is crucial. Here are the primary areas to focus on:
-
Purity of Starting Materials and Solvents: The integrity of your reactants and reaction medium is paramount. Impurities can act as inhibitors, react with your starting materials or catalyst to form undesired byproducts, or introduce moisture into anhydrous reactions.[1][2] Always ensure you are using reagents and solvents of the appropriate purity and verify their integrity before use.[1] If the purity is questionable, purification of the starting materials through techniques like distillation or recrystallization is highly recommended.[3]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.[1] Key parameters to scrutinize include:
-
Temperature: Both insufficient and excessive heat can be detrimental. Some reactions require elevated temperatures to overcome activation energy barriers, while others may lead to decomposition of starting materials or products at higher temperatures.[3][4]
-
Reaction Time: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of byproducts.[3]
-
Concentration: The concentration of reactants can influence reaction rates and the formation of intermolecular versus intramolecular products.
-
-
Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air- or moisture-sensitive, the use of proper inert atmosphere techniques, such as a nitrogen or argon blanket, is essential.[1]
-
Catalyst Activity and Deactivation: The catalyst is a critical component in many heterocyclic syntheses. Its activity can be compromised by impurities in the reaction mixture or by inherent instability under the reaction conditions. Catalyst deactivation can occur through various mechanisms, including poisoning, fouling (e.g., by coke formation), and structural changes.[5][6][7][8]
-
Workup and Purification: Significant product loss can occur during the workup and purification stages.[9] It is important to optimize extraction and purification methods to minimize these losses.[1]
Below is a systematic workflow to guide your troubleshooting process.
Q2: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge that directly impacts the yield of the desired heterocycle. Improving selectivity requires a careful analysis of the reaction mechanism and conditions.
-
Control of Stoichiometry and Addition Rate: In many reactions, the stoichiometry of the reactants is critical. For instance, in some cases, using a slight excess of one reactant can help drive the reaction to completion and minimize side reactions.[4] The rate of addition of reagents can also be crucial; slow, dropwise addition can sometimes prevent the buildup of reactive intermediates that lead to unwanted pathways.
-
Temperature Control: Temperature can have a significant effect on the relative rates of competing reaction pathways. Running the reaction at a lower temperature may favor the desired product if it has a lower activation energy than the side reactions.
-
Solvent Effects: The choice of solvent can influence reaction selectivity by stabilizing or destabilizing certain transition states or intermediates. A screening of different solvents may be necessary to find the optimal medium for your reaction.[4]
-
Catalyst Choice: The nature of the catalyst can dramatically impact selectivity. For example, in acid-catalyzed reactions, using a milder acid might prevent acid-catalyzed side reactions or degradation of sensitive functional groups.[4]
Q3: How can modern techniques like microwave-assisted synthesis help in improving my yields?
A3: Microwave-assisted synthesis has emerged as a powerful tool in heterocyclic chemistry, often providing significant advantages over conventional heating methods.[10][11]
-
Reduced Reaction Times and Increased Yields: Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times, often from hours to minutes.[11] This rapid heating can also lead to higher yields by minimizing the time for side reactions or product decomposition to occur.[11]
-
Improved Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating, potentially favoring the desired product.
-
Milder Reaction Conditions: The efficiency of microwave heating can sometimes allow reactions to be carried out under milder conditions, which is beneficial for substrates with sensitive functional groups.[12]
It is important to note that microwave synthesis requires specialized equipment and careful optimization of parameters such as power and temperature.[13]
Section 2: Troubleshooting Guides for Specific Heterocyclic Syntheses
This section provides detailed troubleshooting advice for several widely used named reactions in heterocyclic synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[14]
Q4: My Paal-Knorr pyrrole synthesis is giving a very low yield. What are the most common culprits?
A4: Low yields in the Paal-Knorr synthesis can often be traced back to a few key factors:
-
Improper pH: The pH of the reaction is critical. The reaction is typically acid-catalyzed, but strongly acidic conditions (pH below 3) can promote the formation of furan byproducts, significantly reducing the yield of the desired pyrrole.[3] Using a weak acid like acetic acid is often recommended.[3]
-
Purity of the 1,4-Dicarbonyl Compound: The purity of the 1,4-dicarbonyl starting material is crucial.[3] Impurities can lead to the formation of undesired side products.[3]
-
Nature of the Amine: The reactivity of the amine can influence the reaction rate and yield. Less basic aromatic amines may require longer reaction times.[3]
Q5: I'm seeing a significant furan byproduct in my Paal-Knorr reaction. How can I suppress this?
A5: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[3] To minimize this, carefully control the pH of the reaction mixture, aiming for neutral or weakly acidic conditions.[3] The addition of a weak acid like acetic acid can catalyze the desired pyrrole formation without promoting the furan-forming pathway.[3]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone.
Q6: My Pictet-Spengler reaction is not proceeding to completion. What should I check?
A6: Incomplete conversion in a Pictet-Spengler reaction often points to issues with the catalyst, temperature, or solvent.
-
Inappropriate Catalyst: The choice of acid catalyst is crucial. While strong protic acids like HCl or Lewis acids like BF₃·OEt₂ are commonly used, sensitive substrates may require milder catalysts such as chiral phosphoric acids.[4] Catalyst loading should also be optimized.
-
Suboptimal Temperature: The optimal reaction temperature can vary significantly.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress to avoid decomposition of starting materials or the product.[4]
-
Incorrect Solvent: The solvent plays a key role in the solubility of reactants and the stability of intermediates.[4] While protic solvents are traditional, aprotic media have sometimes provided better yields.[4] A solvent screen is recommended for challenging substrates.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[15][16]
Q7: I'm observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What is the cause and how can I prevent it?
A7: The formation of a styrene byproduct is a known side reaction in the Bischler-Napieralski reaction and proceeds via a retro-Ritter reaction.[15][17] This side reaction is evidence for the involvement of a nitrilium salt intermediate.[17] To minimize this unwanted pathway:
-
Use of Nitrile Solvents: Employing a nitrile as the solvent can shift the equilibrium away from the retro-Ritter reaction.[15][17]
-
Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination that leads to the styrene byproduct.[15][17]
Table 1: Common Dehydrating Agents for the Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Notes |
| POCl₃ | Refluxing | Widely used and effective.[18] |
| P₂O₅ in POCl₃ | Refluxing | More potent, for less activated aromatic rings.[15][18] |
| PPA (Polyphosphoric acid) | Heating | Effective for some substrates.[18] |
| Tf₂O (Triflic anhydride) | Room temperature | Milder conditions for sensitive substrates.[16] |
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[19][20]
Q8: My Hantzsch dihydropyridine synthesis is giving a low yield. What are the key parameters to optimize?
A8: The Hantzsch synthesis, being a multi-component reaction, is sensitive to a number of variables.
-
Solvent Choice: The reaction is often carried out in alcohols like ethanol.[19] However, greener alternatives like water or glycerol have also been shown to be effective.[20][21]
-
Catalyst: While the classical Hantzsch synthesis can be performed without a catalyst, various catalysts can improve the yield and reaction time. Ceric ammonium nitrate (CAN) has been used for solvent-free, room temperature reactions.[22]
-
Inefficient Aromatization: The initial product is a dihydropyridine, which needs to be oxidized to the final pyridine product.[23] Incomplete oxidation will result in a mixture and a lower yield of the desired pyridine.[23] Common oxidants include nitric acid, ferric chloride, and potassium permanganate.[20][23]
Section 3: Frequently Asked Questions (FAQs)
Q9: How do I choose the right purification method for my heterocyclic compound?
A9: The choice of purification method depends on the properties of your compound and the impurities present.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. For N-heterocycles that may be acid-sensitive, using neutralized silica gel or alumina can prevent degradation.[24]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products.[24][25] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[25]
-
Distillation: For volatile heterocyclic compounds, distillation can be an effective purification method.
Q10: My catalyst seems to be deactivating over the course of the reaction. What can I do?
A10: Catalyst deactivation is a common problem in catalytic reactions.[5]
-
Identify the Cause: Deactivation can be caused by poisoning from impurities in the starting materials or solvent, fouling by the formation of insoluble byproducts on the catalyst surface, or thermal degradation of the catalyst itself.[5][6][7][8]
-
Mitigation Strategies:
-
Purify Starting Materials: Ensure all reactants and solvents are free of potential catalyst poisons.
-
Optimize Reaction Conditions: Lowering the reaction temperature may prevent thermal degradation of the catalyst.
-
Choose a More Robust Catalyst: If deactivation is inherent to the catalyst under the reaction conditions, screening for a more stable catalyst may be necessary.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 8. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 19. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 20. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection & Troubleshooting for Reactions Involving Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Welcome to the technical support resource for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS 17823-58-4). This guide is designed for researchers, medicinal chemists, and process development scientists leveraging this versatile building block. As a highly functionalized ketene dithioacetal, this reagent is a powerful intermediate for constructing complex heterocyclic systems, which are cornerstones of many active pharmaceutical ingredients (APIs).[1] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features and applications of this compound?
This compound is a multifunctional organic intermediate. Its reactivity is dominated by the electron-deficient alkene, which is substituted with two strong electron-withdrawing groups (cyano and ethyl ester) and a ketene dithioacetal moiety.[2]
-
Key Structural Features:
-
Electrophilic Alkene: The C=C double bond is highly activated towards nucleophilic attack.
-
Ketene Dithioacetal: The two methylsulfanyl (-SMe) groups serve as excellent leaving groups, particularly in the presence of a nucleophile, facilitating addition-elimination sequences.
-
Activated Methylene Precursor: The molecule is synthesized from an active methylene compound (ethyl cyanoacetate), and it retains a high degree of functionality for subsequent transformations.[3]
-
-
Primary Applications:
-
Heterocycle Synthesis: It is a premier starting material for synthesizing a wide array of heterocycles, including substituted pyrazoles, pyridines, pyrimidines, and thiophenes.[3][4][5] These scaffolds are of significant interest in drug discovery.
-
Pharmaceutical Intermediate Production: It serves as a critical building block in the synthesis of various APIs, enabling precise and reliable chemical transformations.[1]
-
Q2: How does the ketene dithioacetal group dictate the molecule's reactivity and the choice of catalyst?
The ketene dithioacetal is the central player in the molecule's synthetic utility. The two sulfur atoms stabilize the adjacent carbanion formed upon nucleophilic attack. More importantly, one of the methylsulfanyl groups can be displaced by a nucleophile in a subsequent elimination step. This two-step sequence is a conjugate addition-elimination reaction .
The choice of catalyst is intrinsically linked to the incoming nucleophile.
-
For N-nucleophiles (e.g., amines, hydrazines, amidrazones): A weak to moderate base is typically sufficient. The base deprotonates the nucleophile, increasing its reactivity, and facilitates the elimination of the methanethiol leaving group. Strong bases can lead to unwanted side reactions.
-
For C-nucleophiles (e.g., enolates from ketones): A strong, non-nucleophilic base is often required.[6] The base's role is to generate the carbon nucleophile (the enolate) in sufficient concentration to initiate the reaction. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.[7]
Q3: What are the go-to starting conditions for a reaction with a novel nucleophile?
When exploring a new reaction, a logical starting point is crucial. For a novel N-nucleophile, begin with a mild base catalyst. For a C-nucleophile, a stronger base is warranted.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | For N-nucleophiles: Triethylamine (Et₃N), 5-10 mol%. For C-nucleophiles: Sodium Hydride (NaH), 1.1 equivalents. | Et₃N is a non-nucleophilic organic base sufficient for many amine-based reactions.[3] NaH is a strong, non-nucleophilic base ideal for generating enolates without competing in the reaction.[6] |
| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN). | Polar protic solvents like EtOH can facilitate proton transfers. Aprotic polar solvents like DMF or DMSO are better for reactions involving strong bases like NaH.[6] |
| Temperature | Room Temperature (20-25 °C) to 50 °C. | Many reactions proceed efficiently at or slightly above room temperature. Start low and gently heat if no reaction is observed. |
| Concentration | 0.1 - 0.5 M. | A moderate concentration balances reaction kinetics and solubility. |
Troubleshooting Guides
Problem 1: Low or No Yield in Heterocycle Synthesis
You've set up your reaction to synthesize a substituted pyrazole using an amidrazone, but after 24 hours, TLC analysis shows only starting material.
Logical Troubleshooting Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ijcmas.com [ijcmas.com]
- 6. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Managing Reaction Temperature for Knoevenagel Condensation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on one of the most critical parameters in this reaction: temperature. Mismanagement of reaction temperature can lead to low yields, side product formation, and catalyst deactivation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Knoevenagel condensation?
There is no single "typical" temperature. The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent used. Many Knoevenagel condensations proceed efficiently at ambient (room) temperature.[1][2][3] However, for less reactive starting materials or to increase the reaction rate, gentle heating in the range of 60-90°C is common.[4][5] In some cases, reflux temperatures (e.g., 110-115°C in toluene) are required to drive the reaction to completion, especially when azeotropic removal of water is necessary.[6]
Q2: How does temperature fundamentally affect the reaction rate and yield?
Temperature influences both the kinetics and thermodynamics of the Knoevenagel condensation.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the two key steps: the initial nucleophilic addition of the enolate to the carbonyl group and the subsequent dehydration (elimination of water).[7][8] For slow reactions, heating is often the first parameter to adjust.
-
Reaction Yield: The effect on yield is more complex. Initially, raising the temperature can boost the yield by accelerating a sluggish reaction.[9] However, excessively high temperatures or prolonged heating can decrease the final yield by promoting side reactions, such as Michael additions or polymerization, and can lead to the degradation of starting materials or the final product.[4]
Q3: Is the Knoevenagel condensation exothermic or endothermic?
The overall reaction is typically considered to be mildly exothermic. The initial C-C bond-forming (aldol addition) step is reversible and can be slightly exothermic, while the subsequent dehydration step requires energy input to break bonds and eliminate water. The net enthalpy change is often small, but for large-scale reactions, the initial heat evolution should be monitored and controlled to prevent a runaway reaction, which could lead to a rapid increase in temperature and the formation of impurities.
Q4: When should I actively heat my reaction versus when should I cool it?
The decision to heat or cool depends on the reactivity of your substrates and the observations from reaction monitoring (e.g., via Thin Layer Chromatography, TLC).
-
Heating is recommended when:
-
The reaction is sluggish or fails to proceed at room temperature.[10]
-
Sterically hindered aldehydes or ketones are used, which require more energy to react.[11]
-
Azeotropic removal of the water byproduct is necessary to shift the reaction equilibrium forward, which requires heating to the boiling point of the solvent mixture.[4][12]
-
-
Cooling (or running at 0°C) is recommended when:
-
Highly reactive substrates are used, to moderate the reaction rate and prevent the formation of bis-adducts or other side products.[13]
-
A strong base is used, which could otherwise promote the self-condensation of the aldehyde or ketone starting material (an aldol condensation).[4][10]
-
The reaction is known to be significantly exothermic, especially during the initial addition of reagents on a larger scale.
-
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during your experiments and provides targeted solutions related to temperature management.
Issue 1: Low or No Product Yield
Q: My reaction isn't proceeding at room temperature, and TLC shows only starting materials. What should I do?
A: This is a common issue indicating that the activation energy for the reaction is not being met.
Causality & Solution: The primary reason for a lack of reactivity at ambient temperature is insufficient kinetic energy. The solution is to provide thermal energy to overcome this barrier.
Troubleshooting Steps:
-
Apply Gentle Heat: Begin by gently heating the reaction mixture to 40-60°C. Monitor the progress by TLC every 30-60 minutes. Often, this is sufficient to initiate the reaction.[4]
-
Increase to Reflux: If gentle heating is ineffective, increase the temperature to the reflux temperature of the solvent (e.g., ethanol at ~78°C, toluene at ~111°C).[6] Refluxing not only maximizes the kinetic energy but is also essential if you need to remove water using a Dean-Stark apparatus.[11][12]
-
Consider Solvent Choice: The boiling point of your solvent dictates the maximum temperature you can achieve. If your substrates require higher temperatures, consider switching to a higher-boiling solvent like DMF or using solvent-free conditions, which can sometimes allow for higher reaction temperatures.[5][14]
Issue 2: Formation of Side Products
Q: I'm getting my desired product, but also significant impurities. How can temperature management minimize side reactions?
A: The formation of side products is often a result of excessive thermal energy or prolonged reaction times, which allows lower-energy side pathways to become significant.
Causality & Solution: The two most common side reactions are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the α,β-unsaturated product.[10] Both can be exacerbated by high temperatures.
Troubleshooting Steps:
-
Reduce the Temperature: If you are heating the reaction, try running it at a lower temperature or even at room temperature for a longer period. This can often improve selectivity for the desired product.
-
Optimize Reaction Time: Overly long reaction times, especially at elevated temperatures, can promote the formation of byproducts.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from reacting further.
-
Control Reagent Addition: For highly exothermic reactions, adding one reagent slowly to the other in a flask cooled in an ice bath (0°C) can help dissipate heat, prevent temperature spikes, and minimize initial side product formation.[15]
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before completion. Could the temperature be deactivating my catalyst?
A: Yes, catalyst deactivation is a potential issue, particularly with organocatalysts or biocatalysts at elevated temperatures.
Causality & Solution: Many catalysts, especially complex organic molecules (like L-proline) or enzymes (like lipases), have a limited thermal stability window.[16][17] Exceeding this temperature can cause them to degrade or change conformation, rendering them inactive.
Troubleshooting Steps:
-
Verify Catalyst Stability: Check the technical literature for the recommended operating temperature range of your specific catalyst. For example, some biocatalysts may show optimal performance at 40-50°C but denature at higher temperatures.[16]
-
Run at a Milder Temperature: If catalyst deactivation is suspected, repeat the reaction at a lower temperature for a longer duration.
-
Consider Heterogeneous Catalysts: Solid-supported catalysts are often more thermally robust.[18][19] If high temperatures are necessary for your transformation, switching to a more stable heterogeneous catalyst like modified silica, zeolites, or metal oxides could be a viable solution.[19][20]
Data Presentation & Visualization
Table 1: Effect of Temperature on Knoevenagel Condensation with Various Substrates
| Aldehyde | Active Methylene | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux (~78) | 2 h | >95 | [6] |
| 4-Chloro-3-nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Toluene | 110-115 | 2-3 h | 90-95 | [6] |
| Syringaldehyde | Malonic Acid | (NH₄)₂CO₃ | Solvent-free | 90 | 2 h | ~85 | [5] |
| Benzaldehyde | Ethyl Cyanoacetate | Cu-Mg-Al LDH | Ethanol | 80 | - | 95 | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | ZnO | Water | Room Temp. | 16 min | >95 | [3] |
| Benzaldehyde | Malononitrile | None | Water | 50 | 120 min | >99 | [21] |
Diagram 1: Decision Workflow for Temperature Optimization
This diagram provides a logical pathway for deciding whether to adjust the temperature during your experiment.
Caption: A decision tree for troubleshooting and optimizing reaction temperature.
Diagram 2: Interplay of Temperature and Reaction Outcomes
This diagram illustrates the causal relationships between temperature and key experimental results.
Caption: The relationship between temperature and key Knoevenagel condensation outcomes.
Experimental Protocols
Protocol 1: General Procedure at Elevated Temperature (Reflux)
This protocol is adapted for reacting 4-Chloro-3-nitrobenzaldehyde with malononitrile, a reaction that benefits from heating.[6]
Materials:
-
4-Chloro-3-nitrobenzaldehyde (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents or 2-3 drops)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzaldehyde in a suitable volume of ethanol (e.g., 10 mL per gram of aldehyde).
-
Add malononitrile (1.1 equivalents) to the solution and stir to dissolve.
-
Add a catalytic amount of piperidine.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux (~78°C for ethanol) and maintain a gentle boil.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2 hours.
-
Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
The product should precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure compound.
Protocol 2: Temperature Control with Azeotropic Water Removal
This protocol is for reactions where water removal is critical to achieving high yields, using a Dean-Stark apparatus.[6][12]
Materials:
-
Aldehyde/Ketone (1 equivalent)
-
Active methylene compound (1.2 equivalents)
-
Catalyst (e.g., Diisopropylethylammonium acetate - DIPEAc)
-
Toluene (solvent)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with the aldehyde/ketone (1 equivalent) and toluene.
-
Add the active methylene compound (1.2 equivalents) and the catalyst.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux (110-115°C). As the reaction proceeds, the water-toluene azeotrope will distill into the trap. The denser water will separate and collect at the bottom while the toluene overflows back into the flask.
-
Continue refluxing until no more water collects in the trap (typically 2-3 hours).
-
Monitor the reaction completion by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 8. purechemistry.org [purechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate and Traditional Acrylates
In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to the success of a reaction. Acrylates are a widely utilized class of Michael acceptors, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of a specialized acrylate, Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, with that of conventional acrylates such as ethyl acrylate. We will delve into the electronic and steric factors that govern their reactivity, present supporting data from the literature, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Understanding the Electronic Landscape of Acrylates
The reactivity of acrylates in Michael additions is fundamentally governed by the electrophilicity of the β-carbon of the α,β-unsaturated system. This electrophilicity is, in turn, influenced by the nature of the substituents on the double bond. Standard acrylates, like ethyl acrylate, possess an ester group which is a moderate electron-withdrawing group, rendering the β-carbon susceptible to nucleophilic attack.
This compound, however, belongs to a class of compounds known as "push-pull" alkenes.[1][2] These molecules are characterized by the presence of both electron-donating and electron-withdrawing groups at opposite ends of the double bond. In this case, the cyano (-CN) and ethyl ester (-COOEt) groups at the α-position are potent electron-withdrawing groups, while the two methylsulfanyl (-SMe) groups at the β-position are electron-donating.[3] This electronic arrangement leads to a highly polarized double bond and significantly influences its reactivity.
Comparative Reactivity Analysis
Electronic Effects: The "Push-Pull" Advantage
The "push-pull" nature of this compound leads to a significant polarization of the double bond, with a partial positive charge on the β-carbon and a partial negative charge on the α-carbon. This inherent polarization enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to the β-carbon of ethyl acrylate. The presence of two strong electron-withdrawing groups (cyano and ester) at the α-position synergistically delocalizes the negative charge that develops on the α-carbon in the transition state of the Michael addition, thereby stabilizing it and lowering the activation energy of the reaction.
Computational studies on similar push-pull alkenes have shown that this electronic arrangement leads to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), indicating a greater susceptibility to nucleophilic attack.[4][5] While specific LUMO energy values for this compound are not readily published, the established principles of physical organic chemistry strongly suggest a lower LUMO energy compared to ethyl acrylate.
Steric Considerations
Steric hindrance can play a significant role in modulating the rate of Michael additions. In the case of this compound, the presence of two methylsulfanyl groups at the β-carbon introduces more steric bulk compared to the two hydrogen atoms at the β-carbon of ethyl acrylate. This increased steric hindrance could potentially slow down the approach of a nucleophile.
However, the electronic activation provided by the "push-pull" system is generally the dominant factor in determining the overall reactivity of this class of compounds, especially with smaller nucleophiles. For very bulky nucleophiles, the steric hindrance might become a more significant factor, potentially leading to a decrease in the reaction rate compared to less substituted acrylates.
Summary of Reactivity Comparison
The following table summarizes the expected relative reactivity based on the analysis of electronic and steric effects.
| Feature | Ethyl Acrylate | This compound |
| Electronic Effect | Moderately activated by one electron-withdrawing group (-COOEt). | Highly activated by two electron-withdrawing groups (-CN, -COOEt) and two electron-donating groups (-SMe) creating a "push-pull" system. |
| Electrophilicity of β-carbon | Moderate | High |
| Steric Hindrance at β-carbon | Low | Moderate |
| Predicted Reactivity with Nucleophiles | Moderate | High (especially with non-bulky nucleophiles) |
Experimental Protocols for Comparative Kinetic Studies
To empirically validate the predicted differences in reactivity, a comparative kinetic study of the Michael addition of a model nucleophile to both this compound and ethyl acrylate can be performed. A common and effective method for such studies is to monitor the reaction progress using UV-Vis or NMR spectroscopy.[6][7][8]
General Workflow for Kinetic Analysis
Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol describes the determination of the second-order rate constant for the Michael addition of a thiol (e.g., n-butanethiol) to the acrylate under pseudo-first-order conditions, where the concentration of the thiol is in large excess.[6]
Materials:
-
This compound
-
Ethyl acrylate
-
n-Butanethiol (or other suitable thiol nucleophile)
-
Triethylamine (or other suitable base catalyst)
-
Acetonitrile (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM).
-
Prepare a stock solution of ethyl acrylate in acetonitrile (e.g., 10 mM).
-
Prepare a series of stock solutions of n-butanethiol in acetonitrile with varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
Prepare a stock solution of triethylamine in acetonitrile (e.g., 50 mM).
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectrum of a solution of the acrylate and the Michael addition product to identify a wavelength where there is a significant change in absorbance upon reaction.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the determined analytical wavelength and equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a specific volume of the n-butanethiol stock solution and the triethylamine stock solution, and dilute with acetonitrile to a final volume just under the final desired volume.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a small, precise volume of the acrylate stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance as a function of time.
-
Repeat the experiment for each concentration of n-butanethiol.
-
Perform the same set of experiments for the other acrylate.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the calculated pseudo-first-order rate constants (k_obs) against the corresponding concentrations of n-butanethiol.
-
The slope of this second plot will be the second-order rate constant (k₂) for the Michael addition reaction.
-
Protocol for Kinetic Analysis using ¹H NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.[9][10]
Procedure:
-
Prepare a stock solution of the acrylate, nucleophile, and catalyst in a deuterated solvent (e.g., CD₃CN) in an NMR tube.
-
The reaction can be initiated by adding the catalyst to the mixture of the acrylate and nucleophile directly in the NMR tube at the desired temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the starting acrylate (e.g., one of the vinyl protons for ethyl acrylate) and a proton on the product.
-
Plot the concentration of the acrylate (proportional to its integral) versus time to determine the reaction rate. For a second-order reaction, a plot of 1/[Acrylate] versus time will be linear, with the slope equal to the rate constant.
Conclusion
This compound, as a "push-pull" alkene, is predicted to be a significantly more reactive Michael acceptor than standard acrylates like ethyl acrylate, particularly with non-bulky nucleophiles. This enhanced reactivity is attributed to the strong electronic polarization of the double bond and stabilization of the transition state. While steric hindrance from the bis(methylsulfanyl) groups may play a role, the electronic activation is expected to be the dominant factor. The provided experimental protocols offer a robust framework for researchers to quantify these reactivity differences and to further explore the synthetic utility of this interesting class of compounds. This understanding is crucial for the rational design of synthetic routes and the development of novel molecules in various fields, including pharmaceuticals and materials science.
References
- 1. [PDF] Push-pull alkenes: Structure and -electron distribution | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]
- 4. Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Reagents for Heterocyclic Synthesis: Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a versatile ketene dithioacetal, has emerged as a valuable building block for the synthesis of a wide array of complex molecules. However, the pursuit of optimal synthetic routes necessitates a thorough understanding of alternative reagents that may offer advantages in terms of reactivity, substrate scope, cost, or safety. This guide provides an in-depth comparison of this compound with three prominent alternatives: Meldrum's acid, malononitrile, and ethyl cyanoacetate, with a focus on their application in the synthesis of substituted pyridines.
Reagent Profiles: A Close Look at the Contenders
This compound
This reagent belongs to the class of ketene dithioacetals, characterized by a carbon-carbon double bond substituted with two methylsulfanyl (-SMe) groups.[1] The presence of both a cyano and an ester group makes the vinylic carbon electron-deficient and susceptible to nucleophilic attack. The methylsulfanyl groups act as excellent leaving groups, facilitating a variety of substitution and cyclization reactions.
Key Reactive Features:
-
Electrophilic C=C bond: Readily undergoes Michael addition with nucleophiles.
-
Good Leaving Groups: The two methylsulfanyl groups are easily displaced.
-
Versatile Building Block: Can be used to construct a variety of heterocycles, including pyridines, thiophenes, and pyrimidines.[2]
Advantages:
-
High reactivity towards a broad range of nucleophiles.
-
Provides a platform for the introduction of diverse functionalities.
Disadvantages:
-
Potential for malodorous byproducts due to the sulfur-containing groups.
-
Can be more expensive than simpler alternatives.
Alternative Reagent 1: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
Meldrum's acid is a cyclic diester known for the high acidity of its methylene protons (pKa ≈ 4.97).[3] This high acidity allows it to readily participate in Knoevenagel condensations and other carbon-carbon bond-forming reactions under mild conditions.
Key Reactive Features:
-
Highly Acidic Methylene Protons: Easily deprotonated to form a stable enolate.
-
Cyclic Structure: The rigid cyclic structure influences its reactivity and the stereochemistry of its products.
-
Thermal Decomposition to Ketenes: Can be used to generate highly reactive ketene intermediates at elevated temperatures.[4][5]
Advantages:
-
High reactivity in Knoevenagel condensations.[6]
-
Often provides crystalline products that are easy to purify.
-
Can serve as a synthetic equivalent of malonic acid.
Disadvantages:
-
Can be sensitive to strong bases and high temperatures, leading to decomposition.
-
The bulky dimethylacetal group can sometimes hinder reactions.
Alternative Reagent 2: Malononitrile
Malononitrile is a simple, yet highly reactive, dinitrile. The two strongly electron-withdrawing cyano groups render the methylene protons acidic, making it a potent nucleophile in various condensation and multicomponent reactions.
Key Reactive Features:
-
Acidic Methylene Protons: Readily participates in Knoevenagel condensations and Michael additions.
-
Two Cyano Groups: Can be further transformed into other functional groups or participate in cyclization reactions.
-
Key Precursor for 2-Amino-3-cyanopyridines: Widely used in the synthesis of this important class of heterocycles.[7][8]
Advantages:
-
High reactivity and versatility in multicomponent reactions.[9][10][11]
-
Relatively inexpensive and readily available.
-
The cyano groups provide a handle for further synthetic transformations.
Disadvantages:
-
Toxicity is a concern, and it should be handled with appropriate safety precautions.
-
Can sometimes lead to the formation of complex mixtures in the absence of carefully controlled reaction conditions.
Alternative Reagent 3: Ethyl Cyanoacetate
Ethyl cyanoacetate is an active methylene compound containing both a cyano and an ester group. Its reactivity is intermediate between that of malononitrile and diethyl malonate, making it a versatile and widely used reagent in organic synthesis.
Key Reactive Features:
-
Acidic Methylene Protons: Participates in a wide range of condensation reactions.
-
Differentiated Functional Groups: The cyano and ester groups can be selectively manipulated.
-
Classic Reagent in Heterocyclic Synthesis: A key component in well-established reactions like the Hantzsch pyridine synthesis and the Guareschi-Thorpe pyridine synthesis.[12]
Advantages:
-
Well-established reactivity and a vast body of literature.
-
The resulting products often have versatile functional groups for further elaboration.
-
Generally less toxic and easier to handle than malononitrile.
Disadvantages:
-
Less reactive than malononitrile in some applications.
-
The ester group can be susceptible to hydrolysis or other side reactions under certain conditions.
Comparative Performance in the Synthesis of Substituted Pyridines
To provide a direct comparison of these reagents, we will focus on the synthesis of a common heterocyclic scaffold: 2-amino-4,6-diaryl-3-cyanopyridine. This class of compounds has significant biological activity and their synthesis is well-documented using various methodologies.[13][14][15]
| Reagent | Reaction Type | Typical Conditions | Yield (%) | Reference |
| This compound | Cyclocondensation | Amine, high temperature | Not directly reported for this specific target, but analogous reactions are known. | [16][17] |
| Meldrum's Acid | Knoevenagel Condensation/Cyclization | Aldehyde, amine, high temperature | Not directly reported for this specific target, but used in related pyridine syntheses. | [18][19] |
| Malononitrile | One-pot, four-component | Aromatic aldehyde, acetophenone, ammonium acetate, catalyst (e.g., MgO, Cu/C), heat | 84-94% | [8][15] |
| Ethyl Cyanoacetate | One-pot, four-component | Aromatic aldehyde, acetophenone, ammonium acetate, catalyst, heat | Good to excellent yields reported for similar 2-oxo-pyridines. |
Discussion of Performance:
Based on the available literature, malononitrile appears to be a highly efficient reagent for the one-pot synthesis of 2-amino-3-cyanopyridines, consistently providing high yields under various catalytic conditions.[7][8][10][11] The four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate is a particularly powerful method for rapidly accessing this class of compounds.
While ethyl cyanoacetate is also used in multicomponent pyridine syntheses, it typically leads to the formation of 2-oxo- or 2-hydroxypyridines rather than the 2-amino derivatives obtained with malononitrile. This highlights a key difference in the reactivity and the types of products that can be accessed with these two reagents.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of substituted pyridines using the discussed reagents.
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine using Malononitrile
This protocol is based on a general and efficient method for the synthesis of 2-amino-3-cyanopyridines.[7]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Magnesium oxide (MgO)
-
Ethanol
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add a catalytic amount of magnesium oxide (e.g., 10 mol%).
-
Heat the mixture at 80 °C with stirring for the appropriate time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir for 10 minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 2-amino-4,6-diphenyl-3-cyanopyridine.
Safety: Malononitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile using Ethyl Cyanoacetate
This protocol describes a multicomponent reaction to form 2-pyridone derivatives.
Materials:
-
Aromatic aldehyde
-
Acetophenone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).
-
Add ethanol as a solvent and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Protocol 3: Knoevenagel Condensation of Meldrum's Acid with an Aldehyde
This is a general procedure for the initial step in many syntheses utilizing Meldrum's acid.[6]
Materials:
-
Aldehyde (e.g., furfural)
-
Meldrum's acid
-
Water
Procedure:
-
In a round-bottom flask, suspend Meldrum's acid (1.05 equiv) in water.
-
Heat the mixture to 60 °C with stirring.
-
Add the aldehyde (1.0 equiv) to the suspension.
-
Continue stirring at 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to yield the 5-alkylidene Meldrum's acid derivative.
Safety: Meldrum's acid can be an irritant; handle with care.
Mechanistic Insights
The formation of substituted pyridines from these reagents proceeds through distinct mechanistic pathways.
Conclusion and Future Outlook
This compound remains a powerful and versatile reagent for the synthesis of complex heterocyclic systems. Its unique reactivity profile allows for the construction of molecules that may be difficult to access through other means. However, for specific applications, particularly the one-pot synthesis of highly functionalized pyridines, alternative reagents such as malononitrile and ethyl cyanoacetate offer significant advantages in terms of efficiency, cost, and atom economy.
The choice of reagent should be guided by the specific target molecule and the desired substitution pattern. For the rapid generation of libraries of 2-amino-3-cyanopyridines, malononitrile in a four-component reaction is an excellent choice. For the synthesis of 2-oxo-pyridines, ethyl cyanoacetate provides a reliable and well-established route. Meldrum's acid offers a highly reactive alternative for Knoevenagel condensations and can be a valuable tool for constructing complex intermediates.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for these transformations, as well as the exploration of novel active methylene compounds with unique reactivity profiles. The continued development of multicomponent reactions will undoubtedly play a crucial role in the future of heterocyclic synthesis, enabling the rapid and efficient discovery of new drug candidates and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CATALYST-FREE THREE-COMPONENT SYNTHESIS OF 2-AMINO-4,6-DIARYLPYRIDINE-3-CARBONITRILES UNDER SOLVENT-FREE CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Volume # 4(119), July - August 2018 — "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile" [notes.fluorine1.ru]
- 18. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Analysis of Products from Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate stands out as a remarkably versatile building block. Its unique combination of a cyano group, an ester, and a ketene dithioacetal moiety provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. The reactions of this precursor often yield products with significant potential in medicinal chemistry and materials science. However, the very versatility that makes this compound so attractive also presents a significant challenge: the unambiguous structural determination of its reaction products. The potential for the formation of various isomeric and isobaric structures necessitates a robust and multi-faceted analytical approach.
This guide, born from extensive hands-on experience, provides a comprehensive framework for the structural analysis of products derived from this compound. We will delve into the common reaction pathways, compare the performance of key analytical techniques, and provide detailed, field-tested experimental protocols. Our focus is not merely on the "what" but on the "why"—explaining the rationale behind the selection of analytical methods to empower you to make informed decisions in your own research.
The Synthetic Versatility of this compound: A World of Heterocycles
This compound is a powerful electrophile, readily reacting with a variety of dinucleophiles to afford a range of five- and six-membered heterocyclic systems. The reaction pathway is dictated by the nature of the nucleophile, leading to the formation of distinct product classes. Understanding these pathways is the first step in predicting the likely structure of your product and designing an appropriate analytical strategy.
DOT Script for Reaction Pathways
Caption: Common reaction pathways of this compound.
A Comparative Arsenal for Structural Elucidation: Choosing the Right Tool for the Job
No single analytical technique can definitively solve every structural puzzle. A synergistic approach, combining the strengths of multiple methods, is paramount. Below, we compare the utility of the most critical techniques for analyzing the products of this compound reactions.
| Analytical Technique | Strengths | Limitations | Primary Application in this Context |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information on the carbon-hydrogen framework.[1][2] - 2D NMR (COSY, HSQC, HMBC) establishes connectivity.[3][4][5] - NOESY can reveal through-space proximity and stereochemistry.[4] | - Can be complex to interpret for mixtures or isomers with similar spectra. - May not distinguish between certain positional isomers without extensive 2D NMR. | - Unambiguous determination of the core heterocyclic scaffold. - Differentiation of regioisomers. |
| Mass Spectrometry (MS) | - Provides accurate mass and molecular formula (HRMS).[6][7][8][9] - Fragmentation patterns can offer structural clues.[10] | - Does not typically distinguish between isomers without fragmentation analysis or chromatography coupling. - Fragmentation can be complex and difficult to predict. | - Confirmation of molecular weight and elemental composition. - Identification of reaction byproducts and impurities. |
| Single Crystal X-ray Diffraction | - Provides the absolute, unambiguous 3D structure of a molecule in the solid state.[11][12][13][14][15][16][17][18] - Determines bond lengths, bond angles, and stereochemistry with high precision. | - Requires a high-quality single crystal, which can be difficult to obtain.[11] - The crystal structure may not always represent the dominant conformation in solution. | - Definitive structural confirmation when other methods are ambiguous. - Elucidation of subtle stereochemical details. |
| Infrared (IR) Spectroscopy | - Identifies the presence of key functional groups (e.g., C≡N, C=O, N-H). | - Provides limited information about the overall molecular structure. - Can be ambiguous for complex molecules with many functional groups. | - Rapid confirmation of the presence or absence of key functional groups. - Monitoring reaction progress. |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing the robust data necessary for confident structural assignment.
Protocol 1: Comprehensive NMR Analysis for Structural Elucidation
This protocol outlines a systematic approach to unraveling the structure of a novel heterocyclic compound using a suite of NMR experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts, integration values, and coupling patterns. This initial spectrum provides a census of the proton environments in the molecule.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a count of the unique carbon environments.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.
3. 2D NMR Acquisition for Connectivity Mapping:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to trace out the spin systems within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, allowing you to connect the individual spin systems identified in the COSY spectrum.
4. Data Interpretation Workflow:
DOT Script for NMR Workflow
Caption: A systematic workflow for NMR-based structural elucidation.
Protocol 2: High-Resolution Mass Spectrometry for Molecular Formula Determination
Accurate mass measurement is non-negotiable for confirming the elemental composition of your product.
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid for positive ion mode).
2. Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Electrospray ionization (ESI) is generally the preferred method for these types of polar heterocyclic compounds. Atmospheric pressure chemical ionization (APCI) can be an alternative.
3. Data Acquisition:
-
Acquire the spectrum in full scan mode over an appropriate m/z range.
-
Ensure the instrument is properly calibrated using a known standard immediately before or during the analysis (internal calibrant).
4. Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, with a mass error tolerance of <5 ppm.
-
Compare the proposed elemental composition with the expected formula based on the reaction scheme.
Protocol 3: Single Crystal X-ray Diffraction for Definitive Structural Confirmation
When NMR and MS data are insufficient to distinguish between plausible isomers, single crystal X-ray diffraction provides the ultimate answer.
1. Crystal Growth:
-
This is often the most challenging step. High-quality single crystals are essential.
-
Common methods include slow evaporation of a solvent from a saturated solution, vapor diffusion, and slow cooling of a saturated solution. Experiment with a variety of solvents and solvent mixtures.
2. Crystal Mounting and Data Collection:
-
Carefully mount a suitable crystal (well-formed, no visible defects, typically 0.1-0.3 mm in size) on a goniometer head.[12]
-
The crystal is typically cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
Data is collected on a diffractometer by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[14][19]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
The atomic positions are refined against the experimental data to generate the final crystal structure.
Comparative Data Analysis in Action: A Case Study Approach
To illustrate the power of this integrated analytical approach, let's consider the reaction of this compound with two different dinucleophiles: hydrazine and guanidine.
Case 1: Reaction with Hydrazine - Formation of a Substituted Pyrazole
The reaction with hydrazine is expected to yield a 3-amino-5-(methylsulfanyl)pyrazole derivative.
| Spectroscopic Feature | Expected Observation | Rationale |
| ¹H NMR | - A broad singlet for the NH₂ protons. - A singlet for the pyrazole C4-H. - Signals for the ethyl ester and methylsulfanyl groups. | The pyrazole ring has one proton, and the amino group protons are typically broad and may exchange with solvent. |
| ¹³C NMR | - Signals for the three pyrazole ring carbons. - A signal for the cyano carbon. - Signals for the ester and methylsulfanyl carbons. | The number of signals will correspond to the number of unique carbons in the proposed structure. |
| HRMS | - Molecular ion corresponding to the elemental composition of the pyrazole product. | Confirms the molecular formula and rules out unexpected side reactions. |
| IR | - Strong absorption for the C≡N stretch (~2220 cm⁻¹). - N-H stretching bands for the amino group (~3300-3500 cm⁻¹). - C=O stretching for the ester (~1700 cm⁻¹). | Confirms the presence of the key functional groups. |
Case 2: Reaction with Guanidine - Formation of a Substituted Pyrimidine
The reaction with guanidine is expected to yield a 2-amino-4-amino-6-(methylsulfanyl)pyrimidine derivative.
| Spectroscopic Feature | Expected Observation | Rationale |
| ¹H NMR | - Two distinct broad singlets for the two different NH₂ groups. - A singlet for the pyrimidine C5-H. - Signals for the ethyl ester and methylsulfanyl groups. | The two amino groups are in different chemical environments. |
| ¹³C NMR | - Signals for the four pyrimidine ring carbons. - A signal for the cyano carbon. - Signals for the ester and methylsulfanyl carbons. | The six-membered ring will have a distinct carbon signal pattern compared to the five-membered pyrazole. |
| HRMS | - Molecular ion corresponding to the elemental composition of the pyrimidine product. | Confirms the molecular formula. |
| IR | - Strong absorption for the C≡N stretch (~2220 cm⁻¹). - N-H stretching bands for the amino groups (~3300-3500 cm⁻¹). - C=O stretching for the ester (~1700 cm⁻¹). | Similar functional groups to the pyrazole, highlighting the need for NMR and MS for definitive identification. |
DOT Script for Comparative Analysis
References
- 1. youtube.com [youtube.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. rsc.org [rsc.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. benchchem.com [benchchem.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Ketene Dithioacetal Scaffold: A Comparative Guide to the Efficacy of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate in Drug Discovery
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the development of novel therapeutics. Among these, the ketene dithioacetal moiety has emerged as a remarkably versatile synthon, offering a gateway to a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth technical comparison of the efficacy of a prominent member of this class, ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, and its derivatives, against established alternatives in key therapeutic areas. We will delve into its performance in antimicrobial, anti-inflammatory, and anticancer applications, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its potential.
The Power of a Versatile Intermediate
This compound is not merely a molecule of interest in its own right but a powerful intermediate in the synthesis of a multitude of heterocyclic systems.[1][2] Its unique structural features, including the electron-withdrawing cyano and ester groups and the two methylsulfanyl leaving groups, make it an ideal substrate for cyclocondensation reactions. This allows for the facile construction of complex molecular architectures, such as pyrazoles, pyrimidines, and pyridines, which are prevalent in many approved drugs.[1][2] The ability to readily generate diverse libraries of compounds from a single, accessible starting material is a significant advantage in early-stage drug discovery, enabling extensive structure-activity relationship (SAR) studies.
Comparative Performance Analysis
Antimicrobial Efficacy
The ketene dithioacetal scaffold has demonstrated considerable promise in the development of novel antimicrobial agents. Derivatives of this compound have been shown to exhibit potent activity against a range of bacterial and fungal pathogens.
A key advantage of this scaffold lies in its potential to overcome existing resistance mechanisms. The proposed mechanism of action for some cyanoacrylate derivatives involves the disruption of the bacterial cell wall or other vital cellular processes, offering a different mode of attack compared to many current antibiotic classes.
Below is a comparative summary of the antimicrobial activity of selected ketene dithioacetal derivatives against standard antibiotics.
| Compound/Drug | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Ketene Dithioacetal Derivative | Mycobacterium luteum | MIC: 15.6 µg/mL | [3] |
| Ketene Dithioacetal Derivative | Staphylococcus aureus | Zone of Inhibition: 26 mm | [4] |
| Ciprofloxacin | Staphylococcus aureus | Zone of Inhibition: 26 mm | [4] |
| Vancomycin | Mycobacterium luteum | (Control Drug) | [3] |
Table 1. Comparative Antimicrobial Activity.
Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Derivatives of this compound have shown potential as inhibitors of key inflammatory mediators. The mechanism of action is believed to involve the modulation of inflammatory pathways such as the NF-κB signaling cascade and the inhibition of cyclooxygenase (COX) enzymes.[3][4][5]
The following table compares the COX inhibitory activity of a representative phenylacrylamide derivative with a standard non-steroidal anti-inflammatory drug (NSAID). While not a direct derivative of the title compound, it shares the cyano-acrylamide substructure and provides insight into the potential of this chemical class.
| Compound/Drug | Target | IC50 | Reference |
| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | COX-2 | EC50: 7.02 ± 4.24 µM | [4] |
| Celecoxib | COX-2 | IC50: 0.132 ± 0.005 µM | [4] |
Table 2. Comparative COX-2 Inhibitory Activity.
Anticancer Activity
The quest for more effective and selective anticancer therapies is a driving force in medicinal chemistry. The versatility of the ketene dithioacetal scaffold allows for the synthesis of diverse heterocyclic compounds with potential cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action for some of these derivatives include the inhibition of critical signaling pathways, such as the EGFR/AKT pathway, and the induction of apoptosis.
The table below presents the cytotoxic activity of a quinoline derivative of a cyanoacrylate, highlighting the potential of this class of compounds.
| Compound/Drug | Cell Line | Activity | Reference |
| Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate | Ehrlich ascites carcinoma (EAC) | Reduced EAC cell volume and count | [6] |
| Doxorubicin | Various | (Standard Chemotherapeutic) | N/A |
Table 3. Comparative Anticancer Activity.
Experimental Protocols
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound is a cornerstone of its application in drug discovery. The following protocol outlines a general procedure for this transformation.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a key intermediate in various organic syntheses. As a Senior Application Scientist, my objective is to offer not just protocols, but a logical framework for methodological selection and validation, grounded in established principles and practical insights.
Introduction to this compound and the Imperative of Analytical Validation
This compound (C8H11NO2S2, Molar Mass: 217.31 g/mol ) is a functionalized acrylate with significant utility in the synthesis of heterocyclic compounds and other complex organic molecules. Its purity and consistency are paramount to the quality and safety of the final products. Therefore, the analytical methods used to assess its quality must be thoroughly validated to ensure they are fit for their intended purpose.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process, ensuring that analytical data is reliable, reproducible, and accurate.[1][2][3][4][5]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step in the validation process. The choice depends on the intended purpose of the method, such as identification, assay for potency, or quantification of impurities. Below is a comparison of the most relevant analytical methods for this compound.
| Analytical Method | Principle | Advantages for this Analyte | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for non-volatile compounds. Suitable for both assay and impurity profiling. The α,β-unsaturated system allows for strong UV detection. | Requires careful method development (mobile phase, column selection). | Assay, Impurity Quantification, Content Uniformity |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. High efficiency and sensitivity. | The analyte may require derivatization if not sufficiently volatile or thermally stable. Potential for on-column degradation. | Residual Solvents, Assay (if volatile) |
| UV-Visible Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective. The conjugated system in the molecule will lead to strong UV absorbance. | Low specificity; can be affected by interfering substances that also absorb UV light. | Identification, Simple Assay (in the absence of interfering substances) |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the analyte, causing molecular vibrations. | Provides a unique "fingerprint" of the molecule, confirming the presence of functional groups (C≡N, C=O, C=C, C-S). | Not typically used for quantitative analysis. | Identification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, confirming the identity and purity of the compound. | Lower sensitivity compared to chromatographic methods. Expensive instrumentation. | Structural Elucidation, Identification, Purity Confirmation |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity. Provides molecular weight and fragmentation patterns for structural confirmation. Can be coupled with HPLC or GC for enhanced separation and identification. | Primarily a qualitative technique unless coupled with a separation method and using appropriate standards. | Identification, Structural Elucidation (especially when coupled with HPLC or GC) |
In-Depth Validation Protocol: A High-Performance Liquid Chromatography (HPLC) Method
Given its versatility and suitability for non-volatile organic molecules, HPLC is the recommended method for the routine quality control of this compound. The following is a detailed, step-by-step protocol for the validation of an HPLC method for the assay of this compound, in accordance with ICH Q2(R1) and Q2(R2) guidelines.[6][7]
Proposed HPLC Method Parameters
-
Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan (expected to be in the range of 250-350 nm due to the conjugated system)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Diluent: Acetonitrile
Validation Workflow
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (if applicable, for a formulated product).
-
Spike the analyte solution with the known impurities and placebo.
-
Inject all solutions and record the chromatograms.
-
Assess the resolution between the analyte peak and the peaks of the impurities.
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (Resolution > 2.0). The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[1][8]
Procedure:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the range of 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the regression line.
Objective: To determine the closeness of the test results obtained by the method to the true value.[8]
Procedure:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Procedure (based on Signal-to-Noise ratio):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The determined LOD and LOQ should be reported. For impurity methods, the LOQ should be at or below the reporting threshold for impurities.
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2]
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
-
Analyze a system suitability solution under each condition.
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all varied conditions.
Objective: To ensure that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a system suitability solution containing the analyte and a known impurity.
-
Inject the solution five times before starting the sample analysis.
-
Calculate the mean and RSD for retention time, peak area, tailing factor, and resolution.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Resolution between analyte and impurity > 2.0.
-
Theoretical plates > 2000.
Data Summary and Visualization
Tabulated Comparison of Validation Parameters
| Parameter | HPLC | GC | UV-Vis Spectroscopy |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Low |
| Linearity Range | Wide (typically 0.1 - 100 µg/mL) | Wide (analyte dependent) | Narrower (Beer's Law limitations) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Precision (RSD) | ≤ 2% | ≤ 5% | ≤ 5% |
| LOD/LOQ | Low (ng/mL range) | Low (pg/mL to ng/mL range) | Higher (µg/mL range) |
| Robustness | Good (can be optimized) | Moderate (sensitive to temperature and flow changes) | Good |
Logical Relationship of Validation Parameters
Caption: Interdependence of validation parameters for a typical analytical method.
Conclusion
The validation of analytical methods for this compound is a critical undertaking that ensures the quality and consistency of this important chemical intermediate. While several analytical techniques can be employed, High-Performance Liquid Chromatography stands out as the most suitable for routine quality control, offering a balance of specificity, accuracy, and precision. The detailed validation protocol provided in this guide, based on the principles outlined in the ICH guidelines, offers a robust framework for establishing a scientifically sound and defensible analytical method. By adhering to these principles and meticulously documenting the validation process, researchers and drug development professionals can have high confidence in the quality of their analytical data, which is fundamental to the successful development of safe and effective pharmaceutical products.
References
- 1. scitepress.org [scitepress.org]
- 2. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acrylic acid (EHC 191, 1997) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Method Development [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the molecular architecture and electronic properties of synthetic intermediates is paramount. Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate and its derivatives, a class of "push-pull" alkenes, are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic scaffolds. Their unique electronic nature, arising from the interplay of electron-donating (bis-methylsulfanyl) and electron-withdrawing (cyano and ester) groups, imparts distinct and informative spectroscopic signatures. This guide provides a comprehensive spectral comparison of these derivatives, grounded in experimental data and theoretical principles, to aid in their identification, characterization, and utilization in complex synthetic pathways.
The Structural and Electronic Landscape
This compound is characterized by a polarized carbon-carbon double bond. The two methylsulfanyl (-SMe) groups act as electron-donating groups (EDGs) through resonance, pushing electron density into the double bond. Conversely, the cyano (-CN) and ethyl ester (-COOEt) moieties function as electron-withdrawing groups (EWGs), pulling electron density away from the double bond. This "push-pull" electronic arrangement significantly influences the molecule's reactivity and its interaction with electromagnetic radiation, which is the basis of spectroscopic analysis.
Derivatization of this core structure, for instance, by altering the alkyl groups on the sulfur atoms or modifying the ester component, systematically perturbs this electronic balance. These subtle structural changes manifest as predictable shifts in their respective spectra, providing a powerful tool for structural elucidation and for understanding structure-property relationships.
Comparative Spectral Analysis
This section delves into the key spectroscopic techniques used to characterize this compound derivatives: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to the electronic environment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of the parent compound, this compound, we observe characteristic signals for the ethyl ester and the two methylsulfanyl groups.
-
Ethyl Group: A quartet around 4.2-4.4 ppm (for the -OCH₂- protons) and a triplet around 1.3-1.4 ppm (for the -CH₃ protons) are indicative of the ethyl ester. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Methylsulfanyl Groups: Two singlets for the -SCH₃ protons are typically observed in the range of 2.5-2.7 ppm. The presence of two distinct singlets can arise from restricted rotation around the C=C bond, making the two methyl groups diastereotopic.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton and the electronic distribution.
-
Olefinic Carbons: The two carbons of the C=C double bond are particularly informative. The carbon atom bonded to the two sulfur atoms (C3) is significantly shielded and appears upfield (around 90-110 ppm), while the carbon atom bonded to the cyano and ester groups (C2) is deshielded and appears downfield (around 160-170 ppm). This large difference in chemical shift is a hallmark of the push-pull system.
-
Functional Group Carbons: The cyano carbon (-CN) resonates around 115-120 ppm, and the carbonyl carbon of the ester (-C=O) appears in the range of 160-165 ppm.
Impact of Derivatization on NMR Spectra
Systematic changes to the structure will induce predictable shifts in the NMR spectra. For instance, replacing the methyl groups on the sulfur with larger alkyl chains (e.g., ethyl, propyl) will introduce new signals corresponding to these alkyl groups and may cause minor shifts in the positions of the olefinic carbons due to subtle changes in steric and electronic effects.
| Compound/Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~4.3 (q, 2H), ~2.6 (s, 6H), ~1.3 (t, 3H) | ~163 (C=O), ~165 (C2), ~118 (CN), ~95 (C3), ~62 (-OCH₂-), ~17 (-SCH₃), ~14 (-CH₃) |
| Hypothetical Ethyl 2-cyano-3,3-bis(ethylsulfinyl)prop-2-enoate | Signals for the ethylsulfinyl groups would appear further downfield compared to ethylsulfanyl due to the deshielding effect of the sulfoxide oxygen. | The olefinic carbons would experience a downfield shift due to the increased electron-withdrawing nature of the ethylsulfinyl groups. |
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
-
Cyano Group (-CN): A sharp, strong absorption band in the region of 2210-2230 cm⁻¹ is a definitive indicator of the nitrile functionality.
-
Carbonyl Group (-C=O): The ester carbonyl group exhibits a strong, sharp absorption band around 1720-1740 cm⁻¹.
-
Alkene Group (C=C): The stretching vibration of the C=C double bond is often observed in the 1580-1620 cm⁻¹ region. Its intensity is enhanced due to the polarization of the double bond in this push-pull system.
-
C-S Bonds: The C-S stretching vibrations are typically weaker and appear in the fingerprint region (600-800 cm⁻¹), making them less diagnostic.
Changes in the electronic nature of the substituents can slightly shift these frequencies. For example, replacing the methyl groups on the sulfur with more electron-donating alkyl groups may lead to a slight decrease in the C=O and C≡N stretching frequencies due to increased electron delocalization.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
The conjugated push-pull system in these molecules gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. These molecules typically exhibit strong absorption bands in the UV region. The primary absorption of interest corresponds to a π → π* transition. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.
An increase in the electron-donating ability of the groups at one end of the double bond or the electron-withdrawing strength at the other end will lead to a bathochromic (red) shift (increase in λmax). This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight.
Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner. Likely fragmentation pathways include:
-
Loss of the ethoxy radical (-•OCH₂CH₃) from the ester group.
-
Loss of an ethyl group (-•CH₂CH₃) .
-
Cleavage of the C-S bond , leading to the loss of a methyl radical (-•CH₃) or a methylsulfanyl radical (-•SCH₃).
-
McLafferty rearrangement if longer alkyl chains are present in the ester.
The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of a specific derivative.
Diagram: General Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C spectra, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Baseline Correction: Record a baseline spectrum of the solvent in a quartz cuvette.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution over a range of 200-800 nm.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation studies (MS/MS), select the precursor ion and apply a suitable collision energy.
Conclusion
The spectral analysis of this compound and its derivatives offers a detailed insight into their molecular structure and electronic properties. The characteristic push-pull nature of these compounds gives rise to distinct and predictable patterns in their NMR, IR, UV-Vis, and mass spectra. By understanding how structural modifications influence these spectral signatures, researchers can confidently identify and characterize these valuable synthetic intermediates, thereby accelerating the pace of discovery in drug development and materials science. This guide serves as a foundational reference for the interpretation of the spectral data of this important class of molecules.
A Comparative Guide to Purity Assessment of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a versatile building block in organic synthesis. We will delve into the principles, protocols, and comparative performance of various techniques, offering field-proven insights to guide your analytical strategy.
The Critical Role of Purity in Synthesis and Development
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of the final products. Therefore, the selection of an appropriate and robust analytical method for purity determination is paramount to ensure the quality and integrity of your research and development efforts.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare the most common and powerful methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Differential Scanning Calorimetry (DSC) | Melting Point Analysis |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase.[1] | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[2] | Measurement of the heat flow into or out of a sample as a function of temperature or time.[3] | Observation of the temperature range over which a solid melts.[4][5] |
| Primary/Relative | Relative (requires a certified reference standard of the analyte). | Relative (requires a certified reference standard of the analyte). | Primary/Absolute (quantification against a certified internal standard of a different compound).[2][6] | Can be used for absolute purity determination (van't Hoff equation). | Qualitative indicator of purity.[4][5] |
| Typical Accuracy | 98-102% recovery.[1] | 95-105% recovery.[1] | 99-101% recovery.[2] | High for >98.5% purity.[7] | Not quantitative. |
| Typical Precision (%RSD) | < 2%.[1] | < 5%.[1] | < 1%.[2] | High. | Not applicable. |
| Strengths | High resolution, sensitive, widely available. | Excellent for volatile impurities.[1] | Provides structural information, non-destructive, fast.[6][8] | High accuracy for very pure samples.[7] | Simple, rapid, and inexpensive.[4] |
| Limitations | Requires a chromophore, may not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for peak overlap.[8] | Less accurate for samples with low purity, requires a sharp melting point. | Broad melting range indicates impurities but is not specific.[4][5] |
In-Depth Methodologies and Experimental Protocols
3.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A well-developed HPLC method can separate the target compound from a wide range of potential impurities.
Causality Behind Experimental Choices: The selection of a reversed-phase column is ideal for a moderately polar compound like this compound. A gradient elution is employed to ensure the efficient separation of both polar and non-polar impurities. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure optimal sensitivity.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Determined by UV scan (typically around the λmax of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.[1]
Data Analysis: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks.
3.2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR has emerged as a powerful primary method for purity assessment, offering direct measurement without the need for a chemically identical reference standard.[2][6]
Causality Behind Experimental Choices: The choice of a high-purity internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is crucial for accurate quantification. Maleic anhydride is a common choice. The relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1) to ensure complete relaxation of all relevant protons, which is essential for accurate integration.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the synthesized this compound and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 60 seconds (to be determined experimentally).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16).
-
Data Analysis: The purity of the analyte is calculated using the following equation[6]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualization of the Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of a synthesized compound.
Caption: General workflow for the synthesis, purification, and purity assessment of a chemical compound.
Recommended Purity Assessment Strategy
For a comprehensive and robust assessment of this compound purity, a multi-pronged approach is recommended.
-
Initial Screening: Utilize Thin Layer Chromatography (TLC) and melting point analysis for a rapid, qualitative assessment of purity after synthesis and purification.[4] A sharp melting point is a good indicator of high purity.[4][5]
-
Primary Quantitative Analysis: Employ a validated reversed-phase HPLC-UV method as the primary technique for quantitative purity determination. This will provide high-resolution separation of potential impurities.
-
Orthogonal Method Validation: For critical applications, such as in drug development, it is essential to use an orthogonal method to confirm the purity results. ¹H-qNMR is an excellent choice as its quantification principle is fundamentally different from chromatography.[6] This provides a high degree of confidence in the assigned purity value.
The following diagram illustrates the decision-making process for selecting a purity assessment method.
Caption: Decision tree for selecting an appropriate purity assessment method.
Conclusion
The accurate determination of the purity of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. This guide has provided a comparative overview of the most relevant analytical techniques, along with detailed experimental protocols and a recommended strategy for a comprehensive purity assessment. By employing a combination of chromatographic and spectroscopic methods, researchers can be confident in the purity of their synthesized material, leading to more robust and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. chm.uri.edu [chm.uri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate in Heterocyclic Synthesis
An In-depth Comparison of a Versatile Building Block for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate has emerged as a highly versatile and reactive building block, particularly in the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative reagents, supported by experimental data and detailed protocols. As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying chemical principles and practical insights to empower your research and development endeavors.
Introduction to this compound: A Privileged Synthon
This compound, a member of the ketene dithioacetal family, is a crystalline solid with a melting point of 58 °C.[1] Its chemical structure is characterized by a confluence of functional groups that impart a unique and highly exploitable reactivity profile. The molecule features an electron-withdrawing cyano group and an ethyl ester group, which polarize the carbon-carbon double bond, rendering the β-carbon highly electrophilic. Concurrently, the two methylsulfanyl groups at the β-position serve as excellent leaving groups, facilitating nucleophilic substitution reactions. This "push-pull" electronic effect is the cornerstone of its utility in organic synthesis.[2]
This guide will delve into the practical applications of this reagent in the synthesis of key heterocyclic scaffolds, namely pyrazoles, thiazoles, pyridines, and pyrimidines, which are prevalent in many biologically active molecules and pharmaceutical agents.
Synthesis of Pyrazole Derivatives
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, found in numerous drugs with a wide range of biological activities. This compound serves as an efficient precursor for the synthesis of highly functionalized pyrazoles through its reaction with hydrazine derivatives.
Reaction with Amidrazones: A Direct Route to Mercapto Pyrazoles
A notable application is the reaction with N-arylbenzamidrazones, which proceeds smoothly to afford mercapto pyrazole derivatives.[3] This transformation highlights the dual reactivity of the ketene dithioacetal, involving both a nucleophilic attack and a subsequent cyclization with the elimination of methanethiol.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the amidrazone onto the electrophilic β-carbon of the ketene dithioacetal. This is followed by an intramolecular cyclization and elimination of a molecule of methanethiol to form the stable pyrazole ring.
Figure 1: General workflow for the synthesis of mercapto pyrazoles.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-aryl-3-mercapto-1H-pyrazole-4-carboxylates
A solution of this compound (1 mmol) and the appropriate N-arylbenzamidrazone (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyrazole derivative.
| Entry | Aryl Group | Yield (%) | Reference |
| 1 | Phenyl | 85 | [3] |
| 2 | 4-Chlorophenyl | 82 | [3] |
| 3 | 4-Methylphenyl | 88 | [3] |
Table 1: Representative yields for the synthesis of mercapto pyrazole derivatives.
Synthesis of Thiazole Derivatives
The thiazole ring is another critical heterocycle in drug discovery, present in a variety of natural and synthetic bioactive compounds. The versatility of this compound extends to the construction of this important scaffold.
Hantzsch-Type Synthesis with α-Haloketones
While direct one-pot synthesis of thiazoles from this compound is less common, a multi-step approach analogous to the Hantzsch thiazole synthesis is highly effective. This involves the initial conversion of the ketene dithioacetal to a thioamide intermediate, which then undergoes cyclocondensation with an α-haloketone. A similar strategy has been successfully employed starting from the related 2-[bis(methylthio)methylene]malononitrile.[4]
Reaction Pathway:
Figure 2: Multi-step synthesis of thiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Thiazoles
Step 1: Synthesis of the Thioamide Intermediate. this compound (10 mmol) is dissolved in a mixture of pyridine (20 mL) and triethylamine (1.5 mL). Hydrogen sulfide gas is bubbled through the solution for 2-3 hours at room temperature. The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the crude thioamide.
Step 2: Cyclocondensation with α-Haloketones. The thioamide intermediate (5 mmol) and the desired α-haloketone (5 mmol) are refluxed in ethanol (30 mL) for 3-5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target thiazole derivative.
| α-Haloketone | Product | Yield (%) |
| 2-Bromoacetophenone | Ethyl 2-(cyanomethyl)-4-phenylthiazole-5-carboxylate | 78 |
| Ethyl bromoacetate | Diethyl 2-(cyanomethyl)thiazole-4,5-dicarboxylate | 72 |
Table 2: Expected yields for thiazole synthesis based on analogous reactions.
Comparative Analysis: Synthesis of Pyridines and Pyrimidines
While direct, high-yielding protocols for the synthesis of pyridines and pyrimidines from this compound are not abundantly reported in readily available literature, its structural analogues, particularly other ethyl cyanoacrylate derivatives, are widely used for this purpose. This allows for a valuable comparative analysis of synthetic strategies.
Pyridine Synthesis: The Guareschi-Thorpe Reaction and its Analogs
The synthesis of 3-cyano-2-pyridones is a well-established method for constructing the pyridine ring.[5][6] This is typically achieved through a multi-component reaction involving an active methylene compound (like ethyl cyanoacetate), an aldehyde or ketone, and an ammonia source.
Alternative Reagent: Ethyl Cyanoacetate
A common route to 3-cyano-2-pyridones involves the Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, followed by a Michael addition of a β-dicarbonyl compound and subsequent cyclization.
Hypothetical Comparison:
While this compound could theoretically participate in similar reactions, the presence of the two methylsulfanyl groups might lead to alternative reaction pathways or require different catalytic systems to achieve the desired cyclization. The lability of the methylsulfanyl groups could be exploited in a stepwise manner, first by substitution with a C-nucleophile and then cyclization.
| Reagent | Advantages | Disadvantages |
| Ethyl Cyanoacetate | Readily available, well-established protocols. | May require multiple steps for highly substituted pyridines. |
| This compound | Potential for introducing a sulfur-containing substituent or for sequential functionalization. | Fewer established one-pot protocols for pyridine synthesis. |
Table 3: Qualitative comparison of reagents for pyridine synthesis.
Pyrimidine Synthesis: Cyclocondensation Reactions
Pyrimidines are often synthesized via the cyclocondensation of a three-carbon component with a reagent containing an N-C-N unit, such as urea, thiourea, or guanidine.[2][7] While direct application of this compound in this context is not extensively documented, its reaction with dinucleophiles presents a viable, albeit less direct, route.
Alternative Reagent: Ethyl 2-cyano-3-ethoxyacrylate
This alternative reagent, where the methylsulfanyl groups are replaced by an ethoxy group, readily undergoes reaction with N-C-N nucleophiles to form pyrimidine derivatives. The ethoxy group acts as a good leaving group in the cyclization step.
Conceptual Workflow for Pyrimidine Synthesis:
Figure 3: General scheme for pyrimidine synthesis.
The use of this compound in a similar reaction would likely proceed via a sequential substitution of the two methylsulfanyl groups by the dinucleophile, followed by cyclization. The reaction conditions would need to be carefully optimized to control the selectivity of the substitution and favor the desired cyclization pathway.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in organic synthesis, with demonstrated applications in the construction of important heterocyclic scaffolds such as pyrazoles and thiazoles. Its unique electronic and structural features, particularly the "push-pull" system and the presence of two good leaving groups, allow for a range of chemical transformations.
While its application in the one-pot synthesis of pyridines and pyrimidines is less explored compared to more conventional reagents like ethyl cyanoacetate, the potential for novel synthetic strategies involving sequential functionalization remains a promising area for future research. The development of new catalytic systems could unlock more direct and efficient routes to these heterocycles using this ketene dithioacetal.
For researchers and drug development professionals, a thorough understanding of the reactivity of this compound and its comparison with other synthons is crucial for the rational design of synthetic pathways to novel bioactive molecules. The experimental protocols and comparative data presented in this guide serve as a valuable resource for harnessing the full potential of this remarkable building block.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS No. 17823-58-4). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The core principle of this guidance is risk mitigation. Due to the compound's hazardous nature and the potential for unpredictable reactions, in-laboratory neutralization is not recommended. The established best practice is to manage this chemical as a hazardous waste stream, handled by certified professionals.
Part 1: Understanding the Hazard Profile
This compound is an organic compound containing cyano, ester, and methylsulfanyl functional groups.[1] Its hazard profile, based on available data for the compound and structurally related chemicals, indicates that it is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin and eyes.[2]
| Property | Value | Source |
| CAS Number | 17823-58-4 | [1] |
| Molecular Formula | C8H11NO2S2 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 58°C | [1] |
| Boiling Point | 315.6°C | [1] |
| Hazards | Harmful, Irritant | [2] |
The presence of the cyano group suggests potential toxicity, while the organosulfur components can produce hazardous decomposition products. Therefore, a cautious and systematic approach to its disposal is paramount.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation and potential absorption of the harmful substance. |
| Body Protection | A lab coat that is fully buttoned. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a fume hood. | Minimizes the inhalation of any harmful vapors. |
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE as outlined in Part 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean the Area: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
-
Label and Segregate: Securely seal and label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Report: Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.
Part 4: Step-by-Step Disposal Procedure
The following procedure outlines the standardized method for the disposal of this compound as a hazardous waste stream.
Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The original product container, if in good condition, is often a suitable choice. Ensure the container is compatible with the chemical to prevent degradation or reaction.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 17823-58-4
-
The approximate quantity of waste
-
The date of accumulation
-
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic gases.
Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.
-
Secure Storage: Ensure the SAA is in a well-ventilated area, away from sources of ignition, and not in a location where it could be easily knocked over.
Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide the necessary documentation, which may include a waste manifest or a chemical inventory form.
Part 5: Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 6: Regulatory Compliance
All procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards of the Occupational Safety and Health Administration (OSHA).[3][4] It is the responsibility of the individual researcher and their institution to be aware of and adhere to all applicable federal, state, and local regulations.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Welcome to your essential safety and operational guide for managing Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS No. 17823-58-4). As researchers and drug development professionals, our primary commitment is to safety, which enables groundbreaking science. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of this unique molecule. We will explore the causality behind each safety recommendation, ensuring every protocol is a self-validating system for your protection.
Deconstructing the Hazard Profile: A Dual-Threat Molecule
This compound is not a standard laboratory reagent. Its structure presents a dual-hazard profile, stemming from two distinct functional groups: the cyanoacrylate moiety and the bis(methylsulfanyl) groups. Understanding these is critical to appreciating the necessity of the stringent protective measures outlined.
-
The Cyanoacrylate Core: This functional group is well-known from its use in "super glue" adhesives.[1] Its primary hazard is rapid, exothermic polymerization upon contact with moisture, including the trace amounts present on skin, in eyes, or on mucous membranes. This can lead to instantaneous bonding of tissues.[2][3] Vapors are also irritating to the eyes, skin, and respiratory system.[1][2]
-
The Bis(methylsulfanyl) Groups: These organosulfur moieties, specifically thioethers, are analogous to thiols (mercaptans) in certain hazard characteristics.[4] They are responsible for the compound's pungent, unpleasant odor and contribute to its toxicity profile.[5][6] Low molecular weight sulfur compounds can be malodorous and should be handled with care to prevent release.[7]
The combination of these two groups results in a compound that is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[5][8]
| Hazard Classification | Description | Associated Functional Group |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] | Combined (Cyanoacrylate & Methylsulfanyl) |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[5][8] | Cyanoacrylate & Methylsulfanyl |
| Respiratory Irritation | Vapors can irritate the respiratory system.[2][5] | Cyanoacrylate |
| Rapid Polymerization | Bonds skin and eyes in seconds upon contact with moisture.[2][3] | Cyanoacrylate |
| Malodorous | Possesses a strong, pungent, and unpleasant odor.[5] | Methylsulfanyl |
| Combustibility | Classified as a combustible liquid.[1][3] | Entire Molecule |
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Adherence to this PPE protocol is non-negotiable for any procedure involving this substance. The goal is to create an impermeable barrier between you and the chemical, mitigating all potential routes of exposure.
Step 1: Engineering Controls - The First Line of Defense
Before any personal protective equipment is worn, ensure your workspace is properly configured.
-
Primary Workspace: All handling of this compound must occur within a certified chemical fume hood.[1] This provides essential exhaust ventilation to control the irritating and harmful vapors.[1][8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[2][9]
Step 2: Donning Personal Protective Equipment
This sequence is designed to ensure complete and proper coverage.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from vapors and potential splashes. Standard safety glasses are insufficient. For large-volume transfers, a full face shield worn over goggles is mandated. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[10] |
| Hands | Double-Gloving: Polyethylene Gloves over Nitrile Gloves | The outer polyethylene gloves provide specific resistance to cyanoacrylates.[2][11] Crucially, avoid cotton gloves , as they can undergo a rapid exothermic reaction with the chemical, causing severe burns.[10] The inner nitrile gloves offer general chemical protection. Change gloves immediately if contamination is suspected. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, flame-resistant lab coat is mandatory to protect skin from accidental contact and splashes.[1] Ensure it is fully buttoned. |
| Respiratory | As-Needed Vapor Respirator | For routine use within a fume hood, respiratory protection is typically not required.[1] However, in cases of ventilation failure, spill cleanup, or when weighing larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is essential.[11][12] |
Visualizing the Workflow: From Preparation to Disposal
The following diagram outlines the critical steps for safely handling this compound. Following this logical flow minimizes risk at every stage of the process.
Caption: Safe Handling Workflow for this compound.
Emergency Response: Immediate Actions for Exposure and Spills
Preparation is key to mitigating the severity of an incident.
Exposure First Aid
-
Eye Contact: This is a medical emergency. Immediately flush the eye with copious amounts of water for at least 15 minutes at an eyewash station.[5] Do not attempt to force eyelids apart if they are bonded. [2] The bond will naturally release with moisture over 1-3 days.[11][13] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] If skin is bonded, do not force it apart.[14] Gently peel or roll the skin apart while soaking in warm, soapy water.[11][13] Remove all contaminated clothing.[8]
-
Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult or symptoms persist, seek medical attention.[13]
-
Ingestion: Do not induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: Only personnel trained in hazardous spill cleanup and wearing appropriate PPE (including a vapor respirator) should address the spill.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or dry sand.[1]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area clean. All cleaning materials must be disposed of as hazardous waste.
Operational Plan: Waste Disposal
All waste streams containing this chemical must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste, including reaction residues and initial solvent rinses, in a clearly labeled, sealed hazardous waste container.
-
Solid Waste: All contaminated consumables (gloves, absorbent pads, pipette tips, etc.) must be collected in a separate, sealed, and labeled solid hazardous waste container.
-
Disposal: Waste must be disposed of through your institution's environmental health and safety office, in accordance with all federal, state, and local regulations.[1][14]
By integrating these principles of hazard awareness, rigorous PPE protocols, and emergency preparedness into your daily workflow, you build a resilient culture of safety. This allows you to focus on your research with the confidence that you are protected.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.axminstertools.com [cdn.axminstertools.com]
- 3. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 4. THIOLS - Hazardous Agents | Haz-Map [haz-map.com]
- 5. chembk.com [chembk.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. medline.com [medline.com]
- 12. woodturner.org [woodturner.org]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. gocivilairpatrol.com [gocivilairpatrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
